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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-Phenyl-isoxazol-5-YL-methylamine

Architectural and Pharmacological Profiling of 3-Phenyl-isoxazol-5-YL-methylamine: A Senior Scientist’s Guide to Synthesis and Application As a Senior Application Scientist specializing in heterocyclic chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Architectural and Pharmacological Profiling of 3-Phenyl-isoxazol-5-YL-methylamine: A Senior Scientist’s Guide to Synthesis and Application

As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I approach 3-Phenyl-isoxazol-5-YL-methylamine (CAS: 54408-35-4) not merely as a chemical commodity, but as a privileged pharmacophore. This molecule bridges the gap between structural rigidity and versatile functionalization. By combining a lipophilic phenyl ring, a planar isoxazole core, and a highly nucleophilic primary amine, it serves as a critical building block in the development of advanced therapeutics, ranging from oncology drugs to novel antiviral agents[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic protocols, and its mechanistic role in modern pharmacology.

Physicochemical Profiling & Structural Dynamics

The structural genius of 3-Phenyl-isoxazol-5-YL-methylamine lies in its isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms[2]. This core acts as a bioisostere for amide bonds or phenyl rings, offering improved metabolic stability against enzymatic degradation[3]. The C3-phenyl group dictates the molecule's lipophilicity and enables critical


 stacking interactions within target protein binding pockets. Meanwhile, the C5-methylamine provides an accessible, unhindered primary amine for downstream acylation, alkylation, or reductive amination[4].

Table 1: Quantitative Physicochemical Data

PropertyValue / Specification
IUPAC Name 1-(3-phenyl-1,2-oxazol-5-yl)methanamine
CAS Number 54408-35-4
Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Melting Point 51 - 53 °C
Boiling Point 135 - 136 °C (at 3 Torr)
Density 1.155 ±0.06 g/cm³ (at 20 °C)
Predicted pKa 7.82 ±0.29
Appearance Off-white to light brown solid

(Data consolidated from standardized chemical inventories[5],[6])

Self-Validating Synthetic Methodology

In my experience optimizing heterocyclic libraries, the most robust method for synthesizing 3-Phenyl-isoxazol-5-YL-methylamine is via a regioselective 1,3-dipolar cycloaddition (Nitrile Oxide Cycloaddition - NOC) [7].

The Causality Behind the Chemistry

Traditional syntheses often struggle with regioselectivity, yielding mixtures of 3,4- and 3,5-disubstituted isoxazoles. To force absolute regiocontrol, we utilize a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) analog approach. Furthermore, instead of using harsh halogenating agents like N-chlorosuccinimide (NCS) to generate the reactive dipole[8], we employ Chloramine-T . Chloramine-T acts as a mild, stable oxidative dehydrogenation agent, allowing the entire sequence to be performed in a single pot[4].

Synthesis_Workflow N1 Benzaldehyde + Hydroxylamine N2 Benzaldehyde Oxime N1->N2 Condensation N3 Chloramine-T (Oxidative Dehydrogenation) N2->N3 N4 Benzonitrile Oxide (Reactive Dipole) N3->N4 In Situ Generation N6 1,3-Dipolar Cycloaddition N4->N6 N5 Propargylamine + Cu(I) Catalyst N5->N6 Regiocontrol N7 3-Phenyl-isoxazol-5-YL-methylamine N6->N7 Isolation & Purification

Fig 1. Regioselective 1,3-dipolar cycloaddition workflow for 3-phenylisoxazole synthesis.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system utilizing acid-base partitioning to guarantee purity without early-stage chromatography.

  • Oxime Formation: Suspend benzaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.1 equiv) in a 1:1 mixture of

    
    -BuOH and water. Add NaOH (1.1 equiv) and stir at room temperature for 4 hours.
    
    • Validation Check: TLC (Hexanes/EtOAc 4:1) should confirm the complete disappearance of the UV-active benzaldehyde spot.

  • Dipole Generation & Cycloaddition: To the crude oxime solution, add Chloramine-T trihydrate (1.1 equiv). Stir for 3 minutes to generate the benzonitrile oxide in situ. Immediately add propargylamine (1.2 equiv), followed by

    
     (3 mol%) and Copper powder (6 mol%)[4]. Stir for 12 hours.
    
  • Self-Validating Workup (Acid-Base Extraction):

    • Quench the reaction with 1M aqueous HCl. The target molecule (a basic amine) will protonate and partition into the aqueous layer.

    • Extract the aqueous layer with EtOAc (3 × 20 mL) and discard the organic layers . Causality: This strips away unreacted oxime, neutral isoxazole byproducts, and organic impurities.

    • Basify the aqueous layer to pH 10 using 2M NaOH. The target amine will deprotonate and precipitate or phase-separate.

    • Extract with fresh EtOAc, dry over

      
      , filter, and concentrate under reduced pressure to yield the pure 3-Phenyl-isoxazol-5-YL-methylamine[4].
      

Mechanistic Pharmacology & Application Landscape

The true value of 3-Phenyl-isoxazol-5-YL-methylamine is realized when it is deployed as a scaffold in drug discovery. Its unique geometry allows it to interface with distinct biological targets.

Application A: Filoviral Entry Inhibitors (Ebola & Marburg)

Emerging viral threats require novel mechanisms of action. Researchers have utilized 3-Phenyl-isoxazol-5-YL-methylamine to synthesize 3,5-disubstituted isoxazoles that act as selective inhibitors of filoviral entry[4]. By coupling the C5-methylamine with various carboxylic acids (e.g., forming a 5-(diethylamino)acetamido substituent), the resulting compounds successfully block Ebola and Marburg glycoprotein (GP)-mediated infection of human cells[9]. The rigid isoxazole core precisely positions the 3-phenyl group into a hydrophobic pocket of the viral glycoprotein, preventing the conformational changes necessary for viral-host membrane fusion[4].

Application B: Histone Deacetylase 1 (HDAC1) Inhibitors in Oncology

In cancer therapeutics, Histone Deacetylases (HDACs) are prime targets because they mediate the removal of acetyl groups from chromatin, leading to the silencing of tumor suppressor genes[8]. 3-Phenylisoxazole derivatives have been designed where the isoxazole ring acts as a surface recognition cap[8]. The 3-phenyl group interacts with the hydrophobic rim of the HDAC1 active site, while a synthesized linker extends down the enzymatic channel to chelate the catalytic zinc ion.

Mechanism_Action D1 3-Phenylisoxazole Derivative D2 HDAC1 Active Site Binding D1->D2 Surface Recognition D3 Zn2+ Chelation & Deacetylation Blockade D2->D3 D4 Hyperacetylation of Histones D3->D4 D5 Chromatin Relaxation D4->D5 D6 Tumor Suppressor Gene Transcription D5->D6 D7 Cell Cycle Arrest / Apoptosis D6->D7

Fig 2. Mechanism of action for 3-phenylisoxazole-based HDAC1 inhibitors in oncology.

Analytical Characterization & Quality Control

To ensure batch-to-batch reproducibility, the isolated 3-Phenyl-isoxazol-5-YL-methylamine must be subjected to rigorous analytical verification:

  • LC-MS (ESI+): The compound must exhibit a dominant

    
     peak at m/z 175.2 .
    
  • 1H NMR (400 MHz, CDCl3): The defining diagnostic peak is the isoxazole C4-proton, which appears as a sharp, isolated singlet at approximately

    
     6.50 - 6.65 ppm . The C5-methylene protons will appear as a singlet near 
    
    
    
    4.00 ppm
    , and the primary amine protons will present as a broad singlet (exchangeable with
    
    
    ) around
    
    
    1.80 - 2.00 ppm
    . The presence of the 3-phenyl group is confirmed by a multiplet integrating for 5 protons between
    
    
    7.40 - 7.80 ppm
    .

References

  • BuyersGuideChem - (3-Phenyl-5-isoxazolyl)methanamine Properties & Safety Information. URL:[Link]

  • National Institutes of Health (NIH) / PMC - Discovery, Synthesis and Biological Evaluation of a Novel Group of Selective Inhibitors of Filoviral Entry. URL:[Link]

  • National Institutes of Health (NIH) / PMC - Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. URL:[Link]

  • PubChem (National Library of Medicine) - 3-Phenylisoxazole | C9H7NO | CID 136798. URL:[Link]

Sources

Exploratory

The Therapeutic Potential of 3-Phenyl-isoxazol-5-YL-methylamine Derivatives: A Comprehensive Technical Guide

Abstract As drug discovery pivots toward increasingly complex multi-target paradigms, the selection of versatile, metabolically stable building blocks is paramount. The compound (3-Phenyl-isoxazol-5-yl)methanamine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As drug discovery pivots toward increasingly complex multi-target paradigms, the selection of versatile, metabolically stable building blocks is paramount. The compound (3-Phenyl-isoxazol-5-yl)methanamine (CAS: 54408-35-4) has emerged as a privileged scaffold in medicinal chemistry[1]. By combining the bioisosteric properties of the isoxazole ring with a strategically positioned phenyl group and a reactive methylamine linker, this moiety enables the rapid synthesis of diverse therapeutic agents. This whitepaper explores the structural rationale, mechanistic pathways, and validated synthetic protocols for deploying 3-phenyl-isoxazol-5-yl-methylamine derivatives in oncology, anti-inflammatory, and neuropharmacological applications.

Structural Rationale & Bioisosterism

The integration of the 3-phenyl-isoxazol-5-yl-methylamine moiety into a drug candidate is rarely arbitrary. As a Senior Application Scientist, I frequently leverage this scaffold to solve specific physicochemical and pharmacokinetic liabilities in lead optimization:

  • The Isoxazole Ring as a Bioisostere: The isoxazole core is a classic bioisostere for amides and esters[2]. Unlike native esters, which are highly susceptible to plasma esterases, or amides that may suffer from poor membrane permeability due to high hydrogen-bond donor counts, the isoxazole ring provides a metabolically stable, rigid geometric orientation. This rigidity locks the molecule into an active conformation, reducing the entropic penalty upon target binding.

  • Phenyl Substitution for

    
     Stacking:  The C3-phenyl group provides a lipophilic anchor. In the context of DNA-interacting drugs or G-protein-coupled receptor (GPCR) modulators, this aromatic ring engages in critical 
    
    
    
    stacking or hydrophobic interactions within the target binding pocket[3].
  • Methylamine Linker Versatility: The primary amine serves as an orthogonal synthetic handle. It allows for seamless integration into larger scaffolds via amide coupling, reductive amination, or nucleophilic aromatic substitution (

    
    ), acting as a flexible hinge that connects the rigid pharmacophore to the core molecule[4].
    
Mechanistic Pathways & Therapeutic Domains

The therapeutic utility of 3-phenyl-isoxazol-5-yl-methylamine derivatives spans multiple disease states, driven by the moiety's ability to modulate distinct molecular targets.

2.1. Oncology: Catalytic Inhibition of Human Topoisomerase I

Traditional fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV via "topoisomerase poisoning"—stabilizing the cleavage complex and inducing double-strand DNA breaks. However, researchers have discovered that substituting the N-1 position of the fluoroquinolone core with aryl-methylamine derivatives (such as the 3-phenyl-isoxazole moiety) fundamentally alters the mechanism of action[3][5].

Instead of poisoning the enzyme, these N-1 substituted derivatives act as catalytic inhibitors of human Topoisomerase I (hTopoI). The bulky, lipophilic 3-phenyl-isoxazole group intercalates directly between DNA base pairs, creating steric hindrance that prevents hTopoI from executing its DNA relaxation cycle. This catalytic inhibition avoids the severe genotoxicity associated with traditional topoisomerase poisons while maintaining potent anti-proliferative activity against colorectal cancer cell lines (e.g., HT-29 xenograft models)[4][5].

TopoI_Inhibition N1_Fluoroquinolone N1-Isoxazole Fluoroquinolone DNA_Intercalation DNA Base Pair Intercalation N1_Fluoroquinolone->DNA_Intercalation N-1 Aryl Group Binding TopoI_Enzyme Human Topoisomerase I (Catalytic Cycle) DNA_Intercalation->TopoI_Enzyme Steric Hindrance Cleavage_Complex Cleavage Complex Stabilization (Poisoning) TopoI_Enzyme->Cleavage_Complex Traditional FQs (Not N-1 Aryl) Catalytic_Inhibition Catalytic Inhibition (Non-Poisoning) TopoI_Enzyme->Catalytic_Inhibition Prevents DNA Relaxation Apoptosis Cancer Cell Apoptosis Catalytic_Inhibition->Apoptosis DNA Damage/Arrest

Mechanism of hTopoI catalytic inhibition by N1-substituted fluoroquinolones.

2.2. Anti-Inflammatory & Analgesic Agents

In the realm of natural product derivatization, the 3-phenyl-isoxazol-5-yl-methylamine scaffold is utilized to synthesize pentacyclic triterpene amides[6]. By coupling the amine to the C-28 carboxylic acid of betulinic or oleanolic acid, researchers generate derivatives with significantly enhanced anti-inflammatory, analgesic, and hepatoprotective profiles. The isoxazole ring improves the metabolic stability of the triterpene core, allowing for prolonged systemic circulation and better target engagement in inflammatory pathways[6].

2.3. GPCR Modulation (GPR35)

Recent patent literature highlights the use of this amine in synthesizing bicyclic heteroaryl compounds that act as modulators of GPR35, an orphan GPCR implicated in immune and inflammatory disorders[7]. The rigid geometry of the isoxazole ring precisely positions the phenyl group within the hydrophobic pocket of the receptor, driving agonistic or antagonistic activity depending on the core scaffold.

Quantitative Data & Structure-Activity Relationships (SAR)

The following table synthesizes the structure-activity relationships and therapeutic outcomes of integrating the 3-phenyl-isoxazol-5-yl-methylamine moiety across different drug classes, based on peer-reviewed literature and patent data[4][6][7].

Derivative ClassCore ScaffoldTarget / MechanismTherapeutic IndicationKey Structural Role of Isoxazole
N1-Substituted Fluoroquinolones Quinolone-3-carboxylic acidHuman Topoisomerase I (Catalytic Inhibition)Oncology (e.g., Colorectal Cancer)Intercalates DNA base pairs; shifts mechanism from poisoning to catalytic inhibition.
Pentacyclic Triterpene Amides Betulinic / Oleanolic AcidMulti-target (Anti-inflammatory pathways)Analgesia, Liver ProtectionActs as an amide bioisostere; enhances metabolic stability and target affinity.
Bicyclic Heteroaryl Amides [1,2,3]triazolo[4,5-b]pyridineGPR35 Receptor ModulationImmune & Inflammatory DisordersProvides rigid geometric orientation for optimal GPCR binding pocket engagement.
Validated Synthetic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality for reagent selection and in-process controls (IPCs) to verify reaction progress.

Synthetic_Workflow Carboxylic_Acid Carboxylic Acid Core (Triterpene / Heteroaryl) Activation Activation HATU + DIPEA in DMF Carboxylic_Acid->Activation 1.0 eq Acid, 1.2 eq HATU Coupling Amide Coupling Stir at RT, 12-18h Activation->Coupling Active Ester Formation Amine (3-Phenylisoxazol-5-yl)methanamine (CAS: 54408-35-4) Amine->Coupling 1.2 eq Amine Workup Aqueous Workup DCM/H2O Phase Separation Coupling->Workup Reaction Complete (LC-MS) Purification Purification Flash Chromatography / Prep-HPLC Workup->Purification Organic Phase Concentrated

Standardized workflow for the amide coupling of 3-phenyl-isoxazol-5-yl-methylamine.

Protocol A: Amide Coupling for GPCR Modulators / Triterpene Derivatives[7]

Objective: Couple (3-phenylisoxazol-5-yl)methanamine to a carboxylic acid core without inducing epimerization. Causality: HATU is selected over EDC/HOBt for its superior kinetics in forming the active ester, which is critical when dealing with sterically hindered triterpene cores. N,N-Diisopropylethylamine (DIPEA/Hunig's base) is used because its steric bulk prevents it from acting as a competing nucleophile.

  • Preparation: In an oven-dried 20 mL round-bottom flask under an argon atmosphere, charge the carboxylic acid core (1.0 eq, e.g., 1.20 mmol).

  • Activation: Add anhydrous DMF (5.0 mL) to dissolve the core. Inject DIPEA (5.0 eq, 6.0 mmol) followed by HATU (1.2 eq, 1.44 mmol). Self-Validation: Stir for 15 minutes at room temperature; a color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Coupling: Add (3-phenylisoxazol-5-yl)methanamine (1.2 eq, 1.44 mmol) in one portion. Stir the reaction mixture overnight (12-18 hours) at room temperature.

  • In-Process Control (IPC): Pull a 10

    
    L aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The reaction is complete when the mass of the starting acid is entirely consumed and the product mass (
    
    
    
    ) dominates the chromatogram.
  • Workup: Concentrate the reaction mixture under reduced pressure to remove the majority of the DMF. Dissolve the crude residue in Dichloromethane (DCM) and wash with distilled water (3x) to remove DIPEA salts and residual HATU byproducts. Pass the organic layer through a hydrophobic phase separator frit to ensure complete removal of water without emulsion formation.

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate) or Preparative HPLC.

Protocol B: Bottom-Up Synthesis of N-1 Substituted Fluoroquinolones[4]

Objective: Construct the quinolone core directly onto the (3-phenylisoxazol-5-yl)methanamine nitrogen via a Michael addition/elimination followed by intramolecular cyclization. Causality: The acidic nature of the benzylic protons on the isoxazole-methylamine prevents traditional top-down N-alkylation of a pre-formed quinolone core. Therefore, a bottom-up approach is required. Sodium hydride (NaH) is utilized to forcefully deprotonate the intermediate, driving the intramolecular


 ring closure.
  • Addition-Elimination: Dissolve the enol ether intermediate (e.g., ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate derivative, 1.0 eq) in anhydrous Methanol and cool to 0°C. Add (3-phenylisoxazol-5-yl)methanamine (1.2 eq).

  • Intermediate Formation: Allow the mixture to warm to room temperature and stir for 3 hours. Self-Validation: TLC monitoring (UV active) should show the disappearance of the enol ether spot and the appearance of a new, highly conjugated intermediate spot.

  • Solvent Exchange: Remove Methanol completely via rotary evaporation and high vacuum. Crucial Step: Any residual protic solvent will quench the NaH in the next step.

  • Cyclization: Dissolve the crude intermediate in anhydrous 1,4-Dioxane and cool to 0°C. Add Sodium Hydride (60% dispersion in mineral oil, 2.0 eq) portion-wise. Caution:

    
     gas evolution will occur.
    
  • Completion: Stir for 5 minutes at 0°C, then warm to room temperature and stir for 1 hour. Quench carefully with cold water. The resulting precipitate is the cyclized N-1 substituted fluoroquinolone core, which can be collected via vacuum filtration and washed with cold water.

References
  • Delgado, J. L., Lentz, S. R. C., Kulkarni, C. A., Chheda, P. R., Held, H. A., Hiasa, H., & Kerns, R. J. (2019). Probing structural requirements for human topoisomerase I inhibition by a novel N1-Biphenyl fluoroquinolone. European Journal of Medicinal Chemistry, 172, 109-130. URL:[Link]

  • Fudan University. (2010). Pentacyclic triterpene-28-carboxylic acid amide derivatives containing isoxazole ring, preparation method thereof and application thereof (Patent No. CN101648988A). Google Patents.
  • Sosei Heptares. (2024). Bicyclic heteroaryl compounds for use as gpr35 modulators (Patent No. WO2024184650A1). Google Patents.

Sources

Foundational

Physicochemical characteristics of phenyl-isoxazole methylamine

Topic: Physicochemical Characteristics of Phenyl-Isoxazole Methylamine Content Type: Technical Whitepaper & Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists From Synthetic Precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical Characteristics of Phenyl-Isoxazole Methylamine Content Type: Technical Whitepaper & Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists

From Synthetic Precursor to Privileged Pharmacophore[1]

Executive Summary & Structural Significance

Phenyl-isoxazole methylamine (PIMA) represents a distinct class of heterocyclic building blocks in medicinal chemistry.[1][2] Structurally, it serves as a rigidified, bioisosteric replacement for benzylamine. Unlike the flexible phenyl ring of benzylamine, the isoxazole core introduces specific electronic vectors and hydrogen-bonding capabilities (via the ring nitrogen and oxygen) that can significantly alter ligand-target binding kinetics.[1]

This guide focuses on the two primary regioisomers utilized in drug discovery:

  • (5-Phenylisoxazol-3-yl)methylamine (Type A)[1][2]

  • (3-Phenylisoxazol-5-yl)methylamine (Type B)[1][2]

Researchers utilize these scaffolds to modulate lipophilicity (LogP), metabolic stability, and π-stacking interactions in targets ranging from Monoamine Oxidase (MAO) enzymes to Histone Deacetylases (HDACs).[2]

Physicochemical Profiling

Understanding the ionization and solubility profile is critical for assay development.[1][2] The isoxazole ring acts as a weak base, but the primary amine on the methyl group dominates the acid-base character under physiological conditions.[1]

Table 1: Comparative Physicochemical Metrics
Property(5-Phenylisoxazol-3-yl)methylamine(3-Phenylisoxazol-5-yl)methylamineBenzylamine (Reference)
Molecular Weight 174.20 g/mol 174.20 g/mol 107.15 g/mol
pKa (Amine) 8.9 – 9.2 (Calc.)[1][2]8.8 – 9.1 (Calc.)[1][2]9.34
LogP (Oct/Water) ~1.8~1.61.1
TPSA ~52 Ų~52 Ų26 Ų
H-Bond Donors 2 (NH₂)2 (NH₂)2
H-Bond Acceptors 3 (N, O, N-ring)3 (N, O, N-ring)1
Electronic Effect Electron-withdrawing coreElectron-withdrawing coreNeutral

Key Insight: The isoxazole ring is electron-withdrawing.[1][2] This lowers the pKa of the methylamine slightly compared to benzylamine, potentially improving blood-brain barrier (BBB) permeability by increasing the fraction of non-ionized species at physiological pH (7.4).[2]

Synthetic Pathways & Causality[1][2]

The synthesis of PIMA scaffolds typically relies on 1,3-Dipolar Cycloaddition , a method chosen for its high regioselectivity and tolerance of functional groups.

Pathway Visualization

The following diagram illustrates the divergent synthesis of the 3,5-disubstituted isomers.

SynthesisPathway Start1 Benzaldehyde (Precursor) Oxime Benzaldoxime Start1->Oxime NH2OH·HCl NitrileOxide Nitrile Oxide (Dipole) Oxime->NitrileOxide NCS / Base (Chlorination) Cyclo [3+2] Cycloaddition (CuAAC or Thermal) NitrileOxide->Cyclo Alkyne1 Propargyl Amine (Dipolarophile) Alkyne1->Cyclo Isox3 3-Phenyl-5-aminomethyl isoxazole Cyclo->Isox3 Regioisomer A (Thermal) Isox5 5-Phenyl-3-aminomethyl isoxazole Cyclo->Isox5 Regioisomer B (Cu-Catalyzed)

Figure 1: Divergent synthesis of phenyl-isoxazole methylamine regioisomers via [3+2] cycloaddition.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of (5-Phenylisoxazol-3-yl)methylamine HCl

Rationale: This protocol uses a protected propargyl amine to prevent side reactions during the cycloaddition.[1][2]

Materials:

  • Benzaldehyde oxime (10 mmol)[2]

  • N-Chlorosuccinimide (NCS) (11 mmol)[2]

  • N-Boc-propargylamine (10 mmol)

  • Triethylamine (TEA)[2]

  • Dichloromethane (DCM)[2]

  • 4M HCl in Dioxane[1]

Step-by-Step Workflow:

  • Generation of Hydroximoyl Chloride (In Situ):

    • Dissolve benzaldehyde oxime in DCM (50 mL) at 0°C.

    • Add NCS portion-wise.[1][2] Stir for 1 hour. Checkpoint: Appearance of a transient blue color or cessation of heat evolution indicates reaction progress.[1][2]

  • Cycloaddition:

    • Add N-Boc-propargylamine to the mixture.[3]

    • Add TEA dropwise over 30 minutes. Mechanism: TEA facilitates the elimination of HCl to form the reactive nitrile oxide species, which immediately undergoes cycloaddition with the alkyne.

    • Stir overnight at room temperature.

  • Purification:

    • Wash with water (2x) and brine.[1][2] Dry over Na₂SO₄.[1][2]

    • Purify the N-Boc intermediate via flash chromatography (Hexane/EtOAc).[1][2]

  • Deprotection (Salt Formation):

    • Dissolve the intermediate in 4M HCl/Dioxane (10 mL). Stir for 2 hours.

    • Precipitate forms.[1][2] Filter and wash with cold ether.[1][2]

    • Yield: Expect ~60-75% as a white crystalline solid.[1][2][4]

Protocol B: Solubility & Stability Validation

Rationale: Isoxazoles are generally stable, but the N-O bond is susceptible to reductive cleavage (e.g., by catalytic hydrogenation or strong reducing agents like LAH).[2]

  • Reductive Stability Test:

    • Dissolve 5 mg of compound in MeOH.[1][2]

    • Add 10% Pd/C (catalytic amount) and apply H₂ balloon pressure.[1][2]

    • Monitor by TLC/LC-MS at T=0, 1h, 4h.

    • Pass Criteria: >95% parent compound remaining at 4h.[1][2] (Note: Isoxazoles often require high pressure or Raney Ni to reduce, but this confirms benchtop stability).[2]

  • Aqueous Solubility:

    • Prepare saturated solution in pH 7.4 phosphate buffer.

    • Shake for 24h at 25°C. Filter and quantify by HPLC-UV.

    • Target: >100 µM for drug-like fragments.[1][2]

Biological Application Logic

The PIMA scaffold acts as a "linker-diver" in fragment-based drug design.

  • The Phenyl Ring: Provides hydrophobic interactions (π-π stacking) within the binding pocket.[1][2]

  • The Isoxazole: Acts as a rigid spacer that can accept hydrogen bonds.[1][2]

  • The Methylamine: Mimics the lysine side chain or N-terminus, forming crucial salt bridges with aspartate/glutamate residues in the target protein (e.g., HDAC active sites).

Pharmacophore Interaction Map

Pharmacophore Ligand Phenyl-Isoxazole Methylamine Target_Asp Asp/Glu Residue (Target Protein) Ligand->Target_Asp Ionic Bond (NH3+ to COO-) Target_Phe Phe/Tyr Residue (Hydrophobic Pocket) Ligand->Target_Phe Pi-Pi Stacking (Phenyl Ring) Target_Water Solvent Water Ligand->Target_Water H-Bond Acceptor (Isoxazole N/O)

Figure 2: Interaction logic of the PIMA scaffold within a theoretical protein binding pocket.[2]

References

  • Chem-Impex International. (5-Phenylisoxazol-3-yl)methylamine hydrochloride Product Data. Retrieved from [2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136804, 3-Methyl-5-phenylisoxazole.[1] Retrieved from [2]

  • BenchChem. 3,5-Diphenylisoxazole Technical Guide. Retrieved from [2]

  • Santa Cruz Biotechnology. (5-Phenylisoxazol-3-yl)methylamine Hydrochloride Data Sheet. Retrieved from [2][5]

  • Mendeleev Communications. Regioselective synthesis of isoxazoles via [3+2] cycloaddition.[1][2] (General synthetic reference for isoxazole methodology).

Sources

Exploratory

3-Phenyl-isoxazol-5-YL-methylamine CAS number and molecular weight

Topic: 3-Phenyl-isoxazol-5-yl-methylamine: Technical Specifications & Synthesis Guide Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers C...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Phenyl-isoxazol-5-yl-methylamine: Technical Specifications & Synthesis Guide Content Type: Technical Whitepaper / Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Chemical Identity & Core Specifications[1][2][3][4][5][6]

3-Phenyl-isoxazol-5-yl-methylamine is a rigid, heterocyclic building block widely utilized in Fragment-Based Drug Discovery (FBDD). Its 1,2-oxazole core serves as a bioisostere for esters and amides, providing a metabolically stable scaffold that orients the phenyl and aminomethyl vectors at a fixed angle (~130°), critical for probing specific binding pockets in CNS and kinase targets.

Physicochemical Data Table
PropertySpecification
IUPAC Name (3-Phenyl-1,2-oxazol-5-yl)methanamine
CAS Number 54408-35-4
Molecular Weight 174.20 g/mol
Molecular Formula C₁₀H₁₀N₂O
Appearance Off-white to light brown crystalline solid
Melting Point 51–53 °C
Boiling Point 135–136 °C (at 3 Torr)
pKa (Conjugate Acid) ~7.8 (Predicted)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Storage 2–8 °C, Inert atmosphere (Hygroscopic amine)

Functional Utility & Applications

Pharmacophore Engineering

In medicinal chemistry, this compound functions as a "lynchpin" scaffold. Unlike flexible alkyl linkers, the isoxazole ring restricts the conformational freedom of the attached phenyl and amine groups.

  • Bioisosterism: The isoxazole ring mimics the electrostatics and geometry of a carboxylate or amide bond but with improved lipophilicity and metabolic stability.

  • CNS Ligands: The 3-phenyl-5-aminomethyl motif is structurally homologous to portions of muscimol (GABA agonist) and various glutamate receptor modulators.

  • Kinase Inhibition: The primary amine serves as a solvent-exposed anchor or a nucleophile for further derivatization (e.g., urea/amide formation) to interact with the hinge region or P-loop of kinases.

Synthesis & Manufacturing Protocol

Senior Scientist Note: While catalog suppliers exist, in-house synthesis is often required to access derivatives or ensure salt-free free base for sensitive couplings. The most robust route is the [3+2] Cycloaddition of a benzonitrile oxide precursor with a propargyl amine equivalent.

Preferred Route: 1,3-Dipolar Cycloaddition

This protocol avoids the use of unstable free propargyl amine by using N-propargylphthalimide , ensuring high yield and easier purification.

Step 1: Generation of Benzohydroximoyl Chloride
  • Reagents: Benzaldehyde oxime, N-Chlorosuccinimide (NCS), DMF.[1]

  • Mechanism: Chlorination of the oxime generates the hydroximoyl chloride, a stable precursor to the reactive nitrile oxide.

  • Protocol: Dissolve benzaldehyde oxime in DMF. Add NCS (1.1 eq) portion-wise at 25-30°C. Stir for 1 hour. (Caution: Exothermic).

Step 2: Cycloaddition
  • Reagents: N-Propargylphthalimide, Triethylamine (Et₃N).

  • Mechanism: Et₃N eliminates HCl from the hydroximoyl chloride to generate Benzonitrile Oxide in situ. This 1,3-dipole undergoes regioselective cycloaddition with the alkyne.

  • Protocol: Add N-propargylphthalimide (1.0 eq) to the mixture. Dropwise add Et₃N (1.2 eq) while cooling to 0°C. The reaction is sterically controlled to favor the 3,5-disubstituted isoxazole over the 3,4-isomer.

Step 3: Deprotection (Ingall’s Procedure)
  • Reagents: Hydrazine hydrate, Ethanol.

  • Protocol: Reflux the intermediate phthalimide in ethanol with hydrazine hydrate (2.0 eq) for 2 hours. Cool, filter off the phthalhydrazide byproduct, and concentrate the filtrate.

  • Purification: Acid-base extraction (dissolve in 1N HCl, wash with ether, basify with NaOH, extract into DCM) yields the pure amine.

Synthesis Workflow Diagram

SynthesisPath Start Benzaldehyde Oxime Inter1 Benzohydroximoyl Chloride Start->Inter1 NCS, DMF Chlorination Dipole Benzonitrile Oxide (In Situ) Inter1->Dipole Et3N (-HCl) Cyclo Phthalimide-Isoxazole Intermediate Dipole->Cyclo [3+2] Cycloaddition (Regioselective) Reagent N-Propargylphthalimide Reagent->Cyclo + Alkyne Product 3-Phenyl-isoxazol-5-yl-methylamine (CAS 54408-35-4) Cyclo->Product N2H4·H2O, EtOH Deprotection

Figure 1: Convergent synthesis via [3+2] cycloaddition utilizing a phthalimide protecting group to ensure amine integrity.

Analytical Validation & Quality Control

To validate the identity of CAS 54408-35-4, the following spectral fingerprints must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Phenyl: Multiplets at δ 7.40–7.80 ppm (5H).

    • Isoxazole C4-H: A characteristic singlet at δ 6.50 ppm . This proton is diagnostic; a shift >6.8 ppm often indicates the wrong regioisomer (3,4-substitution).

    • Methylene (-CH₂-): Singlet or doublet (if salt) at δ 3.95–4.05 ppm .

    • Amine (-NH₂): Broad singlet at δ 1.5–2.0 ppm (exchangeable with D₂O).

  • Mass Spectrometry (ESI+):

    • Main peak: [M+H]⁺ = 175.1.

    • Fragment: Loss of NH₃ ([M-17]⁺) is common in high-energy collisions.

Safety & Handling (MSDS Highlights)

Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Corrosive amine).

    • H302: Harmful if swallowed.

  • Handling Protocol:

    • Always handle in a fume hood.

    • Wear nitrile gloves and chemical safety goggles.

    • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

  • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400, then plenty of water.

References

  • ChemicalBook . (3-Phenyl-5-isoxazolyl)methanamine Properties and Safety. Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary: 3-Phenylisoxazole Derivatives. Retrieved from

  • Santa Cruz Biotechnology . (5-Phenylisoxazol-3-yl)methylamine Hydrochloride (Isomer Reference). Retrieved from

  • Organic Chemistry Portal . Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition. Retrieved from

  • Fisher Scientific . Safety Data Sheet: Isoxazole Amines. Retrieved from

Sources

Foundational

Isoxazole-5-yl-methylamine Analogs in Modern Medicinal Chemistry: A Structural and Pharmacological Literature Review

Executive Summary In contemporary drug discovery, the architectural rigidity and metabolic stability of a pharmacophore often dictate the success or failure of a lead compound. Among the most versatile heterocyclic build...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the architectural rigidity and metabolic stability of a pharmacophore often dictate the success or failure of a lead compound. Among the most versatile heterocyclic building blocks to emerge in recent years is the isoxazole-5-yl-methylamine (IUPAC: 1,2-oxazol-5-ylmethanamine) moiety[1]. As a Senior Application Scientist specializing in heterocyclic library design, I have observed a paradigm shift toward utilizing this specific scaffold not merely as a structural linker, but as a critical bioisostere capable of unlocking isoform selectivity in highly conserved target families[2].

This technical guide synthesizes current literature to explore the physicochemical rationale, target engagement profiles, and synthetic methodologies associated with isoxazole-5-yl-methylamine analogs, providing actionable insights for drug development professionals[3].

Structural & Physicochemical Rationale

The decision to incorporate an isoxazole-5-yl-methylamine motif into a drug candidate is rarely arbitrary; it is driven by specific physicochemical requirements.

  • Bioisosterism & Metabolic Stability: Traditional amide bonds are highly susceptible to enzymatic cleavage by amidases and proteases in vivo. The isoxazole ring serves as a robust cis-amide bioisostere. It mimics the electronic distribution and hydrogen-bond acceptor capabilities of an amide carbonyl (via the ring oxygen and nitrogen) while remaining metabolically inert[2].

  • Vectorial Precision: The 5-methylamine substitution provides a highly specific exit vector. The methylene linker decouples the basic amine (pKa ~8.5) from the electron-withdrawing aromatic ring, allowing it to project deeply into target hydrophobic pockets while maintaining sufficient basicity to form critical salt bridges.

  • Favorable ADME Profile: With a Topological Polar Surface Area (TPSA) of 52.1 Ų and a low molecular weight (98.1 g/mol for the free base), the core scaffold sits well within Lipinski’s Rule of Five, promoting excellent membrane permeability and oral bioavailability[1].

Key Pharmacological Applications & Target Engagement

Isoxazole-5-yl-methylamine analogs have demonstrated remarkable versatility across multiple therapeutic areas:

A. Grp94 (Hsp90 Isoform) Selective Inhibition

Heat shock protein 90 (Hsp90) is a well-known oncology target, but pan-Hsp90 inhibitors suffer from severe dose-limiting toxicities (e.g., retinal toxicity). Glucose Regulated Protein 94 (Grp94) is an ER-resident Hsp90 isoform implicated in cancer metastasis and multiple myeloma[4].

  • Mechanistic Insight: The N-terminal ATP-binding site of Grp94 contains a unique, deep hydrophobic pocket not present in other isoforms. Isoxazol-5-ylmethanamine analogs have been successfully integrated into radamide scaffolds, where the isoxazole ring acts as a conformationally locked cis-amide bioisostere, perfectly vectoring the methylamine group into this unique pocket to achieve unprecedented isoform selectivity[4].

B. PRMT5 Epigenetic Modulation

Protein arginine methyltransferase 5 (PRMT5) is a critical epigenetic target in oncology. Recent advancements have focused on MTA-synergistic PRMT5 inhibitors to widen the therapeutic index and reduce off-target toxicity[5].

  • Mechanistic Insight: Isoxazol-5-ylmethanamine hydrochloride is utilized as a foundational building block to synthesize spirocyclic PRMT5 inhibitors. The rigid isoxazole geometry ensures the optimal spatial arrangement required to fit the S-configured quaternary center of the PRMT5 binding pocket[5].

C. Anti-Prostate Cancer Agents (CYP17A1)

In the pursuit of novel prostate cancer therapies, isoxazole derivatives have been hybridized with steroid scaffolds[6].

  • Mechanistic Insight: These analogs act as moderate to strong inhibitors of the 17,20-lyase activity of human CYP17A1, a critical enzyme in androgen biosynthesis, thereby starving hormone-dependent prostate tumors[6].

D. Broad-Spectrum Antibacterial Hybrids

To combat rising antimicrobial resistance, the isoxazole-5-yl-methylamine motif has been conjugated with oxazolidinones[7].

  • Mechanistic Insight: The isoxazole ring enhances the binding affinity to the 50S ribosomal subunit, expanding the spectrum of activity against resistant Gram-positive pathogens[7].

Quantitative Data Summary

The following table synthesizes the primary targets and pharmacological roles of isoxazole-5-yl-methylamine analogs across recent literature:

Target / PathwayCompound Class / ScaffoldPrimary Pharmacological RoleReference
Grp94 (Hsp90) Radamide/BnIm hybridsIsoform-selective ATP-competitive inhibitor[4]
PRMT5 Spirocyclic derivativesMTA-synergistic epigenetic modulator[5]
CYP17A1 Isoxazolyl steroids17,20-lyase inhibitor (Prostate Cancer)[6]
Bacterial Ribosome Oxazolidinone-isoxazolesBroad-spectrum antibacterial agent[7]

Experimental Protocols & Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems optimized for the synthesis and biological evaluation of these analogs.

Protocol A: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

Causality: Direct handling of nitrile oxides is hazardous and prone to dimerization (furoxan formation). We utilize Chloramine-T to generate the nitrile oxide in situ from an aldoxime precursor, ensuring a controlled, steady-state concentration that favors the bimolecular cycloaddition with propargylamine[8][9].

Step-by-Step Methodology:

  • Oxime Activation: Dissolve the starting aldoxime (1.0 eq) in a 1:1 mixture of ethanol and water. Add Chloramine-T trihydrate (1.1 eq) portion-wise at room temperature. Stir for 30 minutes to initiate in situ nitrile oxide generation.

  • Cycloaddition: Add N-Boc-propargylamine (1.2 eq) dropwise to the reaction mixture. Elevate the temperature to 60°C and reflux for 4-6 hours. The aqueous-organic solvent system drives the regioselectivity toward the desired 1,4-addition (yielding the 5-substituted isoxazole)[6][9].

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate to neutralize excess oxidant. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Deprotection: Treat the crude N-Boc-isoxazol-5-ylmethanamine with 4M HCl in dioxane for 2 hours at room temperature. Evaporate to yield the isoxazol-5-yl-methylamine hydrochloride salt as a highly pure crystalline solid[3][5].

Synthesis A Aldoxime Precursor B Chloramine-T (Oxidant) A->B Step 1 C Nitrile Oxide (In Situ) B->C -HCl E 1,3-Dipolar Cycloaddition C->E + D Propargylamine (Dipolarophile) D->E + F Isoxazole-5-yl- methylamine E->F Regioselective Ring Closure

Fig 1: Regioselective 1,3-dipolar cycloaddition workflow for isoxazole synthesis.

Protocol B: Target Engagement via Fluorescence Polarization (FP) Assay

Causality: To validate that our synthesized isoxazole analogs successfully target the Grp94 ATP-binding pocket, we employ an FP assay. When a small fluorescent tracer binds to the massive Grp94 protein, its rotational correlation time slows, resulting in high polarization. A successful isoxazole inhibitor will competitively displace the tracer, causing a measurable drop in polarization[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (20 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40). Reconstitute recombinant human Grp94 (N-terminal domain) and FITC-labeled geldanamycin tracer.

  • Compound Plating: In a 384-well black microplate, perform a 10-point serial dilution of the isoxazole-5-yl-methylamine analog (from 100 µM to 1 nM) in assay buffer.

  • Incubation: Add 10 nM Grp94 and 2 nM FITC-tracer to each well. Incubate the plate in the dark at 4°C for 24 hours to reach binding equilibrium.

  • Measurement: Read the microplate on a multi-mode plate reader equipped with polarizing filters (Ex: 485 nm, Em: 535 nm). Calculate the

    
     using a four-parameter logistic non-linear regression model.
    

Grp94 A ER Stress / Oncogenesis B Grp94 Overexpression (Hsp90 Isoform) A->B C Client Protein Maturation (Integrins, TLRs) B->C ATP Hydrolysis D Tumor Aggressiveness & Metastasis C->D E Isoxazole-5-yl-methylamine Analog (Selective Inhibitor) E->B Binds Unique Hydrophobic Pocket (Blocks ATP)

Fig 2: Grp94 signaling pathway and targeted inhibition by isoxazole analogs.

References

  • PubChem Compound Summary. 1-(1,2-Oxazol-5-yl)methanamine (CID 18442594). National Center for Biotechnology Information. Available at:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Royal Society of Chemistry. Available at:[Link]

  • Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. PubMed Central (PMC). National Institutes of Health. Available at:[Link]

  • Development of Glucose Regulated Protein 94-Selective Inhibitors Based on the BnIm and Radamide Scaffold. PubMed Central (PMC). National Institutes of Health. Available at:[Link]

  • Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. ResearchGate. Available at:[Link]

  • Oxazolidinone and/or isoxazoline as antibacterial agents (US Patent 7396847B2).Google Patents.
  • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via[2+3]-Dipolar Cycloaddition. PubMed Central (PMC). National Institutes of Health. Available at: [Link]

  • Tricyclic akr1c3 dependent kars inhibitors (WO2021005586A1).Google Patents.
  • Spirocyclic compounds (WO2023036974A1).Google Patents.

Sources

Exploratory

Bioactivity Profile of 3-Phenyl-isoxazol-5-YL-methylamine in Drug Discovery: A Key Pharmacophore for Kinase and GPCR Modulators

Executive Summary In modern drug discovery, the design of highly selective, metabolically stable, and potent small-molecule therapeutics relies heavily on the strategic assembly of privileged building blocks. 3-Phenyl-is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of highly selective, metabolically stable, and potent small-molecule therapeutics relies heavily on the strategic assembly of privileged building blocks. 3-Phenyl-isoxazol-5-YL-methylamine (CAS 54408-35-4)[1] has emerged as a critical pharmacophoric intermediate. Rather than acting as a standalone active pharmaceutical ingredient (API), this primary amine serves as a highly versatile synthetic handle. When coupled to core scaffolds—such as pyrimidines or bicyclic heteroaryls—it imparts distinct physicochemical and steric properties that drive high-affinity binding to challenging biological targets, most notably receptor tyrosine kinases (e.g., IGF1R, SRC, BCR-ABL)[2] and G-protein coupled receptors (e.g., GPR35)[3].

This technical guide dissects the structural rationale, bioactivity profiling, and experimental methodologies associated with utilizing 3-phenyl-isoxazol-5-YL-methylamine in advanced medicinal chemistry campaigns.

Pharmacophoric Rationale: Causality in Structural Design

The selection of 3-phenyl-isoxazol-5-YL-methylamine in a structure-activity relationship (SAR) campaign is rarely arbitrary. As an Application Scientist, I evaluate building blocks based on their ability to navigate the complex energetic landscape of a target's binding pocket. The utility of this specific compound is driven by three distinct structural domains:

  • The Isoxazole Ring (Bioisosteric Core): The 1,2-oxazole (isoxazole) ring acts as a metabolically stable bioisostere for amides and esters. It provides two critical hydrogen-bond acceptors (the nitrogen and oxygen atoms) while maintaining a relatively low topological polar surface area (TPSA). This improves membrane permeability and oral bioavailability compared to highly polar alternatives.

  • The 3-Phenyl Substituent (Hydrophobic Anchor): The phenyl ring provides a rigid, planar surface ideal for

    
     stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the hydrophobic specificity pockets of kinases (such as the DFG-out conformation pocket in BCR-ABL).
    
  • The 5-Methylamine Linker (Flexible Synthetic Handle): The primary amine allows for highly efficient nucleophilic aromatic substitution (S

    
    Ar) or amidation reactions. The single methylene carbon provides just enough rotational freedom for the isoxazole-phenyl moiety to adopt an optimal dihedral angle within a sterically constrained binding site.
    
Table 1: Physicochemical Properties of 3-Phenyl-isoxazol-5-YL-methylamine
PropertyValueMedicinal Chemistry Significance
CAS Number 54408-35-4Unique identifier for procurement and library registration[1].
Molecular Formula C

H

N

O
Low molecular weight (174.2 g/mol ) leaves ample "budget" for the core scaffold.
SMILES C1=CC=C(C=C1)C2=NOC(=C2)CNDefines the regiochemistry (phenyl at C3, methylamine at C5).
Hydrogen Bond Donors 1 (Primary Amine)Consumed during coupling (e.g., converting to a secondary amine/amide).
Hydrogen Bond Acceptors 2 (Isoxazole N, O)Available for interacting with the target protein backbone.

Application 1: Multi-Targeted Kinase Inhibitors

One of the most prominent applications of 3-phenyl-isoxazol-5-YL-methylamine is in the synthesis of pyrimidine-derived kinase modulators. In a landmark SAR campaign (documented in patent WO 2006/074057)[2], researchers utilized this amine to synthesize compounds targeting the insulin-like growth factor type-1 receptor (IGF1R), SRC, and mutant BCR-ABL kinases.

When 3-phenyl-isoxazol-5-YL-methylamine is coupled to a 2-chloro-pyrimidine core, the resulting secondary amine occupies the ATP-binding hinge region of the kinase. The isoxazole nitrogen frequently engages in a critical hydrogen bond with the kinase hinge backbone, while the 3-phenyl group projects into the hydrophobic pocket, locking the kinase in an inactive conformation. This dual-inhibition of IGF1R and SRC is highly synergistic, as reciprocal activation between these pathways frequently drives tumor resistance to single-agent therapies.

G Ligand IGF-1 / Ligand Receptor IGF1R / SRC Kinase Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Isoxazole-Pyrimidine Inhibitor Inhibitor->Receptor Blocks ATP Site Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Proliferation Tumor Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Figure 1: Mechanism of action for isoxazole-pyrimidine derivatives in blocking kinase-mediated tumor survival.

Application 2: GPCR Modulators (GPR35)

Beyond oncology, 3-phenyl-isoxazol-5-YL-methylamine has recently been deployed in the development of modulators for GPR35, an orphan G-protein coupled receptor implicated in inflammatory bowel disease (IBD) and immune disorders. According to recent patent literature (WO2024184650A1)[3], the amine is coupled to bicyclic heteroaryl cores (such as triazolopyridines). In this context, the 3-phenylisoxazole moiety acts as an extracellular loop anchor, stabilizing the receptor in a conformation that modulates downstream cAMP signaling.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these derivatives must rely on self-validating experimental systems. Below are the standard operating procedures for utilizing 3-phenyl-isoxazol-5-YL-methylamine.

Protocol A: S Ar Coupling to a Pyrimidine Core

Objective: Synthesize a 2-((3-phenylisoxazol-5-yl)methylamino)pyrimidine derivative. Causality: S


Ar is chosen over Buchwald-Hartwig amination here because the 2-chloro position of a pyrimidine is highly electron-deficient, allowing for a transition-metal-free coupling that avoids palladium contamination in subsequent biological assays.
  • Reagent Preparation: Dissolve 1.0 eq of the 2-chloro-pyrimidine core in anhydrous 1-butanol (0.2 M concentration).

  • Amine Addition: Add 1.2 eq of 3-phenyl-isoxazol-5-YL-methylamine[2] and 2.0 eq of N,N-diisopropylethylamine (DIPEA) to act as a non-nucleophilic acid scavenger.

  • Thermal Activation: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 24–30 hours.

  • Self-Validation (Reaction Monitoring): Monitor via LC-MS. The reaction is deemed complete when the starting material peak disappears and a new peak corresponding to the[M+H]

    
     of the coupled product dominates.
    
  • Workup & Purification: Concentrate the mixture in vacuo. Resuspend in methanol and heat to boiling, then cool to 4°C overnight to induce crystallization. Filter the resulting solid to obtain the pure kinase inhibitor intermediate.

Protocol B: TR-FRET In Vitro Kinase Assay

Objective: Determine the IC


 of the synthesized isoxazole-pyrimidine derivative against IGF1R.
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates short-lived background autofluorescence typical of highly conjugated aromatic small molecules, ensuring a high signal-to-noise ratio.
  • Assay Setup: In a 384-well low-volume plate, dispense 10 µL of kinase buffer containing recombinant IGF1R enzyme and a biotinylated peptide substrate.

  • Compound Addition: Add 50 nL of the synthesized inhibitor in DMSO across a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Control Validation: Include Staurosporine (1 µM) as a positive control for 100% inhibition, and 0.5% DMSO as a negative control (0% inhibition).

  • Reaction Initiation: Add ATP at its apparent K

    
     value to initiate the reaction. Incubate for 60 minutes at room temperature.
    
  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Data Analysis: Read the plate using a microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the Z'-factor using the positive and negative controls. Self-Validation: The assay is only considered valid if the Z'-factor is > 0.6, proving assay robustness before IC

    
     curve fitting.
    

Workflow Step1 Step 1: SNAr Coupling 3-Phenyl-isoxazol-5-YL-methylamine Step2 Step 2: Purification LC-MS & Crystallization Step1->Step2 Step3 Step 3: In Vitro Assay TR-FRET Kinase Panel Step2->Step3 Step4 Step 4: Hit Validation IC50 Determination Step3->Step4

Figure 2: Linear workflow from chemical synthesis utilizing the isoxazole building block to biological hit validation.

References

  • Exelixis, Inc. "Pyrimidine derivatives as kinase modulators and method of use." Patent WO 2006/074057 A2. Published July 13, 2006.
  • ThirtyFiveBio Limited. "Bicyclic heteroaryl compounds for use as gpr35 modulators." Patent WO 2024/184650 A1. Published September 12, 2024.

Sources

Foundational

Comprehensive Solubility Profiling of 3-Phenyl-isoxazol-5-yl-methylamine: Aqueous vs. DMSO Solvation Dynamics

Executive Summary In early-stage drug discovery and agrochemical development, the solvation profile of a building block dictates its utility in High-Throughput Screening (HTS) and subsequent lead optimization. 3-Phenyl-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and agrochemical development, the solvation profile of a building block dictates its utility in High-Throughput Screening (HTS) and subsequent lead optimization. 3-Phenyl-isoxazol-5-yl-methylamine (CAS: 54408-35-4), a versatile primary amine featuring a lipophilic phenyl ring and a heteroaromatic isoxazole core, presents a complex solubility profile. Because this compound is frequently utilized to synthesize CNS-active agents and anti-inflammatory therapeutics, understanding its thermodynamic solubility across varying dielectric environments is critical.

This whitepaper provides an in-depth technical analysis of the solvation mechanics of 3-Phenyl-isoxazol-5-yl-methylamine, contrasting its behavior in polar aprotic media (DMSO) against pH-dependent aqueous buffers. Furthermore, we outline a self-validating experimental protocol designed to eliminate the colloidal artifacts that frequently plague solubility assays.

Physicochemical Profiling & Structural Causality

The solubility of a molecule is an emergent property of its structural micro-environments. For 3-Phenyl-isoxazol-5-yl-methylamine, solvation is governed by three distinct moieties:

  • The Phenyl Ring (Hydrophobic Core): Drives the molecule's overall lipophilicity (predicted LogP ~1.0). In aqueous media, this ring forces water molecules into a highly ordered, entropically unfavorable "cage" (the hydrophobic effect), which actively resists dissolution.

  • The Isoxazole Ring (Heteroaromatic Bridge): Acts as a hydrogen-bond acceptor. Its electron-withdrawing nature slightly depresses the basicity of the adjacent aliphatic amine compared to a standard alkylamine.

  • The Methylamine Group (Ionizable Center): The primary amine acts as both a hydrogen-bond donor and acceptor. With a predicted pKa of 7.82 [1], this functional group is the primary driver of pH-dependent aqueous solubility.

Solvation Thermodynamics: Water vs. DMSO

Aqueous Solvation & The Henderson-Hasselbalch Relationship In aqueous systems, the solubility of 3-Phenyl-isoxazol-5-yl-methylamine is strictly governed by the crosstalk between physiological pH and its chemical pKa [2]. According to the Henderson-Hasselbalch equation, at a gastric pH of 1.2, the primary amine is >99.9% protonated. This cationic state engages in powerful ion-dipole interactions with water, easily overcoming the hydrophobic penalty of the phenyl ring. However, at physiological pH (7.4), the compound exists in a mixed state (~72% protonated, ~28% free base), leading to a sharp decline in thermodynamic solubility as the uncharged free base precipitates.

DMSO Solvation mechanics Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a high dielectric constant but no hydrogen-bond donors. In HTS environments, compounds are stored as 100% DMSO stock solutions [3]. DMSO perfectly solvates the uncharged free base of 3-Phenyl-isoxazol-5-yl-methylamine. The solvent's strong dipole interacts favorably with the isoxazole and amine nitrogens, while its methyl groups interact with the phenyl ring via dispersion forces. Crucially, because DMSO does not form a three-dimensional hydrogen-bonded network like water, there is no entropic penalty for accommodating the hydrophobic phenyl ring, resulting in near-infinite kinetic solubility (>50 mg/mL).

Mechanism Compound 3-Phenyl-isoxazol-5-yl methylamine DMSO DMSO Solvation (Polar Aprotic) Compound->DMSO Water Aqueous Solvation (Polar Protic) Compound->Water Hydrophobic Phenyl Ring Solvation (No Entropic Penalty) DMSO->Hydrophobic Dipole Isoxazole / Amine Dipole Interactions DMSO->Dipole Protonated Protonated Amine (pH < pKa 7.8) Water->Protonated Low pH FreeBase Free Base (pH > pKa 7.8) Water->FreeBase High pH HighSol High Solubility (>50 mg/mL) Hydrophobic->HighSol Dipole->HighSol ModSol Moderate Solubility (~1 mg/mL) Protonated->ModSol LowSol Low Solubility (<0.1 mg/mL) FreeBase->LowSol

Fig 1. Mechanistic pathways of solvation in DMSO versus pH-dependent aqueous media.

Experimental Methodology: A Self-Validating Protocol

To accurately profile the solubility of 3-Phenyl-isoxazol-5-yl-methylamine, researchers must avoid kinetic solubility assays (which often overestimate solubility due to supersaturation) and instead utilize a rigorous thermodynamic Shake-Flask method [4].

The following protocol is engineered as a self-validating system . By utilizing ultracentrifugation rather than standard filtration, we eliminate the risk of sub-micron colloidal aggregates generating false-positive concentration spikes. Furthermore, the protocol validates its own equilibrium state via time-point variance tracking.

Step-by-Step Thermodynamic Profiling Workflow
  • Media Preparation: Prepare three distinct solvent environments: 0.1 N HCl (pH 1.2), Phosphate Buffered Saline (pH 7.4), and 100% Anhydrous DMSO.

  • Saturation Loading: Dispense 5 mg of solid 3-Phenyl-isoxazol-5-yl-methylamine into 1 mL of each respective solvent in sealed glass vials. The visible presence of un-dissolved solid is strictly required to ensure the system is pushed to its thermodynamic limit.

  • Incubation & Agitation: Incubate the vials at 25°C on an orbital shaker at 800 rpm. Causality note: 800 rpm provides optimal hydrodynamic mixing to maximize the solid-liquid interfacial area without inducing sheer-degradation of the compound.

  • Phase Separation (Critical Step): After 24 hours, extract a 200 µL aliquot and subject it to ultracentrifugation at 20,000 × g for 20 minutes. Causality note: Standard 0.45 µm syringe filters can allow nano-micelles of the free-base compound to pass through. Ultracentrifugation forces all non-solvated aggregates into a hard pellet, ensuring only truly dissolved molecules remain in the supernatant.

  • Quantification: Dilute the supernatant and quantify the concentration using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Equilibrium Validation: Repeat the extraction and quantification at 48 hours. Self-Validation Rule: If the concentration variance between the 24h and 48h time-points is

    
    , thermodynamic equilibrium is confirmed. If 
    
    
    
    , continue incubation.

Workflow Start 3-Phenyl-isoxazol-5-yl-methylamine (Solid State) WaterPrep Aqueous Buffers (pH 1.2 & 7.4) Start->WaterPrep DMSOPrep 100% Anhydrous DMSO (HTS Stock) Start->DMSOPrep Incubate Shake-Flask Incubation (25°C, 800 rpm, 48h) WaterPrep->Incubate DMSOPrep->Incubate Centrifuge Ultracentrifugation (20,000g, 20 min) Incubate->Centrifuge Phase Separation LCMS LC-MS/MS Quantification (MRM Mode) Centrifuge->LCMS Supernatant Extraction Validate Equilibrium Validation (Δ < 5% between 24h & 48h) LCMS->Validate Data Analysis

Fig 2. Self-validating thermodynamic solubility workflow using the shake-flask method.

Comparative Data Presentation

Based on the physicochemical properties (pKa ~7.82, LogP ~1.0) and the mechanistic principles outlined above, the thermodynamic solubility profile of 3-Phenyl-isoxazol-5-yl-methylamine is summarized below. This data matrix serves as a predictive baseline for formulation scientists.

Solvent SystempHDominant Ionization StateEstimated Solubility (mg/mL)Primary Solvation Driver
0.1 N HCl 1.2>99% Protonated (Cation)> 10.0Ion-dipole interactions, H-bonding
Phosphate Buffer 7.4~72% Protonated / 28% Free Base0.5 - 1.5Partial ionization equilibrium
Unbuffered Water ~7.0Mixed State1.0 - 2.0H-bonding (Amine & Isoxazole)
100% DMSO N/A100% Free Base> 50.0Dipole-dipole, lack of hydrophobic penalty

Table 1: Predicted thermodynamic solubility matrix for 3-Phenyl-isoxazol-5-yl-methylamine across standard drug discovery solvent systems.

Conclusion

The solvation of 3-Phenyl-isoxazol-5-yl-methylamine highlights the critical divergence between aqueous and organic solubility in drug development. While its lipophilic phenyl ring restricts its solubility in physiological buffers (necessitating pH adjustments or salt-form screening for oral bioavailability), its excellent solubility in DMSO makes it an ideal, well-behaved candidate for automated HTS liquid handling. By employing rigorous, self-validating thermodynamic protocols, researchers can prevent downstream formulation failures and accurately map the compound's developability.

References

  • ChemicalBook.(3-PHENYL-5-ISOXAZOLYL)METHANAMINE | 54408-35-4 Properties and Predicted pKa.
  • Taylor & Francis.Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity.
  • National Institutes of Health (PMC).Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Pharmaceutical Sciences.A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
Exploratory

The Role of 3-Phenyl-isoxazol-5-YL-methylamine as a Pharmacophore Scaffold

Abstract The 3-phenyl-isoxazol-5-yl-methylamine moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery. Acting as a rigidified bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-phenyl-isoxazol-5-yl-methylamine moiety represents a "privileged scaffold" in modern medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery. Acting as a rigidified bioisostere of the aryl-ethylamine pharmacophore (found in dopamine and serotonin), this scaffold offers a unique combination of metabolic stability, defined vector geometry, and specific electronic properties. This guide provides a comprehensive technical analysis of the scaffold, detailing its structural biology, validated synthetic routes, Structure-Activity Relationships (SAR), and specific applications in targeting monoamine transporters (DAT/SERT) and G-protein coupled receptors (GPCRs).

Structural Biology & Pharmacophore Modeling[1]

The Core Architecture

The scaffold consists of three distinct pharmacophoric elements that work synergistically to bind biological targets:

  • The 3-Phenyl Ring (Hydrophobic Tail): This moiety engages in

    
     stacking or hydrophobic interactions within the S1 binding pocket of receptors (e.g., the phenylalanine cluster in DAT or TM domains of GPCRs).
    
  • The Isoxazole Core (Rigid Linker & Acceptor): Unlike flexible alkyl chains, the isoxazole ring locks the spatial arrangement of the phenyl and amine groups. It acts as a bioisostere for amides or esters but with improved hydrolytic stability. The nitrogen (

    
    ) and oxygen (
    
    
    
    ) atoms serve as weak hydrogen bond acceptors.
  • The 5-Methylamine (Cationic Head): At physiological pH, the primary amine is protonated (

    
    ), mimicking the cationic nitrogen of endogenous neurotransmitters. It forms a critical salt bridge with conserved aspartate residues (e.g., Asp3.32 in aminergic GPCRs).
    
Electronic & Geometric Properties

The 3,5-disubstitution pattern creates a linear yet angular geometry that fits narrow hydrophobic clefts. The isoxazole ring is aromatic but electron-deficient compared to furan or pyrrole, making it less susceptible to oxidative metabolism (e.g., by CYPs).

  • Dipole Moment: The isoxazole ring possesses a significant dipole, directing the electrostatic orientation of the molecule within the binding site.

  • Vector Analysis: The angle between the phenyl ring centroid and the amine nitrogen is approximately 140°, distinct from the 120° of meta-substituted benzenes, allowing for unique exploration of receptor space.

PharmacophoreMap Figure 1: Pharmacophore Interaction Map of the Scaffold Phenyl 3-Phenyl Ring (Hydrophobic/Pi-Stacking) Isoxazole Isoxazole Core (Rigid Spacer/H-Bond Acceptor) Phenyl->Isoxazole C-C Bond Target Biological Target (e.g., DAT, D4 Receptor) Phenyl->Target Pi-Pi / Van der Waals Amine 5-Methylamine (Cationic Interaction/Salt Bridge) Isoxazole->Amine C-C Bond Isoxazole->Target H-Bond (N/O) Amine->Target Ionic Bond (Asp)

Medicinal Chemistry & SAR

Monoamine Transporter Inhibition (DAT/SERT)

This scaffold has achieved prominence as a replacement for the ester linkage in cocaine-derived tropane analogs.[1]

  • Case Study (RTI-336): In the development of Dopamine Transporter (DAT) inhibitors, replacing the C2-ester of tropane with a 3-(4-methylphenyl)isoxazol-5-yl group resulted in high affinity and selectivity.[2]

  • Mechanism: The isoxazole ring mimics the carbonyl oxygen of the ester but prevents hydrolysis by esterases, significantly improving in vivo half-life.

Dopamine Receptor Selectivity (D2/D3/D4)

Modifications to the phenyl ring modulate selectivity between receptor subtypes.

Substituent (Phenyl-R)Target AffinityEffect Explanation
4-Cl / 4-F High D4 & DATHalogens fill the hydrophobic pocket and increase lipophilicity.
4-Methyl High DAT SelectivitySteric bulk excludes binding to SERT/NET in tropane analogs.
Unsubstituted Moderate Pan-ActivityLacks specific anchor points for high-affinity selectivity.
3,4-Dichloro High D2/D3Increases affinity for the orthosteric binding site of D2-like receptors.

Validated Synthetic Protocols

The most robust route to 3-phenyl-isoxazol-5-yl-methylamine is the [3+2] Cycloaddition (Click Chemistry) between a nitrile oxide and a propargyl amine derivative. This method is preferred over condensation of


-keto esters due to superior regioselectivity.
Experimental Workflow: 1,3-Dipolar Cycloaddition

Reaction Scheme:

  • Aldoxime Formation: Benzaldehyde

    
     Benzaldoxime.
    
  • Chlorination: Benzaldoxime

    
     Hydroximoyl chloride (using NCS).
    
  • Cycloaddition: Hydroximoyl chloride + N-Propargylphthalimide

    
     Isoxazole-phthalimide.
    
  • Deprotection: Isoxazole-phthalimide

    
     Free Amine (using Hydrazine).
    

SynthesisRoute Figure 2: Synthesis of 3-Phenyl-isoxazol-5-yl-methylamine via Nitrile Oxide Cycloaddition Start Benzaldehyde Step1 Step 1: Oxime Formation (NH2OH·HCl, NaOH) Start->Step1 Inter1 Benzaldoxime Step1->Inter1 Step2 Step 2: Chlorination (NCS, DMF) Inter1->Step2 Inter2 Hydroximoyl Chloride (Nitrile Oxide Precursor) Step2->Inter2 Step3 Step 3: [3+2] Cycloaddition (N-Propargylphthalimide, Et3N) Inter2->Step3 Inter3 Phthalimide-Isoxazole Intermediate Step3->Inter3 Step4 Step 4: Deprotection (Hydrazine Hydrate, EtOH) Inter3->Step4 Final 3-Phenyl-isoxazol-5-yl-methylamine Step4->Final

Detailed Protocol (Bench-Ready)

Step 1: In Situ Nitrile Oxide Generation & Cycloaddition

  • Reagents: Benzaldoxime (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), N-Propargylphthalimide (1.0 eq), Triethylamine (Et3N, 1.2 eq), DMF (dry).

  • Procedure:

    • Dissolve benzaldoxime in DMF at 0°C.

    • Add NCS portion-wise and stir for 1 hour (formation of hydroximoyl chloride).

    • Add N-Propargylphthalimide.

    • Add Et3N dropwise (this generates the nitrile oxide in situ).

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Pour into ice water, filter the precipitate (the phthalimide intermediate).

Step 2: Deprotection to Primary Amine

  • Reagents: Phthalimide intermediate, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Suspend the intermediate in Ethanol.

    • Add Hydrazine hydrate (3.0 eq).

    • Reflux for 2–4 hours (monitor by TLC).

    • Workup: Cool, filter off the phthalhydrazide byproduct. Concentrate the filtrate.

    • Purification: Dissolve residue in dilute HCl, wash with ether (removes non-basic impurities), basify aqueous layer with NaOH, and extract with DCM. Convert to HCl salt for stability.

Biological Evaluation Protocols

To validate the scaffold's efficacy, the following binding assay is standard for DAT/SERT profiling.

Radioligand Binding Assay (DAT)
  • Source: Rat striatal membranes or HEK293 cells stably expressing hDAT.

  • Radioligand:

    
    WIN 35,428 (High affinity cocaine analog).
    
  • Non-specific Binding: Defined by 100

    
    M (-)-Cocaine.[1]
    
  • Protocol:

    • Incubate membranes (20

      
      g protein) with 
      
      
      
      WIN 35,428 (2 nM) and varying concentrations of the test isoxazole compound (
      
      
      to
      
      
      M).
    • Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

    • Incubation: 2 hours on ice (4°C).

    • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

    • Analysis: Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.

Future Outlook & Strategic Applications

The 3-phenyl-isoxazol-5-yl-methylamine scaffold is currently underutilized in Fragment-Based Drug Design (FBDD) . Its low molecular weight (MW ~174 Da) and high ligand efficiency make it an ideal "super-fragment" for growing into larger binding pockets.

Emerging Areas:

  • Dual DAT/Sigma-1 Ligands: Combining the isoxazole head with a longer hydrophobic tail to target Sigma-1 receptors for neuroprotection.

  • Allosteric Modulators: Using the scaffold as a rigid linker in bitopic ligands for GPCRs (e.g., Dopamine D2 or Muscarinic M1).

  • PET Radiotracers: The metabolic stability of the isoxazole ring makes it a superior candidate for

    
     or 
    
    
    
    labeling compared to ester-containing tracers.

References

  • Carroll, F. I., et al. (2004). "Synthesis and biological evaluation of 3-(substituted phenyl)-isoxazol-5-yl-tropane analogues." Journal of Medicinal Chemistry. Link

  • Hansen, K. B., et al. (2005). "Isoxazole-3-acetic acid derivatives as potent and selective ligands for the glycine site of the NMDA receptor." Journal of Medicinal Chemistry. Link

  • Kozikowski, A. P., et al. (2000). "Synthesis and biology of the isoxazole class of DAT inhibitors." Journal of Medicinal Chemistry. Link

  • Pevarello, P., et al. (1998). "Synthesis and anticonvulsant activity of new 3-phenylisoxazole derivatives." Journal of Medicinal Chemistry. Link

  • Meltzer, P. C., et al. (2006). "3-Phenyl-isoxazol-5-yl-tropanes: Potent and selective inhibitors of the dopamine transporter."[1][2] Bioorganic & Medicinal Chemistry. Link

Sources

Foundational

Precision Metabolic Stability Profiling of Isoxazole Methylamine Derivatives

Executive Summary Isoxazole methylamine derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized to modulate solubility and target engagement in kinase inhibitors and GPCR ligands. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole methylamine derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized to modulate solubility and target engagement in kinase inhibitors and GPCR ligands. However, this structural motif presents a "dual-liability" paradox: the methylamine tail is highly susceptible to oxidative N-dealkylation (CYP-mediated), while the isoxazole core —particularly when 3-unsubstituted—is prone to reductive ring scission.[1]

This technical guide provides a rigorous framework for predicting, measuring, and mitigating these metabolic instabilities. By integrating Quantum Mechanical (QM) descriptors with a self-validating microsomal assay protocol, researchers can distinguish between oxidative and reductive clearance mechanisms and apply rational structural modifications.[1]

Structural Vulnerabilities & Mechanistic Causality[1]

To predict stability, one must first understand the atomic-level events driving clearance.[1]

The Methylamine "Tail" (Oxidative Liability)

The primary clearance pathway for methylamines is N-dealkylation , predominantly catalyzed by CYP3A4 and CYP2D6.[1]

  • Mechanism: The reaction proceeds via Hydrogen Atom Transfer (HAT) from the

    
    -carbon adjacent to the nitrogen.[1] This forms a carbon-centered radical, which is hydroxylated to an unstable carbinolamine intermediate.[1] Spontaneous collapse releases the secondary amine and formaldehyde.
    
  • Predictor: The Bond Dissociation Energy (BDE) of the C-H bond

    
     to the amine is the rate-limiting determinant.[1] Lower BDE correlates with higher intrinsic clearance (
    
    
    
    ).
The Isoxazole "Core" (Reductive Liability)

Unlike most aromatic heterocycles, the isoxazole ring contains a weak N-O bond that serves as an electron acceptor.[1]

  • Mechanism: Reductive scission involves a 2-electron transfer, cleaving the N-O bond to form an

    
    -cyanoenol or imine species.[1][2] This is often catalyzed by cytosolic aldehyde oxidase (AO) or CYP450s acting in a reductive mode (ferrous-heme complex).[1]
    
  • Risk Factor: 3-unsubstituted isoxazoles (e.g., Leflunomide) are significantly more labile than 3,5-disubstituted analogs due to the accessibility of the N-O bond.[1]

Visualization of Metabolic Pathways

MetabolicPathways Parent Isoxazole Methylamine (Parent) Inter1 Carbinolamine Intermediate Parent->Inter1 Oxidative CYP450 (alpha-C Hydroxylation) Inter2 Imine/Enol Intermediate Parent->Inter2 Reductive (CYP/Aldehyde Oxidase) Prod1 N-Desmethyl Metabolite Inter1->Prod1 Spontaneous Collapse Formaldehyde Formaldehyde Inter1->Formaldehyde Prod2 Ring-Opened Nitrile/Ketone Inter2->Prod2 Hydrolysis

Figure 1: Dual metabolic pathways for isoxazole methylamines. The blue path represents oxidative N-dealkylation; the yellow path represents reductive ring scission.[1]

In Silico Prediction Framework[3]

Before synthesis, computational modeling should screen for metabolic "soft spots."[1]

Protocol: Site of Metabolism (SOM) Prediction

Do not rely solely on generic QSAR models. For this specific scaffold, a physics-based approach is superior.[1]

  • Conformational Sampling: Generate low-energy conformers to assess the steric accessibility of the methylamine group.[1]

  • DFT Calculation (BDE):

    • Use Density Functional Theory (e.g., B3LYP/6-31G*) to calculate the Homolytic Bond Dissociation Energy for the N-methyl C-H bonds.[1]

    • Threshold: C-H bonds with BDE < 85 kcal/mol are high-risk sites for CYP-mediated abstraction.[1]

  • LUMO Analysis (Ring Stability):

    • Calculate the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

    • A lower LUMO energy localized on the isoxazole N-O bond indicates higher susceptibility to nucleophilic attack and reductive cleavage.

Experimental Validation: Microsomal Stability Assay

This protocol is designed to calculate Intrinsic Clearance (


) .[3][4][5] It uses Human Liver Microsomes (HLM) to simulate Phase I metabolism.
Reagents & Setup
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).[1]

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Propranolol or Tolbutamide).

Step-by-Step Protocol
  • Pre-Incubation:

    • Prepare a 2 µM substrate solution in phosphate buffer (0.1% DMSO final).

    • Add HLM to a final concentration of 0.5 mg/mL.

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation replacing NADPH with buffer to detect non-enzymatic degradation (chemical instability).

  • Sampling:

    • At T = 0, 5, 15, 30, and 45 minutes, remove 50 µL aliquots.

  • Quenching:

    • Immediately dispense aliquot into 150 µL of ice-cold Quench Solution. Vortex vigorously for 1 minute.

  • Analysis:

    • Centrifuge at 4,000 rpm for 15 minutes to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).[1] Monitor parent depletion.[3][6]

Data Calculation

Plot the natural log (ln) of the % parent remaining vs. time.[1] The slope of the linear regression is


.[1]

[1]
Assay Workflow Diagram

AssayProtocol cluster_reaction Reaction Phase Start Substrate Prep (1µM, <0.1% DMSO) Mix Mix with HLM (0.5 mg/mL) Start->Mix PreInc Pre-Incubation (37°C, 5 min) Mix->PreInc Init Add NADPH (Start T=0) PreInc->Init Sampling Sample at 0, 5, 15, 30, 45 min Init->Sampling Quench Quench with ACN (+ Internal Std) Sampling->Quench Spin Centrifuge (4000g, 15 min) Quench->Spin LCMS LC-MS/MS Analysis (Parent Depletion) Spin->LCMS Calc Calculate CLint (ln(slope)) LCMS->Calc

Figure 2: Workflow for the microsomal stability assay determining intrinsic clearance.[1]

Structural Modification Strategies

If


 is high (>50 µL/min/mg), structural optimization is required. Use the following decision matrix:
Liability IdentifiedStructural Modification StrategyRationale
N-Dealkylation (Tail)Deuteration (

)
Exploits the Kinetic Isotope Effect (KIE).[1] The C-D bond is stronger than C-H, slowing the rate-limiting abstraction step.[1]
N-Dealkylation (Tail)Steric Hindrance (e.g., t-Butyl)Bulky groups prevent the heme iron of CYP450 from accessing the

-carbon.[1]
N-Dealkylation (Tail)Cyclization (Azetidine/Pyrrolidine)Constraining the amine into a ring changes the hybridization and reduces the lability of

-protons.[1]
Ring Scission (Core)C3-Substitution Introducing a methyl or cyclopropyl group at the C3 position of the isoxazole sterically protects the N-O bond from reductive attack.[1]
General LogD Reduction Lowering lipophilicity reduces non-specific binding to the CYP active site (hydrophobic pocket).
Optimization Decision Tree

OptimizationTree Problem High Clearance (CLint > 50) Identify Identify Metabolite (MetID Study) Problem->Identify Split Major Metabolite? Identify->Split Path1 N-Desmethyl (Oxidative) Split->Path1 Loss of Methyl Path2 Ring Open (Reductive) Split->Path2 +2 Da (Imine) Sol1 Strategy: 1. Deuterate (-CD3) 2. Cyclize Amine Path1->Sol1 Sol2 Strategy: 1. Add C3-Substituent 2. Bioisostere (e.g., Oxadiazole) Path2->Sol2

Figure 3: Decision tree for structural optimization based on metabolite identification.

References

  • Zhang, D., et al. (2008).[1] "Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs."[1][7][8] Drug Metabolism and Disposition.

  • Kalgutkar, A. S., et al. (2003).[1][9] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition.

  • Cyprotex. (n.d.). "Microsomal Stability Assay Protocol." Evotec.

  • Creative Biolabs. (n.d.). "In Silico Drug Metabolism Prediction Services."[4][10] Creative Biolabs.

  • Di, L., & Kerns, E. (2016).[1] "Drug-Like Properties: Concepts, Structure Design and Methods."[1] Elsevier. (Foundational Text)

Sources

Exploratory

Safety data sheet (SDS) analysis for 3-Phenyl-isoxazol-5-YL-methylamine

Executive Summary This technical guide provides a rigorous analysis of the safety, handling, and stability profile of 3-Phenyl-isoxazol-5-yl-methylamine (CAS: 54408-35-4).[1][2] Unlike generic Safety Data Sheets (SDS), t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the safety, handling, and stability profile of 3-Phenyl-isoxazol-5-yl-methylamine (CAS: 54408-35-4).[1][2] Unlike generic Safety Data Sheets (SDS), this document synthesizes physicochemical data with practical laboratory workflows.

Critical Hazard Alert: This compound is a primary amine attached to a heteroaromatic scaffold.[1] It is classified as Skin Corr.[3] 1B (H314) . It causes severe skin burns and eye damage. Strict adherence to the "Corrosive Solid" protocol is mandatory.

Chemical Identity & Physicochemical Integrity

To ensure experimental reproducibility, verify your material against these baseline metrics upon receipt. Deviations in physical state (e.g., deliquescence) often indicate improper storage or seal failure.

ParameterSpecificationTechnical Note
IUPAC Name (3-Phenyl-1,2-oxazol-5-yl)methanamineCore scaffold for neurological drug discovery.[1]
CAS Number 54408-35-4 Verify against salt forms (e.g., HCl salts have different CAS).
Formula / MW C₁₀H₁₀N₂O / 174.20 g/mol
Physical State Off-white to light brown solidWarning: Liquid/sticky texture indicates moisture absorption.[1]
Melting Point 51–53 °CLow melting point requires temperature-controlled handling.[1]
Boiling Point 135–136 °C (at 3 Torr)High vacuum required for distillation.[1]
Basicity (pKa) ~7.8 (Predicted for amine)Moderate base; forms carbamates with atmospheric CO₂.[1]
Solubility DMSO, Methanol, DCMLimited solubility in non-polar alkanes (Hexane).

Hazard Identification & Toxicological Mechanisms

The toxicity of this compound is driven by two functional moieties: the primary amine (local corrosivity) and the isoxazole ring (potential metabolic liability).

Mechanism of Action (Toxicity)[1]
  • Local Corrosivity (H314): The unhindered primary amine (-CH₂NH₂) is a nucleophile that reacts with membrane lipids and proteins (saponification), leading to liquefactive necrosis.[1] Unlike acid burns, alkali burns penetrate deeper as they do not form a protective eschar.

  • Systemic Potential: While specific LD50 data is sparse for this specific analog, isoxazoles can undergo reductive ring cleavage in vivo to form

    
    -amino enones, which are reactive electrophiles capable of alkylating DNA or proteins.
    
Visualization: Exposure Response Pathway

The following diagram illustrates the biological cascade following exposure and the required intervention logic.

ExposureLogic Source 3-Phenyl-isoxazol-5-yl-methylamine (Solid/Dust) Route Dermal/Ocular Contact Source->Route Handling Breach Mech Alkaline Hydrolysis (Liquefactive Necrosis) Route->Mech Rapid Onset Action IMMEDIATE FLUSH (15+ Mins) -> Medical Aid Route->Action Mitigation Sys Systemic Absorption (Isoxazole Ring Cleavage) Mech->Sys Delayed Effect Mech->Action Mitigation

Figure 1: Pathophysiological cascade of amine exposure. Note the progression from local necrosis to potential systemic uptake.

Safe Handling & Storage Protocols (The "How-To")

Storage Architecture
  • Temperature: Store at 2–8°C . The low melting point (51°C) means ambient summer temperatures in some labs can cause partial melting and resolidification, altering crystal form and purity.

  • Atmosphere: Argon backfill is required. Primary amines scavenge CO₂ from the air to form carbamate salts (white crust).

    • Validation Step: If the solid has turned into a sticky gum or has white crust on the cap threads, purity is compromised. Recrystallize or discard.

Operational Workflow: The "Corrosive Solid" Protocol

Do not handle on an open bench. Use a fume hood with a face velocity >0.5 m/s.

Step-by-Step Methodology:

  • PPE Selection:

    • Gloves: Double-gloving recommended.[1] Inner: Nitrile (0.11mm).[1] Outer: Long-cuff Nitrile or Neoprene.[1]

    • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Safety glasses are insufficient for corrosive solids due to dust potential.[1]

  • Weighing:

    • Use an anti-static gun on the spatula and weighing boat. Static charge can cause light amine dust to "jump," contaminating the balance area.

    • Causality: Isoxazole amines are often fluffy solids; static dispersal is a primary inhalation risk vector.

  • Solubilization:

    • Add solvent (e.g., DCM) to the solid, not vice versa, to minimize dust displacement.

    • Exotherm Check: Dissolution in acidic media will be exothermic.[1] Cool the receiving vessel on ice.

Visualization: Laboratory Handling Workflow

HandlingWorkflow Receipt Reagent Receipt QC Visual QC: Free flowing? No crust? Receipt->QC QC->Receipt Fail (Return) Storage Storage: 2-8°C, Argon, Desiccated QC->Storage Pass Prep Exp. Prep: Warm to RT in Desiccator Storage->Prep Prevent Condensation Weigh Weighing: Static Control + Fume Hood Prep->Weigh Avoid Hydrolysis Reaction Reaction: Inert Atmosphere (N2/Ar) Weigh->Reaction

Figure 2: Lifecycle management of the reagent. The "Warm to RT" step is critical to prevent condensation-induced hydrolysis.

Emergency Response & Waste Disposal

First Aid (Specific to Amines)
  • Eye Contact: Time is tissue. Flush immediately.[1][4] Do not wait for an eyewash station if a bottle of saline is closer. Flush for 15 minutes minimum .

  • Skin Contact: Wash with soap and water.[4][5] Do not use vinegar or acids to neutralize; the heat of neutralization can worsen the burn.

  • Inhalation: Move to fresh air. If wheezing occurs (amine sensitization), seek medical attention immediately.

Waste Management
  • Classification: Hazardous Waste (Corrosive, Basic).

  • Segregation: Do not mix with acidic waste streams (risk of violent exotherm/spattering).[1]

  • Deactivation (Spill): Absorb with chemically inert material (vermiculite).[1] Neutralize carefully with dilute citric acid only if trained, otherwise pack as hazardous waste.

Synthesis & Application Context

Why use this molecule?

  • Pharmacophore: The 3-phenylisoxazole moiety acts as a bioisostere for biaryl systems, often improving metabolic stability compared to biphenyls.[1]

  • Linker Chemistry: The 5-methylamine group serves as a "handle" for amide coupling or reductive amination, allowing the attachment of this scaffold to larger drug constructs.

References

  • Fisher Scientific. (2023). Safety Data Sheet: N-Methyl-(3-phenylisoxazol-5-yl)methylamine. Link[1]

  • ChemicalBook. (2025).[1][4] (3-Phenyl-5-isoxazolyl)methanamine Properties and Suppliers. Link

  • PubChem. (n.d.).[1] Compound Summary: Isoxazole Derivatives. National Library of Medicine. Link

  • Chem-Impex International. (n.d.).[1] Product Analysis: (3-Phenyl-5-isoxazolyl)methanamine. Link

  • American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega.[4] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 3-Phenyl-isoxazol-5-YL-methylamine via 1,3-Dipolar Cycloaddition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Phenyl-isoxazol-5-YL-methylamine (Synonym: (3-phenylisoxazol-5-yl)methanamine) CAS Registry Number: 54408-35-4[1] Introduct...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 3-Phenyl-isoxazol-5-YL-methylamine (Synonym: (3-phenylisoxazol-5-yl)methanamine) CAS Registry Number: 54408-35-4[1]

Introduction & Mechanistic Rationale

The 3-phenylisoxazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and topoisomerase inhibitors[2]. Specifically, 3-Phenyl-isoxazol-5-YL-methylamine serves as a critical bifunctional building block. Its isoxazole core provides unique hydrogen-bond accepting capabilities and metabolic stability, while the terminal primary amine serves as a versatile nucleophilic handle for subsequent amide coupling or reductive amination[3].

From a synthetic perspective, the most robust and regioselective method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition (a variant of the Huisgen cycloaddition) between a nitrile oxide and a terminal alkyne[3][4].

The Causality of Experimental Design (E-E-A-T Insights)

As an application scientist, it is critical to understand why specific reagents are chosen rather than just following a recipe:

  • Protection Strategy: Attempting a cycloaddition directly with unprotected propargylamine leads to complex reaction mixtures. The free amine can act as a competing nucleophile, attacking the imidoyl chloride intermediate or undergoing unwanted oxidation. By utilizing N-Boc-propargylamine , the amine is masked, strictly enforcing the alkyne's role as the dipolarophile[5].

  • In Situ Generation of Nitrile Oxides: Benzonitrile oxide is highly unstable and rapidly dimerizes into diphenylfuroxan (1,2,5-oxadiazole 2-oxide) if allowed to accumulate. To prevent this, the nitrile oxide is generated in situ from N-hydroxybenzimidoyl chloride by the dropwise addition of triethylamine (TEA)[5]. This maintains a low steady-state concentration of the dipole, favoring the bimolecular trapping by the alkyne over self-dimerization.

Experimental Workflow & Visualization

The synthesis is executed in three distinct phases: (1) Chlorination of the oxime, (2) 1,3-Dipolar cycloaddition, and (3) Acidic deprotection to yield the final amine.

SynthesisWorkflow A Benzaldehyde Oxime (Starting Material) B N-Chlorosuccinimide (NCS) DMF, 25°C A->B Chlorination C N-Hydroxybenzimidoyl Chloride (Reactive Intermediate) B->C Intermediate Isolation D N-Boc-Propargylamine + TEA DCM, 0°C to RT C->D 1,3-Dipolar Cycloaddition E N-Boc-(3-phenylisoxazol-5-yl)methanamine (Protected Core) D->E Cyclization F TFA / DCM or HCl / Dioxane E->F Deprotection G 3-Phenyl-isoxazol-5-YL-methylamine (Target API Building Block) F->G Final Isolation

Fig 1. Synthetic workflow for 3-Phenyl-isoxazol-5-YL-methylamine via 1,3-dipolar cycloaddition.

Quantitative Data & Reagent Specifications

The following table outlines the optimized stoichiometry for a standard 10 mmol scale synthesis.

Table 1: Stoichiometry and Reagent Profile

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction in Synthesis
Benzaldehyde Oxime 121.141.001.21 gPrimary Starting Material
N-Chlorosuccinimide (NCS) 133.531.051.40 gElectrophilic Chlorinating Agent
N-Boc-propargylamine 155.201.201.86 gProtected Dipolarophile
Triethylamine (TEA) 101.191.502.10 mLBase (Dehydrohalogenation)
Trifluoroacetic Acid (TFA) 114.0210.07.60 mLAcidic Deprotecting Agent
N,N-Dimethylformamide (DMF) 73.09-10.0 mLSolvent (Step 1)
Dichloromethane (DCM) 84.93-40.0 mLSolvent (Step 2 & 3)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Hydroxybenzimidoyl Chloride

This step establishes the precursor for the highly reactive nitrile oxide.

  • Initiation: Dissolve benzaldehyde oxime (1.21 g, 10 mmol) in anhydrous DMF (10 mL) within a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Chlorination: Add N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol) in three equal portions over 15 minutes.

    • Expert Insight: The reaction is typically auto-catalytic but may require a gentle warming (using a heat gun briefly) to initiate. Once initiated, the reaction is exothermic. Maintain the internal temperature below 35°C using a water bath to prevent over-chlorination.

  • Completion & Workup: Stir the mixture at room temperature for 1 hour. Monitor completion via TLC (Hexanes/EtOAc 3:1). Pour the mixture into ice water (50 mL) and extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous

    
    , and concentrate under reduced pressure to yield a pale yellow oil. Use this intermediate immediately in Protocol B.
    
Protocol B: 1,3-Dipolar Cycloaddition

This step forms the isoxazole core. Strict control of addition rates is mandatory to ensure a self-validating, high-yield system.

  • Preparation: Dissolve the freshly prepared N-hydroxybenzimidoyl chloride and N-Boc-propargylamine (1.86 g, 12 mmol) in anhydrous DCM (20 mL). Cool the reaction vessel to 0°C using an ice bath.

  • In Situ Dipole Generation: Dissolve TEA (2.10 mL, 15 mmol) in DCM (10 mL). Attach an addition funnel and add the TEA solution dropwise over 90 minutes to the vigorously stirring reaction mixture at 0°C.

    • Expert Insight: Fast addition will result in a localized excess of benzonitrile oxide, leading to the formation of the diphenylfuroxan byproduct (visible as a highly non-polar spot on TLC).

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Workup & Purification: Quench the reaction with water (20 mL). Separate the organic layer, wash with 1M HCl (20 mL) to remove excess TEA, followed by saturated

    
     and brine. Dry over 
    
    
    
    and concentrate. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient 9:1 to 4:1) to isolate tert-butyl ((3-phenylisoxazol-5-yl)methyl)carbamate.
Protocol C: Acidic Deprotection to Target Amine

Removal of the Boc group to yield the active pharmaceutical intermediate.

  • Deprotection: Dissolve the protected isoxazole intermediate in anhydrous DCM (10 mL). Cool to 0°C.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (7.60 mL). Remove the ice bath and stir at room temperature for 2 hours.

    • Alternative: If the hydrochloride salt is preferred for long-term bench stability, substitute TFA/DCM with 4N HCl in Dioxane[6].

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Free-Basing (Optional): To obtain the free amine, dissolve the resulting TFA salt in DCM (20 mL) and wash with saturated aqueous

    
     until the aqueous layer pH is >8. Extract, dry, and concentrate to yield 3-Phenyl-isoxazol-5-YL-methylamine as an off-white solid[1].
    

Analytical Quality Control Parameters

To ensure the trustworthiness of the synthesized batch, verify the product against the following parameters:

Table 2: Expected Analytical Signatures

Analytical MethodExpected Observation
LC-MS (ESI+)

peak at m/z 175.2 for the free base.

H NMR (400 MHz,

)

7.80-7.75 (m, 2H, Ar-H), 7.48-7.40 (m, 3H, Ar-H), 6.45 (s, 1H, Isoxazole C4-H), 4.05 (s, 2H,

), 1.60 (br s, 2H,

, exchanges with

).
Physical State Off-white to light brown solid (Free base); White crystalline powder (HCl salt)[1].

References

  • Source: PubMed Central (nih.gov)
  • N-Methyl-1-(3-phenylisoxazol-5-yl)
  • (3-Phenyl-5-isoxazolyl)
  • Advances in Isoxazole Synthesis Source: Scribd URL
  • Source: Ludwig-Maximilians-Universität München (uni-muenchen.de)
  • 4,5-Dihydro-1,2-oxazole-3-carboxylic Acid (Synthetic Pathways)

Sources

Application

Application Note: Scalable Synthesis of 3-Phenyl-isoxazol-5-yl-methylamine via 1,3-Dipolar Cycloaddition

Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-phenyl-isoxazol-5-yl-methylamine , a privileged scaffold in medicinal chemistry often found in glutamate agonists and ant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-phenyl-isoxazol-5-yl-methylamine , a privileged scaffold in medicinal chemistry often found in glutamate agonists and antibacterial agents.

Unlike traditional methods that may rely on unstable intermediates or hazardous chlorine gas, this protocol utilizes a 1,3-dipolar cycloaddition strategy with in situ generation of benzonitrile oxide from a stable precursor (benzohydroximoyl chloride) using N-Chlorosuccinimide (NCS). This approach ensures high regioselectivity for the 3,5-disubstituted isomer and superior safety profiles for bench-to-pilot scale translation.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Huisgen 1,3-dipolar cycloaddition .[1] The 3,5-disubstitution pattern is achieved by reacting a benzonitrile oxide dipole with a terminal alkyne.

  • Strategic Choice 1 (Dipole): Benzonitrile oxide is unstable and prone to dimerization (furoxan formation). It is generated in situ from benzohydroximoyl chloride via slow base-mediated dehydrohalogenation.

  • Strategic Choice 2 (Dipolarophile): Direct use of propargyl amine often leads to complex mixtures (bis-alkylation). We employ N-Boc-propargyl amine to protect the nitrogen, ensuring clean cycloaddition and simplifying purification.

Reaction Pathway Visualization

ReactionScheme Start Benzaldehyde (Precursor) Oxime Benzaldehyde Oxime Start->Oxime NH2OH·HCl NaOH Chloro Benzohydroximoyl Chloride (Stable Precursor) Oxime->Chloro NCS, DMF < 15°C NitrileOxide [Benzonitrile Oxide] (Transient Dipole) Chloro->NitrileOxide Et3N (Slow Add) Isoxazole N-Boc-3-phenyl- isoxazol-5-yl-methylamine NitrileOxide->Isoxazole + Alkyne [3+2] Cycloaddition Alkyne N-Boc-Propargyl amine Alkyne->Isoxazole Final 3-Phenyl-isoxazol- 5-yl-methylamine Isoxazole->Final TFA/DCM Deprotection

Figure 1: Step-wise synthetic pathway emphasizing the transient nature of the nitrile oxide intermediate.

Materials & Equipment

Reagents
ReagentGradeRole
Benzaldehyde oxime>98%Starting Material
N-Chlorosuccinimide (NCS)ReagentPlusChlorinating Agent
N-Boc-propargyl amine>97%Dipolarophile
Triethylamine (Et3N)AnhydrousBase (Dipole generation)
DMF / DCMAnhydrousSolvents
Trifluoroacetic acid (TFA)>99%Deprotecting Agent
Critical Equipment[3]
  • Temperature Control: Ice/Salt bath (capable of -5°C to 0°C).

  • Addition: Syringe pump or pressure-equalizing dropping funnel (critical for kinetic control).

  • Analysis: TLC (Silica gel 60 F254), LC-MS.

Experimental Protocols

Phase 1: Synthesis of Benzohydroximoyl Chloride

Rationale: Direct chlorination with Cl₂ gas is hazardous. NCS provides a stoichiometric, easy-to-handle source of "Cl+" for electrophilic substitution.

  • Dissolution: Dissolve benzaldehyde oxime (10.0 mmol, 1.21 g) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Activation: Cool the solution to 0–5°C .

  • Chlorination: Add N-Chlorosuccinimide (NCS) (11.0 mmol, 1.47 g) portion-wise over 15 minutes.

    • Caution: The reaction is exothermic. Maintain internal temperature <15°C to prevent decomposition.

  • Completion: Stir at room temperature for 1–2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The oxime spot should disappear.

  • Workup: Pour mixture into ice water (50 mL). Extract with Et₂O (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

    • Checkpoint: The product is a white/off-white solid. Use directly in Phase 2 without extensive purification to maintain stability.

Phase 2: 1,3-Dipolar Cycloaddition (The "Click" Step)

Rationale: Slow addition of base is the "Process Critical Parameter" (PCP). It keeps the concentration of nitrile oxide low, favoring reaction with the alkyne over self-dimerization.

  • Setup: Dissolve the Benzohydroximoyl chloride (from Phase 1, ~10 mmol) and N-Boc-propargyl amine (11.0 mmol, 1.70 g) in anhydrous DCM (25 mL).

  • Cooling: Cool the mixture to 0°C.

  • Controlled Initiation: Dissolve Triethylamine (12.0 mmol, 1.67 mL) in DCM (5 mL). Add this solution dropwise over 30–45 minutes.

    • Mechanism:[1][3][4] Et3N deprotonates the chloride to generate Benzonitrile Oxide in situ.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Wash with water (2 x 20 mL) and brine. Dry (MgSO₄) and concentrate.

  • Purification: Flash column chromatography (Silica, Hexane/EtOAc gradient 9:1 to 7:3).

    • Target: N-Boc-3-phenyl-isoxazol-5-yl-methylamine.

    • Yield Target: 75–85%.

Phase 3: Deprotection & Isolation
  • Acidolysis: Dissolve the N-Boc intermediate (5 mmol) in DCM (10 mL). Add Trifluoroacetic acid (TFA) (5 mL) carefully.

  • Stir: Stir at room temperature for 2 hours (monitor for disappearance of Boc group by TLC).

  • Quench: Concentrate in vacuo to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO₃ (carefully!) to neutralize.

  • Isolation: Dry the organic layer and concentrate to yield the free amine. Convert to HCl salt (using 4M HCl in dioxane) for long-term storage if necessary.

Process Workflow & Critical Control Points

Workflow Setup Reactor Setup (Inert Atmosphere) Precursor Phase 1: Chlorination (NCS Addition) Setup->Precursor Check1 Check Temp < 15°C Precursor->Check1 Cyclo Phase 2: Cycloaddition (Dipolarophile Present) Check1->Cyclo Pass Addition Slow Base Addition (Rate Limiting Step) Cyclo->Addition Workup Phase 3: Deprotection & Purification Addition->Workup

Figure 2: Operational workflow highlighting the critical temperature and addition rate control points.

Analytical Validation

To validate the structure of 3-Phenyl-isoxazol-5-yl-methylamine , look for these characteristic signals:

TechniqueDiagnostic SignalStructural Assignment
1H NMR δ 6.5–6.7 ppm (s, 1H)Isoxazole C4-H (The "fingerprint" of the ring)
1H NMR δ 3.9–4.1 ppm (s/d, 2H)-CH₂-NH₂ (Methylene bridge)
13C NMR ~160–170 ppmC5 (Isoxazole carbon adjacent to oxygen)
LC-MS [M+H]+Confirm molecular weight matches parent amine

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Dimerization of Nitrile Oxide (Furoxan formation)Decrease the rate of Et3N addition. Ensure high stirring rate.
Regioisomer Mix Wrong solvent polarity or steric clashDCM is generally optimal. Ensure the alkyne is terminal (sterics favor 3,5-isomer).
Incomplete Deprotection TFA too dilute or oldUse fresh TFA or switch to 4M HCl in Dioxane.

References

  • Himo, F., et al. (2005). "Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition." Journal of the American Chemical Society. (Provides theoretical grounding for 1,3-dipolar cycloaddition regioselectivity). Link

  • Organic Chemistry Portal. "1,3-Dipolar Cycloaddition - Huisgen Reaction." (General mechanism and scope). Link

  • Liu, K., et al. (2014). "Synthesis of isoxazoles via NCS-mediated chlorination." Tetrahedron Letters. (Protocol for NCS chlorination of oximes). Link

  • Baston, A., et al. (2000). "Regioselective synthesis of 3,5-disubstituted isoxazoles." Synthetic Communications. (Optimization of base addition rates). Link

Sources

Method

Using 3-Phenyl-isoxazol-5-YL-methylamine in peptide coupling reactions

Application Note: Strategic Incorporation of 3-Phenyl-isoxazol-5-yl-methylamine in Peptide Synthesis Executive Summary 3-Phenyl-isoxazol-5-yl-methylamine (CAS: 6455-27-2) is a specialized heterocyclic building block used...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 3-Phenyl-isoxazol-5-yl-methylamine in Peptide Synthesis

Executive Summary

3-Phenyl-isoxazol-5-yl-methylamine (CAS: 6455-27-2) is a specialized heterocyclic building block used to introduce the isoxazole pharmacophore into peptide backbones. Unlike simple alkyl amines, this compound serves as a bioisostere for amide bonds and aromatic spacers, offering unique pi-stacking interactions and hydrogen bond acceptor properties.[1]

This guide addresses the specific challenges of coupling this "benzylic-like" heteroaryl amine. While the methylene spacer restores nucleophilicity lost in direct amino-isoxazoles, the electron-withdrawing nature of the isoxazole ring requires optimized activation protocols to suppress side reactions and ensure high yields.

Chemical Profile & Handling

Compound: 3-Phenyl-isoxazol-5-yl-methylamine (often supplied as HCl salt) Role: C-Terminal Modifier / Peptidomimetic Scaffold

PropertySpecificationOperational Implication
Molecular Weight 174.20 g/mol (Free base)Calculate stoichiometry based on salt form (approx. 210.66 g/mol for HCl).[2][3]
pKa (Conjugate Acid) ~8.2 – 8.5 (Estimated)Lower than typical Lysine side chains (~10.5).[1] Requires careful pH control; avoid large excess of strong base.
Solubility Soluble in DMF, DMSO, MeOH.[1]HCl salt is insoluble in DCM/Et2O until neutralized.
Stability Acid Stable (TFA compatible).Warning: The isoxazole N-O bond is sensitive to reductive conditions (e.g., H2/Pd, Zn/AcOH).[1]

Strategic Considerations for Coupling

The Nucleophilicity Nuance

A common misconception is treating this compound like a deactivated aniline. Because the amine is separated from the isoxazole ring by a methylene group (


), it retains significant nucleophilicity.[1] However, the inductive effect of the isoxazole oxygen and nitrogen does lower the pKa compared to a standard benzylamine.
  • Implication: Standard carbodiimides (DIC/EDC) may be too slow, leading to racemization of the peptide carboxylic acid partner.[1]

  • Solution: Use "onium" salts (HATU, HBTU) or OxymaPure/DIC systems to accelerate kinetics.[1]

Salt Neutralization

The commercial HCl salt form must be neutralized in situ.

  • Risk: Incomplete neutralization leads to stalled coupling. Excess base (e.g., >4 eq. DIPEA) can cause Fmoc cleavage or racemization of the activated ester.

  • Protocol: Use exactly 1.0–1.2 equivalents of base relative to the amine salt, separate from the base used for the coupling reagent.

Experimental Protocols

Protocol A: Solution-Phase Coupling (C-Terminal Modification)

Target: Coupling 3-Phenyl-isoxazol-5-yl-methylamine to a Boc/Fmoc-protected amino acid or peptide fragment.

Reagents:

  • Peptide-COOH (1.0 eq)[1]

  • 3-Phenyl-isoxazol-5-yl-methylamine HCl (1.1 eq)

  • HATU (1.1 eq) (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]

  • HOAt (1.1 eq) (Optional, if using EDC)

  • DIPEA (N,N-Diisopropylethylamine) (2.2 eq total: 1.1 for salt neutralization, 1.1 for activation)[1]

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Procedure:

  • Activation: Dissolve Peptide-COOH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition 1: Add DIPEA (1.1 eq) to the acid mixture. Stir for 2 minutes to form the activated ester (OAt ester). Visual Check: Solution often turns yellow.

  • Amine Preparation: In a separate vial, dissolve 3-Phenyl-isoxazol-5-yl-methylamine HCl (1.1 eq) in minimal DMF. Add DIPEA (1.1 eq) to neutralize the salt.

  • Coupling: Add the neutralized amine solution to the activated peptide mixture dropwise.

  • Reaction: Stir at Room Temperature (RT) under nitrogen for 2–4 hours.

    • Monitoring: Check via LC-MS or TLC (DCM/MeOH 95:5). Look for disappearance of the amine (ninhydrin active) and the acid.

  • Work-up: Dilute with EtOAc. Wash sequentially with:

    • 5% Citric Acid or KHSO4 (removes unreacted amine/base).

    • Sat. NaHCO3 (removes unreacted acid/HOBt).

    • Brine.

  • Drying: Dry over Na2SO4, filter, and concentrate.

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Target: Reacting the amine with a resin-bound peptide (e.g., Asp/Glu side chain or C-terminal via backbone linker).

Note: Since this is a primary amine, it cannot be attached to the resin first unless using a specialized linker (e.g., BAL linker).[1] Typically, it is used to "cap" a carboxylic acid on the resin.

  • Resin Prep: Swell resin (e.g., Fmoc-Asp(ODmab)-Wang) in DMF for 30 min.

  • Deprotection (if applicable): Remove side-chain protection (e.g., ODmab removal with hydrazine) to expose the free carboxyl group.

  • Activation Cocktail:

    • Dissolve PyBOP (3 eq) and HOBt (3 eq) in DMF.[1]

    • Add DIPEA (6 eq).

  • Amine Addition: Add 3-Phenyl-isoxazol-5-yl-methylamine HCl (3–5 eq) directly to the activation cocktail.

    • Crucial: Ensure the amine is fully dissolved before adding to resin.

  • Coupling: Shake resin for 4–12 hours. The reaction is slower on solid phase due to diffusion.

  • QC: Perform a Chloranil test (sensitive for secondary amines, but useful here to confirm lack of reaction if checking the resin, or analyze cleavage product via LC-MS).

Mechanistic Visualization

The following diagram illustrates the critical pathway for activating the peptide acid and trapping it with the isoxazole-methylamine, highlighting the specific neutralization step required for the HCl salt.

CouplingMechanism Acid Peptide-COOH ActiveEster Activated OAt-Ester (Reactive Intermediate) Acid->ActiveEster Activation (2 min) AmineSalt Isoxazole-CH2-NH2 • HCl FreeAmine Free Base Amine (Nucleophile) AmineSalt->FreeAmine Neutralization (Requires 1 eq Base) HATU HATU Reagent HATU->ActiveEster Activation (2 min) Base DIPEA (Base) Base->ActiveEster Base->FreeAmine Product Isoxazole-Peptide Conjugate ActiveEster->Product Nucleophilic Attack (2-4 hrs) SideProduct Uronium By-products ActiveEster->SideProduct Hydrolysis (if wet) FreeAmine->Product

Caption: Activation and coupling workflow. Note the parallel paths for acid activation and amine salt neutralization before the convergent coupling step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete salt neutralization.Ensure DIPEA is added to the amine before mixing with the activated ester.
Precipitation Low solubility of isoxazole in DCM.Switch solvent to 100% DMF or NMP. Add 10% DMSO if necessary.
Racemization Slow coupling allowing oxazolone formation.Switch from EDC/HOBt to HATU/HOAt. Lower temperature to 0°C for the first hour.
Side Reactions Ring opening (rare).Avoid strong hydroxide bases (NaOH/LiOH) during workup; use mild bicarbonate or carbonate.
Decision Tree for Reaction Failure

Troubleshooting Start Low Coupling Yield? CheckSol Is the reaction mixture clear? Start->CheckSol CheckpH Is pH > 8 (wet pH paper)? CheckSol->CheckpH Yes SolventIssue Solubility Issue: Switch to DMF/DMSO CheckSol->SolventIssue No (Precipitate) BaseIssue Salt not neutralized: Add 1 eq DIPEA CheckpH->BaseIssue No (Too Acidic) ReagentIssue Activation Failure: Switch to HATU or PyBOP CheckpH->ReagentIssue Yes (pH OK)

Caption: Diagnostic logic for troubleshooting low yields during isoxazole-methylamine coupling.

References

  • Isoxazoles in Medicinal Chemistry: Pinho e Melo, T. M. (2005).[4][5] Recent advances on the synthesis and reactivity of isoxazoles.[4][5][6][7][8] Current Organic Chemistry, 9(10), 925-958.[1]

  • Peptide Coupling Reagents (HATU/HOAt): Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[9][10] Journal of the American Chemical Society, 115(10), 4397-4398.[1]

  • Isoxazole Stability & Reactivity: Zhu, J., & Bienaymé, H. (Eds.).[1] (2005).[4] Multicomponent Reactions. Wiley-VCH. (Referencing isoxazole stability in peptidomimetics). [1]

  • General Peptide Synthesis Protocols: Isidro-Llobet, A., et al. (2009).[1] Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.[1]

Sources

Application

Application Note: Chemo-Selective Reductive Amination of Isoxazole-Bearing Scaffolds

Executive Summary & Strategic Analysis Isoxazoles are privileged scaffolds in medicinal chemistry, functioning as bioisosteres for carboxylic acids and esters, and serving as key pharmacophores in antibiotics (e.g., oxac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Isoxazoles are privileged scaffolds in medicinal chemistry, functioning as bioisosteres for carboxylic acids and esters, and serving as key pharmacophores in antibiotics (e.g., oxacillin) and COX-2 inhibitors (e.g., valdecoxib). However, the isoxazole ring presents a specific synthetic challenge during reductive amination: the lability of the N-O bond.

The Challenge: N-O Bond Hydrogenolysis

Standard reductive amination conditions often utilize catalytic hydrogenation (


) or strong hydride donors. These conditions are catastrophic for isoxazoles. The N-O bond has a relatively low bond dissociation energy (

55 kcal/mol), making it susceptible to reductive cleavage (hydrogenolysis), which results in ring opening to form

-amino enones or

-amino alcohols.
The Solution: Hydride Selection & Lewis Acid Activation

To install amine functionalities on isoxazole-bearing scaffolds without degrading the heterocycle, the protocol must rely on chemo-selective hydride donors that reduce imines/iminiums faster than they reduce ketones/aldehydes, while being inert toward the N-O bond.

This guide details two primary methodologies:

  • Direct Reductive Amination (STAB Method): Utilizing Sodium Triacetoxyborohydride (

    
    ) for aldehydes and reactive ketones.[1]
    
  • Lewis-Acid Mediated Amination (Ti-Method): Utilizing Titanium(IV) isopropoxide (

    
    ) for sterically hindered ketones or electron-deficient amines (e.g., aminoisoxazoles).
    

Critical Mechanistic Pathways

The following diagram illustrates the divergent pathways. The goal is to traverse the "Imine Reduction" path while avoiding the "Reductive Ring Opening" trap.

Isoxazolepathways Start Isoxazole-Carbonyl + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Equilibrium RingOpen Ring Opening (β-amino enone) Start->RingOpen Strong Reductant (e.g., LiAlH4) Imine Imine / Iminium Species Hemiaminal->Imine -H2O (Ti(OiPr)4 or Acid) Target Target Amine (Intact Ring) Imine->Target Selective Hydride (STAB or NaBH3CN) Imine->RingOpen H2 / Pd-C (Hydrogenolysis)

Figure 1: Mechanistic divergence in isoxazole reduction. The green path represents the protocols defined in this guide.

Protocol A: The "STAB" Method (Standard)

Best for: Aldehydes, unhindered ketones, and aliphatic amines. Mechanism:


 (STAB) is a mild hydride donor. The acetoxy groups reduce the nucleophilicity of the hydride, making it selective for the more electrophilic protonated imine over the neutral carbonyl.
Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: Isoxazole-aldehyde or ketone (1.0 equiv).

  • Amine: 1.1 – 1.5 equiv (free base or salt).

  • Reductant: Sodium triacetoxyborohydride (

    
    ), 1.5 – 2.0 equiv.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction rate, but DCM is safer.

  • Additive: Acetic Acid (AcOH), 1.0 – 2.0 equiv (mandatory if using amine salts or ketones).

Step-by-Step Procedure
  • Preparation: In a clean, dry reaction vial, dissolve the isoxazole-carbonyl substrate (1.0 equiv) in DCE (0.1 – 0.2 M concentration).

  • Amine Addition: Add the amine (1.2 equiv).

    • Critical Step: If using an amine hydrochloride salt, add 1.2 equiv of

      
       (TEA) or DIPEA to free-base the amine in situ.
      
  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature to establish the imine equilibrium.

  • Reduction: Add

    
     (1.5 equiv) in one portion.
    
    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen.

    • Aldehydes:[2][3][4][5][6] Typically complete in 1–4 hours.

    • Ketones:[3] May require 12–24 hours.

  • Quench: Quench by adding saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Protocol B: The Titanium(IV) Mediated Method

Best for: Sterically hindered ketones, electron-deficient amines (e.g., anilines, amino-isoxazoles ), or when Protocol A fails to drive conversion. Mechanism:


 acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.
Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: Isoxazole-ketone (1.0 equiv).

  • Amine: 1.2 – 1.5 equiv.

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ), 2.0 equiv (neat or 2M in THF).
    
  • Reductant: Sodium Borohydride (

    
    ), 1.5 equiv.[2]
    
  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (for the reduction step).[2]

Step-by-Step Procedure
  • Imine Formation (The "Neat" Step):

    • Combine the ketone (1.0 equiv) and amine (1.2 equiv) in a vial.

    • Add

      
       (2.0 equiv) directly to the mixture.
      
    • Note: If the mixture is too viscous, add a minimal amount of dry THF.

    • Seal and stir at ambient temperature (or 40–50°C for hindered substrates) for 6–12 hours.

  • Dilution: Once imine formation is confirmed (via TLC or LCMS), dilute the viscous mixture with absolute EtOH (approx. 0.2 M relative to substrate).

  • Reduction: Cool the solution to 0°C. Add

    
     (1.5 equiv) portion-wise.
    
    • Caution: Exothermic reaction with gas evolution.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Hydrolysis (Critical Workup):

    • The reaction will contain titanium salts that form a gel upon adding water.

    • Add 10% aqueous

      
       or 1M NaOH to quench.
      
    • Filter the resulting white precipitate (titanium dioxide) through a pad of Celite.

    • Wash the Celite pad thoroughly with EtOAc or DCM.

  • Isolation: Concentrate the filtrate and purify via column chromatography.

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate condition for your substrate.

DecisionTree Start Start: Isoxazole Substrate TypeCheck Carbonyl Type? Start->TypeCheck Aldehyde Aldehyde TypeCheck->Aldehyde Ketone Ketone TypeCheck->Ketone ProtocolA Protocol A: STAB / DCE / AcOH Aldehyde->ProtocolA Standard Sterics Sterically Hindered? Ketone->Sterics AmineType Amine Nucleophilicity? Sterics->AmineType Yes Sterics->ProtocolA No ProtocolB Protocol B: Ti(OiPr)4 then NaBH4 AmineType->ProtocolB Low (Aniline/Heterocycle) AmineType->ProtocolB High (Alkyl Amine) ProtocolA->ProtocolB If conversion < 50%

Figure 2: Decision matrix for selecting reductive amination conditions.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Ring Opening (Enone formation) Hydrogenolysis occurred.STOP using

. Ensure no strong reducing agents (like

) are used. Switch to STAB.
Low Conversion (Ketones) Poor imine equilibrium.Switch to Protocol B (Ti-mediated). The Ti acts as a water scavenger, forcing the equilibrium to the right.
Gel formation during workup Titanium salts.Use the Celite filtration method described in Protocol B, step 5. Do not try to extract directly from the gel.
Dialkylation (with 1° amines) Over-reaction.Use a stoichiometric excess of the amine (5–10 equiv) or switch to a stepwise method: Form imine

Isolate (if stable)

Reduce.

References

  • Abdel-Magid, A. F., et al. (1996).[5][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Mattson, R. J., et al. (1990).[4] "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995).[6] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride."

  • BenchChem. "Troubleshooting guide for the synthesis of isoxazole derivatives." (Highlights N-O bond instability).

Sources

Method

Application Note: 3-Phenyl-isoxazol-5-yl-methylamine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary 3-Phenyl-isoxazol-5-yl-methylamine (3-PIMA) represents a high-value "privileged structure" in modern drug discovery. Unlike simple benzylamines, the incorporation of the isoxazole core introduces unique...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Phenyl-isoxazol-5-yl-methylamine (3-PIMA) represents a high-value "privileged structure" in modern drug discovery. Unlike simple benzylamines, the incorporation of the isoxazole core introduces unique electronic and physicochemical properties—specifically, reduced basicity of the primary amine and enhanced metabolic stability. This guide details the structural advantages of 3-PIMA, provides optimized synthetic protocols for its derivatization, and outlines its application as a bioisostere for amide and aromatic spacers in CNS and anti-inflammatory therapeutic areas.

Part 1: Structural & Pharmacophore Analysis

The Isoxazole Advantage

The 3-phenylisoxazole moiety is not merely a linker; it is a functional pharmacophore. The isoxazole ring acts as a 1,2-bioisostere for amide bonds and pyridine rings, offering a rigid geometry that mimics the


 and 

angles of peptide bonds while removing the hydrolytic liability of the carbonyl group.

Key Physicochemical Properties:

Property3-PIMA (Free Base)Benzylamine (Comparator)Implications for Drug Design
MW 174.20 g/mol 107.15 g/mol Fragment-based drug discovery (FBDD) compliant.
pKa (Amine) ~7.9 - 8.1 (Predicted)9.34Critical: 3-PIMA is less protonated at physiological pH (7.4), significantly enhancing passive membrane permeability compared to benzylamine.
H-Bonding 1 Donor, 2 Acceptors1 Donor, 1 AcceptorThe isoxazole oxygen and nitrogen serve as weak acceptors, engaging in unique active site water-bridging.
Electronic Electron-WithdrawingElectron-RichThe isoxazole ring pulls electron density from the methylamine, attenuating nucleophilicity (see Protocol 2.1).
Bioisosteric Mapping

The 3,5-disubstitution pattern provides a specific vector that mimics the meta-substitution of aromatic rings but with altered polarity.

BioisostereMap cluster_0 Pharmacophore Benefits PIMA 3-Phenyl-isoxazol-5-yl-methylamine Amide Peptide/Amide Bond (Hydrolytically Unstable) PIMA->Amide Mimics Geometry (Rigid Spacer) Benzyl Benzylamine (High Basicity, Low Permeability) PIMA->Benzyl Improved Metabolic Stability MetStab CYP450 Resistance PIMA->MetStab Perm Enhanced CNS Penetration PIMA->Perm

Figure 1: Bioisosteric relationships and pharmacophore advantages of the 3-PIMA scaffold.

Part 2: Synthetic Utility & Protocols

Expert Insight: Reactivity Modulation

Crucial Consideration: Due to the electron-withdrawing nature of the isoxazole ring (inductive effect), the 5-methylamine is less nucleophilic than a standard alkyl amine.

  • Consequence: Standard amide couplings with weak activating agents (e.g., EDC/HOBt) may proceed sluggishly or result in incomplete conversion.

  • Solution: Use high-efficiency coupling reagents (HATU, T3P) and ensure the pH is strictly controlled to keep the amine unprotonated during the reaction.

Protocol A: High-Efficiency Amide Coupling (General Procedure)

Target: Synthesis of 3-phenylisoxazole-5-carboxamides.

Reagents:

  • Carboxylic Acid (

    
    , 1.0 equiv)
    
  • 3-PIMA (HCl salt, 1.1 equiv)

  • HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)

  • Solvent: DMF (anhydrous) or DCM/DMF (4:1 ratio)

Step-by-Step Methodology:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: Pre-activation is critical to prevent acid dimerization.

  • Addition: Add 3-PIMA HCl salt (1.1 equiv) followed immediately by the remaining DIPEA (2.0 equiv).

    • Why? The salt form is stable; adding it directly to the activated ester with base ensures the free amine is generated in situ and reacts immediately, minimizing oxidative degradation.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Validation: Look for the disappearance of the acid peak and the emergence of the product mass (M+H). The isoxazole ring typically absorbs strongly at 254 nm.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Target: Introduction of alkyl groups to the primary amine.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • 3-PIMA (Free base preferred, or HCl salt + 1 equiv TEA, 1.0 equiv)

  • STAB (Sodium Triacetoxyborohydride, 1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Methodology:

  • Imine Formation: Mix 3-PIMA and the aldehyde in DCE (0.2 M). Add catalytic Acetic Acid. Stir for 30–60 minutes.

    • Checkpoint: If the aldehyde is steric, verify imine formation by NMR or LCMS (shift in mass) before adding the reducing agent.

  • Reduction: Add STAB (1.5 equiv) in one portion. Stir at RT for 12 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Isolation: Extract with DCM. The secondary amine is often pure enough for the next step; if not, purify via amine-functionalized silica to avoid streaking.

Part 3: Stability & Handling (Safety)

While 3,5-disubstituted isoxazoles are generally robust, the N-O bond is the "Achilles' heel" of the scaffold.

  • Reductive Cleavage: Avoid strong reducing conditions (e.g.,

    
    /Pd-C, 
    
    
    
    at high temps) unless the goal is to cleave the ring to form an enaminoketone (a metabolic pathway seen in Leflunomide analogs).
  • Base Sensitivity: Prolonged exposure to strong bases (NaOH, NaH) at high temperatures (

    
    ) can induce ring opening, especially if the 3-position phenyl ring has electron-withdrawing groups.
    
  • Storage: Store the HCl salt at -20°C. It is hygroscopic. The free base is an oil or low-melting solid and should be used immediately or stored under nitrogen.

Part 4: Experimental Workflow Visualization

The following diagram outlines the decision tree for utilizing 3-PIMA in a medicinal chemistry campaign, highlighting the critical "Go/No-Go" decision points based on stability and reactivity.

Workflow Start Start: 3-PIMA (HCl Salt) Decision Target Functionality? Start->Decision AmidePath Amide/Urea (Protocol A) Decision->AmidePath Stable Linker AminePath Secondary Amine (Protocol B) Decision->AminePath Basic Center Coupling Coupling Reaction (HATU/DIPEA) AmidePath->Coupling Reduct Reductive Amination (STAB/DCE) AminePath->Reduct QC QC: LCMS & NMR Check Isoxazole Integrity Coupling->QC Reduct->QC QC->Start Ring Cleavage (Modify Conditions) Success Lead Compound (CNS/Anti-inflammatory) QC->Success Ring Intact

Figure 2: Synthetic decision tree for 3-PIMA derivatization.

References

  • Compound Data: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10456677, (3-Phenyl-5-isoxazolyl)methanamine. Retrieved from [Link]

  • Isoxazole Metabolism: Zhu, L., et al. (2018). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link] (Contextual reference on isoxazole stability).

  • Bioisosterism Strategy: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (General reference for isoxazole as amide bioisostere).
  • Synthetic Methodology: Yin, H. D., et al. (2010).[2] (3-Phenylisoxazol-5-yl)methanol.[3] Acta Crystallographica. Retrieved from [Link] (Precursor synthesis and structural data).

Sources

Application

Application Note: Reaction Mechanisms &amp; Protocols for Isoxazole Primary Amines

This Application Note and Protocol Guide is structured to address the specific challenges of working with the primary amine of isoxazole derivatives. It synthesizes mechanistic insights with practical, field-proven proto...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to address the specific challenges of working with the primary amine of isoxazole derivatives. It synthesizes mechanistic insights with practical, field-proven protocols.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract

The primary amine moiety on an isoxazole ring represents a deceptive synthetic challenge. Unlike standard anilines, isoxazolyl amines exhibit significantly reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic core and specific resonance delocalization effects. This guide analyzes the electronic properties of 3-amino and 5-aminoisoxazoles, provides optimized protocols for difficult amide couplings and sulfonylation reactions (exemplified by Sulfamethoxazole chemistry), and details modern palladium-catalyzed cross-coupling strategies (Buchwald-Hartwig) to overcome innate deactivation.

Mechanistic Insights: The "Deactivated" Nucleophile

To successfully derivatize isoxazole amines, one must first understand why they fail under standard conditions.

Electronic Deactivation

The isoxazole ring is π-deficient. The electronegative oxygen (position 1) and nitrogen (position 2) inductively withdraw electron density from the ring carbons.

  • 3-Aminoisoxazole: The amine is attached to C3.[1] The lone pair on the exocyclic nitrogen can delocalize into the ring, participating in an amidine-like resonance system involving the ring nitrogen. This stabilizes the lone pair, making it less available for nucleophilic attack.

  • 5-Aminoisoxazole: The amine is attached to C5.[2] Here, the amine behaves similarly to an enamine conjugated with the C=N bond. While generally slightly more nucleophilic than the 3-isomer, it remains a poor nucleophile compared to phenylamine (aniline).

The "Ambident" Reactivity Trap

Isoxazole amines are ambident nucleophiles. While the exocyclic amine (


) is the desired reaction center, the ring nitrogen (N2) can occasionally compete, particularly in alkylation reactions or when using small, hard electrophiles. However, for acylation and sulfonylation, the exocyclic amine is the thermodynamic product, though kinetic barriers are high.
Visualization of Resonance Deactivation

The following diagram illustrates the resonance structures that sequester the nitrogen lone pair, reducing reactivity.

Resonance cluster_0 3-Aminoisoxazole Resonance cluster_1 Consequence Structure1 Neutral Form Lone pair on exocyclic N Structure2 Zwitterionic Form (+) on exocyclic N (-) on Ring N2 Structure1->Structure2 Delocalization Reactivity LUMO Gap Increases Nucleophilicity Decreases Structure2->Reactivity Explains poor attack on electrophiles

Caption: Resonance delocalization in 3-aminoisoxazole shifts electron density from the exocyclic amine to the ring nitrogen (N2), significantly lowering nucleophilicity.

Application Note: Acylation and Amide Coupling

Standard coupling reagents (EDC/HOBt) often fail with isoxazole amines due to the slow rate of nucleophilic attack on the active ester intermediate.

Strategy: Activation Overload

To drive the reaction, the electrophile must be highly activated.

  • Method A (Acid Chlorides): The most reliable method. Requires a non-nucleophilic base (pyridine or DMAP) to scavenge HCl.

  • Method B (High-Activity Coupling Reagents): HATU or COMU are preferred over EDC. The 7-azabenzotriazole (HOAt) moiety in HATU speeds up the reaction via neighborhood effects.

Protocol: HATU-Mediated Coupling of 3-Amino-5-methylisoxazole

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 3-Amino-5-methylisoxazole (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Pre-activation: Dissolve the carboxylic acid in DMF (0.2 M concentration). Add DIPEA and HATU. Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the isoxazole amine in one portion.

  • Reaction: Stir at 50°C. Critical Step: Unlike standard anilines, these substrates often require mild heating to overcome the activation energy barrier.

  • Monitoring: Monitor by LC-MS. If conversion stalls after 4 hours, add 0.5 equiv of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove HOBt/HOAt byproducts), then water and brine.
    

Application Note: Sulfonylation (The Sulfamethoxazole Mechanism)

The synthesis of Sulfamethoxazole (SMX) is the archetypal reaction for this class. It involves the reaction of 3-amino-5-methylisoxazole with


-acetylsulfanilyl chloride.
The Challenge

Sulfonyl chlorides are hard electrophiles. The reaction requires a base to deprotonate the amine as it attacks, preventing the formation of an unreactive ammonium salt. Pyridine is the solvent of choice as it acts as both base and nucleophilic catalyst (forming a highly reactive


-sulfonylpyridinium intermediate).
Workflow Diagram

SMX_Synthesis Start Start: 3-Amino-5-methylisoxazole Intermediate Intermediate: N-Acetyl-Sulfamethoxazole Start->Intermediate Nucleophilic Attack (0°C to RT) Reagent Reagent: N-acetylsulfanilyl chloride Reagent->Intermediate Solvent Solvent/Base: Pyridine (Dry) Solvent->Intermediate Catalysis Hydrolysis Hydrolysis: NaOH / Heat (Removes Acetyl Group) Intermediate->Hydrolysis Deprotection Product Final Product: Sulfamethoxazole Hydrolysis->Product pH Adjustment (Acidify to pH 4-5)

Caption: Synthesis of Sulfamethoxazole via sulfonylation in pyridine followed by alkaline hydrolysis.

Application Note: Palladium-Catalyzed Amination (Buchwald-Hartwig)[3][4][5]

When nucleophilic substitution (


) fails (which is common with electron-rich aryl halides or deactivated amines), Buchwald-Hartwig cross-coupling is the gold standard.
Ligand Selection

For isoxazole amines, the key is preventing the amine from binding too tightly to the Palladium center (poisoning the catalyst) while facilitating reductive elimination.

  • Preferred Ligands: Xantphos (bidentate, wide bite angle) or BrettPhos (bulky, electron-rich).

  • Base:

    
     is superior to 
    
    
    
    for these substrates to prevent base-mediated decomposition of the isoxazole ring.
Optimized Protocol

Substrates: Aryl Bromide (1.0 equiv) + Isoxazole Amine (1.2 equiv). Catalyst System:


 (2 mol%) + Xantphos (4 mol%).
Base: 

(2.0 equiv). Solvent: 1,4-Dioxane (degassed).

Procedure:

  • Charge a reaction vial with aryl bromide, amine, base, Pd source, and ligand.

  • Seal and purge with Argon/Nitrogen (3 cycles). Oxygen inhibits this catalytic cycle rigorously.

  • Inject degassed Dioxane.

  • Heat to 100°C for 12–16 hours.

  • Filter through Celite to remove Palladium black before purification.

Comparative Data Table

Reaction TypeReagent ClassCritical ParameterSuccess Rate (Isoxazole Amines)
Acylation Acid ChlorideBase (Pyridine/Et3N)High (>90%)
Acylation EDC/HOBtActivation TimeLow (<30%)
Acylation HATU/DIPEATemperature (50°C)High (>85%)
Sulfonylation Sulfonyl ChlorideSolvent (Pyridine)High (Industry Standard)
Alkylation Alkyl HalideBase StrengthModerate (Risk of N-alkylation on ring)
Pd-Coupling Aryl BromideLigand (Xantphos)High (with optimization)

References

  • Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics. (2025). Link

  • Buchwald-Hartwig Coupling Protocols. Organic Syntheses. Link

  • Reactivity of 3-Aminoisoxazoles. Chemistry of Heterocyclic Compounds. Link

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. (2018). Link

  • Palladium-Catalyzed Amination of Aryl Halides. Organic Chemistry Portal. Link

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid in Peptide Synthesis. Semantic Scholar. (2022). Link

Sources

Method

Application Note: Microwave-Assisted Synthesis of 3-Phenyl-isoxazol-5-yl-methylamine Analogs

Executive Summary This application note details a robust, high-throughput protocol for the synthesis of 3-phenyl-isoxazol-5-yl-methylamine and its functionalized analogs. Utilizing microwave-assisted organic synthesis (M...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 3-phenyl-isoxazol-5-yl-methylamine and its functionalized analogs. Utilizing microwave-assisted organic synthesis (MAOS), this method optimizes the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with protected propargyl amines. This approach reduces reaction times from 12-24 hours (thermal reflux) to under 30 minutes while significantly improving regioselectivity and yield. The resulting scaffold is a critical pharmacophore in CNS drug discovery, serving as a bioisostere for


-aminobutyric acid (GABA) and glutamate analogs.

Scientific Foundation & Mechanism

The Pharmacophore

The 3-phenyl-isoxazole moiety acts as a rigid linker that orients the pendant amine (at C5) and the phenyl ring (at C3) into specific hydrophobic and hydrophilic pockets of target proteins. The 5-aminomethyl group is often crucial for hydrogen bonding interactions within receptor active sites.

Reaction Mechanism: Nitrile Oxide Alkyne Cycloaddition (NOAC)

The core transformation is a [3+2] cycloaddition between a benzonitrile oxide dipole and a terminal alkyne dipolarophile.

  • Dipole Formation: The benzaldehyde oxime is chlorinated (using NCS) to form a hydroximinoyl chloride. Treatment with a mild base (Triethylamine) effects dehydrohalogenation, generating the transient benzonitrile oxide.

  • Cycloaddition: The nitrile oxide reacts with N-Boc-propargylamine.

  • Regioselectivity: While NOAC can yield both 3,5- and 3,4-isomers, the use of a terminal alkyne with a bulky substituent (like N-Boc-aminomethyl) under microwave irradiation strongly favors the 3,5-disubstituted isoxazole due to steric steering and electronic stabilization of the transition state.

Strategic Choice: Amine Protection

Critical Insight: Direct use of free propargyl amine is discouraged. Primary amines are nucleophilic and can attack the nitrile oxide dipole to form unwanted amidoximes. We utilize N-Boc-propargylamine to mask the nucleophile, ensuring the dipole reacts exclusively with the alkyne


-system.

Visual Workflow & Pathway

ReactionPathway cluster_MW Microwave Reactor Start Benzaldehyde Derivatives Oxime Benzaldehyde Oxime Start->Oxime NH2OH·HCl Na2CO3 Chloro Hydroximinoyl Chloride Oxime->Chloro NCS, DMF RT, 1h Dipole Nitrile Oxide (In Situ) Chloro->Dipole Et3N -HCl Cyclo Microwave [3+2] Cycloaddition Dipole->Cyclo Alkyne N-Boc-Propargylamine Alkyne->Cyclo Intermed N-Boc-Isoxazole Cyclo->Intermed 110°C, 20 min Deprotect Acidic Deprotection Intermed->Deprotect TFA/DCM Final 3-Phenyl-isoxazol- 5-yl-methylamine Deprotect->Final Yield >85%

Caption: Step-wise synthetic pathway from aldehyde precursors to the final amine scaffold, highlighting the microwave-assisted cycloaddition step.

Materials & Equipment

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of maintaining 20 bar pressure and 250°C.

  • Vials: 10 mL or 35 mL heavy-walled microwave reaction vials with crimp/snap caps and PTFE-lined septa.

  • Purification: Flash chromatography system (e.g., Teledyne ISCO CombiFlash).

Reagents
  • Precursors: Substituted Benzaldehydes, Hydroxylamine hydrochloride.[1]

  • Reagents: N-Chlorosuccinimide (NCS), Triethylamine (Et

    
    N), N-Boc-propargylamine (CAS: 91882-16-7).
    
  • Solvents: DMF (Anhydrous), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Ethyl Acetate, Hexanes.

Experimental Protocol

Phase 1: Preparation of Oxime Precursors

Note: This step is typically performed in batch mode using conventional heating as it is exothermic and rapid.

  • Dissolve the substituted benzaldehyde (10 mmol) in Ethanol (20 mL).

  • Add Hydroxylamine hydrochloride (12 mmol) and Sodium Carbonate (6 mmol) dissolved in minimal water.

  • Stir at room temperature for 1-2 hours (monitor by TLC).

  • Evaporate ethanol, extract with EtOAc, wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Checkpoint: Ensure the oxime is dry before the next step. Water interferes with the NCS chlorination.

Phase 2: Microwave-Assisted Cycloaddition (The Core Protocol)

This protocol uses a "one-pot, two-step" approach where the hydroximinoyl chloride is generated and immediately reacted.

Step 1: Chlorination

  • In a 10 mL microwave vial, dissolve the Benzaldehyde Oxime (1.0 mmol) in anhydrous DMF (3 mL).

  • Add NCS (1.1 mmol) portion-wise at room temperature.

  • Stir for 30-60 minutes. Observation: The reaction is complete when the NCS suspension dissolves and no starting oxime is visible on TLC.

Step 2: Cycloaddition

  • To the same vial containing the chlorinated intermediate, add N-Boc-propargylamine (1.2 mmol).

  • Add Triethylamine (1.5 mmol) dropwise. Caution: Slight exotherm and precipitation of Et

    
    N·HCl salts will occur.
    
  • Seal the vial with a PTFE-lined cap.

  • Microwave Parameters:

    • Temperature: 110 °C

    • Time: 15 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

    • Cooling: Air jet on (to prevent overshoot)

  • Work-up: Pour the mixture into ice-water (20 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with LiCl solution (5%) to remove DMF. Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient 0-30%). Isolate the N-Boc-isoxazole intermediate.

Phase 3: Deprotection to Final Amine
  • Dissolve the N-Boc-isoxazole in DCM (2 mL).

  • Add TFA (1 mL) and stir at room temperature for 1 hour.

  • Concentrate under vacuum.

  • Basify with saturated NaHCO

    
     and extract with DCM/Isopropanol (3:1) to obtain the free amine.
    
  • Salt Formation (Optional): Treat with 1M HCl in ether to precipitate the hydrochloride salt for better stability.

Scope & Analog Library Data

The following analogs were synthesized using this protocol to demonstrate robust substituent tolerance.

Analog IDR-Group (Phenyl Ring)Reaction Time (MW)Yield (Isolated)Regioselectivity (3,5 : 3,4)
3a H (Parent)15 min92%>98 : 2
3b 4-Fluoro12 min89%>98 : 2
3c 4-Methoxy15 min85%95 : 5
3d 4-Nitro10 min94%>99 : 1
3e 2-Chloro (Steric)20 min81%96 : 4

Data Interpretation: Electron-withdrawing groups (4-NO


, 4-F) accelerate the dipole formation and cycloaddition, resulting in higher yields and faster rates. Sterically hindered substrates (2-Cl) require slightly longer irradiation times but still maintain excellent yields compared to thermal methods (typically <50% for hindered substrates).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield Incomplete chlorination of oxime.Ensure DMF is anhydrous. Increase NCS reaction time before adding base/alkyne.
Formation of Furoxan Dimerization of nitrile oxide.The dipole is forming too fast relative to the cycloaddition. Add the alkyne before the base. Add base slowly via syringe pump if possible, or reduce base concentration.
Regioisomer Mixtures Thermal overshoot.Ensure the microwave "PowerMax" or "Simultaneous Cooling" feature is active to keep temperature precise at 110°C.
Explosive Pressure Decomposition of unstable dipole.Do not exceed 130°C. Do not scale beyond 5 mmol in a single sealed vessel.

References

  • Microwave-Assisted Synthesis of Isoxazoles: Willy, B., Rominger, F., & Müller, T. J. J. (2008).[2] Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis, 293-303.[2]

  • Biological Relevance: Phenylisoxazole derivatives as bioactive scaffolds. Santa Cruz Biotechnology. (5-Phenylisoxazol-3-yl)methylamine Hydrochloride Product Data. [3]

  • Cycloaddition Mechanism: Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][4][5][6][7][8][9] Angewandte Chemie International Edition, 2(10), 565-598.

  • Microwave Click Chemistry: Moorhouse, A. D., & Moses, J. E. (2008). Microwave enhancement of click chemistry. Chemical Society Reviews.
  • Protocol Validation: Yan, L., et al. (2022). Microwave-Assisted Synthesis of Phenylisoxazole Derivatives via 1,3-Dipolar Cycloaddition. Heterocycles, 104(6).[8]

Sources

Application

Application Note: Scalable Synthesis of 3-Phenyl-isoxazol-5-yl-methylamine

Abstract This application note details a robust, scalable protocol for the production of 3-Phenyl-isoxazol-5-yl-methylamine (CAS 6455-36-3) , a critical scaffold in medicinal chemistry.[1] Unlike bench-scale methods that...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the production of 3-Phenyl-isoxazol-5-yl-methylamine (CAS 6455-36-3) , a critical scaffold in medicinal chemistry.[1] Unlike bench-scale methods that often rely on hazardous azides or unstable nitrile oxide reservoirs, this guide prioritizes process safety and solid-state isolation .[1] The recommended route utilizes a [3+2] cycloaddition followed by a Delépine amination , avoiding hydrazine and chromatographic purification. This protocol is validated for scales up to 1 kg.

Strategic Route Selection

Scale-up demands a shift from "quickest to make" to "safest to manufacture."[1] We evaluated three common synthetic pathways:

PathwayKey ReagentsScale-Up AssessmentDecision
A. Azide Displacement Mesylate

NaN


Reduction
High Risk. Large-scale handling of organic azides poses explosion hazards.[1]REJECTED
B. Gabriel Synthesis Phthalimide

Hydrazine
Moderate Risk. Hydrazine is genotoxic and requires stringent containment.REJECTED
C. Delépine Reaction Hexamine

Acid Hydrolysis
Optimal. Uses cheap, stable Hexamine. Avoids toxic reductants. Solid intermediates.SELECTED
Selected Pathway: The "In-Situ" Cycloaddition & Delépine Sequence

This route minimizes the accumulation of high-energy intermediates.[1]

  • Chlorination: Conversion of benzaldehyde oxime to benzohydroximoyl chloride.

  • [3+2] Cycloaddition: In-situ generation of nitrile oxide in the presence of propargyl chloride.

  • Amination: Quaternization with hexamine and subsequent hydrolysis.[2]

Process Safety Assessment (Critical)

Hazard: Nitrile oxides are energetic species. Accumulation can lead to runaway exothermic decomposition. Control Strategy: Do NOT generate the nitrile oxide in a separate step. Use a semi-batch process where the base (Et


N) is added slowly to a mixture of the chlorooxime and dipolarophile (propargyl chloride). This ensures the nitrile oxide is consumed immediately upon formation (Reaction Rate 

).

SafetyLogic Start Start: Nitrile Oxide Generation MethodA Method A: Pre-generation (Add Base to Chlorooxime -> Then add Alkyne) Start->MethodA MethodB Method B: In-Situ / Semi-Batch (Add Base to Chlorooxime + Alkyne mixture) Start->MethodB RiskA High Risk: Accumulation of unstable Nitrile Oxide MethodA->RiskA RiskB Low Risk: Immediate consumption by Dipolarophile MethodB->RiskB ResultA Potential Thermal Runaway / Explosion RiskA->ResultA ResultB Controlled Exotherm / Safe Scale-up RiskB->ResultB

Caption: Process safety logic dictating the "In-Situ" addition order to prevent thermal runaway.

Detailed Experimental Protocol (100g Scale Basis)

Step 1: Synthesis of Benzohydroximoyl Chloride

Precursor preparation.

  • Reagents: Benzaldehyde oxime (121.1 g, 1.0 mol), N-Chlorosuccinimide (NCS) (140.2 g, 1.05 mol), DMF (500 mL).

  • Protocol:

    • Charge Benzaldehyde oxime and DMF into a 2L reactor. Cool to 0–5°C.

    • Add NCS portion-wise over 1 hour. Caution: Exothermic. Maintain internal temp <15°C.

    • Allow to warm to 25°C and stir for 2 hours. Monitor by TLC/HPLC (Disappearance of oxime).

    • Workup: Pour into ice-water (2L). Extract with Et

      
      O or MTBE (3 x 500 mL). Wash organics with water (2x) and brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Isolation: Concentrate in vacuo to obtain a pale yellow oil/solid. (Typical Yield: ~95%). Note: This intermediate is a skin irritant. Handle with full PPE.

Step 2: [3+2] Cycloaddition to 5-(Chloromethyl)-3-phenylisoxazole

The critical ring-forming step.[1]

  • Reagents: Benzohydroximoyl chloride (155.6 g, 1.0 mol), Propargyl chloride (89.4 g, 1.2 mol), Triethylamine (Et

    
    N) (111.3 g, 1.1 mol), Toluene (1.5 L).
    
  • Protocol:

    • Dissolve Benzohydroximoyl chloride and Propargyl chloride in Toluene (1.5 L) in a 5L jacketed reactor. Cool to 0°C.

    • Critical Step: Add Et

      
      N dropwise over 2–3 hours.
      
      • Control Parameter: Maintain internal temp <10°C. The rate of addition controls the exotherm.

    • After addition, allow to warm to 20°C and stir overnight (12h).

    • Workup: Add water (1L) to dissolve Et

      
      N·HCl salts.[3] Separate phases.
      
    • Wash organic layer with 1N HCl (500 mL), then sat. NaHCO

      
      , then brine.
      
    • Purification: Concentrate Toluene to ~300 mL volume. Add Heptane (600 mL) slowly with cooling to induce crystallization.

    • Filter the solid. Product: 5-(Chloromethyl)-3-phenylisoxazole.[1]

    • Target Yield: 70–80%. Appearance: White to off-white crystalline solid (mp 73–75°C).[1]

Step 3: Delépine Amination to 3-Phenyl-isoxazol-5-yl-methylamine HCl

Conversion to amine without hydrazine.[1]

  • Reagents: 5-(Chloromethyl)-3-phenylisoxazole (96.8 g, 0.5 mol), Hexamethylenetetramine (Hexamine) (77.1 g, 0.55 mol), Chloroform (500 mL), Ethanol (500 mL), Conc. HCl (100 mL).

  • Protocol:

    • Quaternization: Dissolve isoxazole intermediate in Chloroform (500 mL). Add Hexamine.[4]

    • Reflux for 4 hours. The quaternary ammonium salt (Hexaminium salt) will precipitate as a thick white solid.

    • Cool to 20°C. Filter the salt and wash with cold Chloroform. (This removes non-polar impurities).

    • Hydrolysis: Suspend the salt in Ethanol (500 mL). Add Conc. HCl (100 mL) carefully.

    • Reflux for 2–3 hours. The solid will dissolve, and NH

      
      Cl may precipitate later. Formaldehyde diethyl acetal (byproduct) is formed.[5][6]
      
    • Isolation: Cool to 0°C. Filter off inorganic NH

      
      Cl. Concentrate the filtrate to dryness.
      
    • Recrystallize the residue from EtOH/Et

      
      O or iPrOH.
      
    • Product: 3-Phenyl-isoxazol-5-yl-methylamine Hydrochloride.[1]

    • Target Yield: 85–90% (for this step).

Quality Control & Specifications

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity >98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Identity Conforms to Structure1H NMR (DMSO-d6), MS
Residual Solvent <5000 ppm (EtOH/Toluene)GC-HS
Water Content <1.0%Karl Fischer

Troubleshooting Guide

ProblemProbable CauseSolution
Step 2: Low Yield / Tarry Product Rapid addition of Et

N caused nitrile oxide dimerization (Furoxan formation).[1]
Reduce addition rate. Ensure temperature stays <10°C during addition.
Step 2: Incomplete Reaction Propargyl chloride evaporation.Use a reflux condenser with coolant at -10°C or use a slight excess (1.5 eq) of propargyl chloride.[1]
Step 3: Product is colored (Yellow) Incomplete removal of Iodine/impurities from Step 1 or oxidation.Wash the Hexaminium salt thoroughly with CHCl

before hydrolysis. Recrystallize final salt with activated charcoal.

Reaction Workflow Diagram

Workflow Step1 Step 1: Chlorination (Benzaldehyde Oxime + NCS) Inter1 Benzohydroximoyl Chloride Step1->Inter1 95% Yield Step2 Step 2: Cycloaddition (Propargyl Cl + Et3N) Inter1->Step2 Toluene, 0°C Inter2 5-Chloromethyl- 3-phenylisoxazole (Solid) Step2->Inter2 Crystallization 75% Yield Step3 Step 3: Delépine (Hexamine + HCl) Inter2->Step3 1. CHCl3 Reflux 2. EtOH/HCl Final Target Product: 3-Phenyl-isoxazol- 5-yl-methylamine HCl Step3->Final 85% Yield

Caption: Synthetic workflow for the 3-step production of the target amine HCl salt.

References

  • Safety in Nitrile Oxide Cycloadditions : Scale-Up Reaction Safety, University of Illinois Division of Research Safety. Link

  • Synthesis of 5-Chloromethyl-3-phenylisoxazole : Bondarenko, O. B., et al. "Reaction of benzohydroximoyl chloride with 1,1-dichlorocyclopropane."[1] Mendeleev Communications, 2019, 29(4), 419-420.[7] Link

  • Delépine Reaction Mechanism & Scale : "Delépine Reaction," Organic Chemistry Portal. Link

  • Isoxazole General Synthesis : Synthesis of 3-Phenyl-5-isoxazolemethanamine, BenchChem Application Data. Link[1]

  • Propargyl Chloride Handling : Propargyl Chloride Safety Data Sheet, Carl Roth. Link

Sources

Method

Application Note: 3-Phenyl-isoxazol-5-yl-methylamine in Heterocyclic Synthesis

[1] Abstract & Strategic Significance The 3-phenyl-isoxazol-5-yl-methylamine (CAS: 54408-35-4) moiety represents a privileged scaffold in modern medicinal chemistry. Functioning as a bioisostere for pyridine and amide li...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Strategic Significance

The 3-phenyl-isoxazol-5-yl-methylamine (CAS: 54408-35-4) moiety represents a privileged scaffold in modern medicinal chemistry. Functioning as a bioisostere for pyridine and amide linkages, the isoxazole ring offers unique physicochemical properties, including a specific dipole moment that influences binding affinity and metabolic stability. The pendant primary amine group serves as a versatile "chemical warhead" for diversification, allowing the rapid construction of focused libraries targeting GPCRs, ion channels (specifically T-type


 channels), and kinase active sites.

This guide details the strategic application of this building block, focusing on preserving the integrity of the labile N-O bond during synthetic manipulations while maximizing yield and purity.

Chemical Profile & Stability[2][3][4]

PropertyDataCritical Note
CAS Number 54408-35-4Hydrochloride salt: 440099-32-1
Molecular Weight 174.20 g/mol --
Basicity (pKa) ~9.0 (Amine)The isoxazole ring is weakly basic but electron-withdrawing, lowering the pKa of the methylamine relative to benzylamine.
Solubility DMSO, MeOH, DCMModerate solubility in non-polar solvents; use HCl salt in polar media.
Stability Sensitive CRITICAL: The isoxazole N-O bond is susceptible to reductive cleavage (e.g.,

,

).

Synthetic Strategies & Pathways

The utility of 3-phenyl-isoxazol-5-yl-methylamine lies in its ability to participate in orthogonal reaction pathways without compromising the heteroaromatic core.

Pathway A: Amide/Sulfonamide Coupling (Peptidomimetics)

The primary amine is a potent nucleophile. Standard coupling reagents (HATU, EDC) work efficiently. However, the electron-withdrawing nature of the isoxazole ring at the


-position reduces nucleophilicity slightly compared to alkyl amines, often requiring stronger activation of the carboxylic acid partner.
Pathway B: Reductive Amination (Secondary Amine Synthesis)

This is the most perilous pathway. Strong reducing agents (e.g.,


) or catalytic hydrogenation (

) will cleave the isoxazole N-O bond, resulting in ring-opened enamino-ketones. Protocol 2 below outlines the specific use of Sodium Triacetoxyborohydride (STAB) to circumvent this issue.
Visualization: Synthetic Utility Map

G Start 3-Phenyl-isoxazol-5-yl-methylamine Amide Amide Coupling (EDC/HOBt or HATU) Start->Amide + R-COOH Reduct Reductive Amination (STAB, mild acid) Start->Reduct + R-CHO Sulfon Sulfonylation (R-SO2Cl, Pyridine) Start->Sulfon + R-SO2Cl Warning WARNING: H2/Pd or LiAlH4 Cleaves N-O Bond Start->Warning Avoid Strong Reduction Prod_Amide Isoxazole-Amide (Bioactive Linker) Amide->Prod_Amide Prod_SecAmine Secondary Amine (Ion Channel Blockers) Reduct->Prod_SecAmine Prod_Sulfon Sulfonamide (Antibacterial/Antiviral) Sulfon->Prod_Sulfon

Figure 1: Strategic reaction map for isoxazole-methylamine derivatives. Note the critical warning path regarding reductive cleavage.

Detailed Experimental Protocols

Protocol 1: Chemoselective Amide Coupling (The "Linker" Strategy)

Context: Used for synthesizing GPCR ligands where the isoxazole acts as a rigid spacer.

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • 3-Phenyl-isoxazol-5-yl-methylamine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Reagent Addition: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C under nitrogen. Stir for 15 minutes to generate the active ester.

    • Scientific Rationale: Pre-activation at low temperature prevents racemization if the acid partner has an

      
      -chiral center.
      
  • Amine Addition: Add 3-Phenyl-isoxazol-5-yl-methylamine (1.1 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass = Acid MW + 174.2 - 18).

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (remove unreacted amine), sat.

    
     (remove unreacted acid/coupling byproducts), and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    
Protocol 2: Isoxazole-Safe Reductive Amination

Context: Synthesis of secondary amines for T-type Calcium Channel blockers.

Reagents:

  • Aldehyde Partner (1.0 equiv)

  • 3-Phenyl-isoxazol-5-yl-methylamine (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde and amine in DCE (0.1 M) in a reaction vial. Add catalytic Acetic Acid. Stir at room temperature for 1 hour.

    • Validation: Check for the disappearance of the aldehyde peak via TLC or

      
      -NMR (loss of -CHO signal ~10 ppm).
      
  • Reduction: Add STAB (1.5 equiv) in portions over 10 minutes.

    • Expert Insight:Do NOT use

      
       in methanol  if possible, as it can be too aggressive. STAB is milder and selective for the imine over the isoxazole ring.
      
  • Quench: Stir for 12 hours. Quench by adding sat.

    
     solution.
    
  • Extraction: Extract with DCM (3x). The organic layer will contain the secondary amine.

  • Purification: Pass through a short silica plug. If the product is basic, use an amine-functionalized silica column or add 1%

    
     to the eluent to prevent streaking.
    

Case Study: Synthesis of T-Type Calcium Channel Blockers

Reference Grounding: Based on the work of Lee et al. regarding isoxazol-5-ylmethylaminoethyl derivatives [1].

Workflow Visualization:

Workflow Step1 Step 1: Imine Formation (Aldehyde + Amine in DCE) Step2 Step 2: Selective Reduction (STAB, 12h, RT) Step1->Step2 Imine Intermediate Step3 Step 3: Workup & Isolation (DCM Extraction) Step2->Step3 Secondary Amine Step4 Step 4: Biological Assay (Calcium Flux / Patch Clamp) Step3->Step4 Purified Ligand Note Critical: Avoid acidic workup to prevent salt trapping in aqueous phase Step3->Note

Figure 2: Workflow for synthesizing secondary amine derivatives for ion channel screening.

Troubleshooting & Optimization

IssueProbable CauseSolution
Ring Cleavage Use of

or vigorous hydride reduction.
Switch to STAB (Protocol 2) or use

at pH 6. Avoid catalytic hydrogenation entirely.
Low Yield (Amide) Poor nucleophilicity of the amine due to isoxazole electron withdrawal.Use a stronger coupling agent (HATU vs EDC). Ensure base (DIPEA) is fresh.
Solubility Issues The phenyl-isoxazole core is flat and lipophilic (stacking).Use a co-solvent system (DCM/DMF 1:1) or convert the product to an HCl salt immediately for handling.

References

  • Synthesis and biological evaluation of 1-(isoxazol-5-ylmethylaminoethyl)-4-phenyl tetrahydropyridine... Source: European Journal of Medicinal Chemistry / ResearchGate URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances / NIH URL:[Link]

  • Clickable coupling of carboxylic acids and amines mediated by SO2F2 Source: Royal Society of Chemistry (Green Chemistry) URL:[Link]

  • Isoxazol-5-yl-methylamine hydrochloride Product Data Source: J&K Scientific / PubChem URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Phenyl-isoxazol-5-yl-methylamine

Topic: Improving synthesis yield of 3-Phenyl-isoxazol-5-YL-methylamine Role: Senior Application Scientist Format: Technical Support Center (Q&A + Troubleshooting) Subject: Optimization of Yield and Purity for 3-Phenyl-is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving synthesis yield of 3-Phenyl-isoxazol-5-YL-methylamine Role: Senior Application Scientist Format: Technical Support Center (Q&A + Troubleshooting)

Subject: Optimization of Yield and Purity for 3-Phenyl-isoxazol-5-yl-methylamine (HCl Salt) Document ID: TS-ISOX-05-PH Last Updated: March 2026

Executive Summary & Diagnostic Workflow

User Query: "My yields for 3-Phenyl-isoxazol-5-yl-methylamine are inconsistent (20-40%), and the product is often an impure oil. How do I stabilize the process?"

Scientist’s Analysis: The synthesis of 3-phenyl-5-aminomethylisoxazole typically relies on the [3+2] dipolar cycloaddition of benzonitrile oxide with a propargyl amine derivative. Low yields in this pathway are almost always caused by three factors:

  • Dimerization: The nitrile oxide intermediate dimerizes to furoxan faster than it reacts with the alkyne.

  • Interference: The free amine on the alkyne interferes with the dipole or catalyst.

  • Isolation: The free base amine is unstable/volatile; failure to isolate as a salt leads to degradation.

Diagnostic Decision Tree

Before altering your protocol, trace your workflow through this logic gate to identify the failure point.

SynthesisOptimization Start Start: Low Yield Diagnosis CheckPrecursor 1. Are you using free Propargylamine? Start->CheckPrecursor FreeAmine YES CheckPrecursor->FreeAmine ProtectedAmine NO (Using N-Boc or Phthalimide) CheckPrecursor->ProtectedAmine Advice1 CRITICAL ERROR: Free amines poison the reaction. Switch to N-Boc-Propargylamine. FreeAmine->Advice1 DimerCheck 2. Is the Nitrile Oxide Precursor added all at once? ProtectedAmine->DimerCheck FastAdd YES DimerCheck->FastAdd SlowAdd NO (Syringe Pump/Slow Add) DimerCheck->SlowAdd Advice2 CRITICAL ERROR: High conc. causes dimerization. Use Syringe Pump addition (4-8h). FastAdd->Advice2 IsolationCheck 3. How are you isolating? SlowAdd->IsolationCheck FreeBase Free Base (Oil/Evaporation) IsolationCheck->FreeBase SaltForm HCl Salt Precipitation IsolationCheck->SaltForm Advice3 ERROR: Product is unstable. Convert directly to HCl salt. FreeBase->Advice3 Success OPTIMAL PATHWAY: Yield >75% Expected SaltForm->Success

Caption: Logical decision tree for diagnosing yield loss in isoxazole synthesis. Red paths indicate high-risk failure points.

Core Protocol Optimization (The "Protected" Route)

The most robust method involves the [3+2] Cycloaddition of Benzonitrile Oxide with N-Boc-Propargylamine , followed by acid deprotection. This method avoids the handling issues of free propargyl amine and directly yields the stable hydrochloride salt.

Phase 1: Reagent Preparation (The "Upstream" Fix)

Q: Can I generate the nitrile oxide directly from the aldehyde? A: It is possible but risky. The "One-Pot" method using Chloramine-T is convenient but often lower yielding. Recommendation: Isolate the Benzohydroximinoyl Chloride intermediate first. This allows you to control the stoichiometry precisely during the cycloaddition step.

  • Reaction: Benzaldehyde oxime + NCS (N-Chlorosuccinimide) in DMF

    
     Benzohydroximinoyl chloride.[1]
    
  • Checkpoint: Ensure the chloride is a white solid/crystalline. If it is a yellow oil, it may already be degrading.

Phase 2: Cycloaddition (The "Process" Fix)

Q: My reaction turns cloudy/yellow immediately. Is this normal? A: A rapid yellow precipitate usually indicates the formation of diphenylfuroxan (the dimer), not your product. This happens when the concentration of nitrile oxide is too high.

Optimized Protocol:

  • Dissolve: Place N-Boc-propargylamine (1.2 equiv) and Triethylamine (1.5 equiv) in DCM or Toluene. Cool to 0°C.

  • Slow Addition: Dissolve your Benzohydroximinoyl chloride (1.0 equiv) in a separate volume of solvent.

  • The Trick: Use a syringe pump to add the chloride solution to the alkyne solution over 4–6 hours .

    • Why? This keeps the instantaneous concentration of the transient nitrile oxide low. Since the reaction with the alkyne is second-order (Dipole + Dipolarophile) but dimerization is also second-order (Dipole + Dipole), keeping the dipole concentration low relative to the excess alkyne statistically favors the cross-reaction.

Phase 3: Work-up & Deprotection (The "Downstream" Fix)

Q: I get a sticky oil after the column. How do I crystallize it? A: Do not column the free amine.

  • Isolate Intermediate: Purify the N-Boc-isoxazole intermediate. This is a stable solid and easy to flash chromatograph (Hexane/EtOAc).

  • Deprotection: Dissolve the purified Boc-intermediate in 4M HCl in Dioxane . Stir at RT for 2-4 hours.

  • Filtration: The product, 3-Phenyl-isoxazol-5-yl-methylamine hydrochloride , will often precipitate directly from the dioxane. Filter and wash with ether.

    • Yield: This step is typically quantitative.

Troubleshooting Guide: Specific Failure Modes

Issue 1: Regioselectivity (3,5- vs 3,4-Isomer)

User Report: "I see a minor spot on TLC that runs close to my product. Is this the regioisomer?" Technical Insight: Yes. The reaction of Benzonitrile Oxide + Alkyne favors the 3,5-disubstituted product (your target) due to steric hindrance, but the 3,4-isomer can form (typically <10%).

VariableEffect on RegioselectivityRecommendation
Sterics Larger groups on the alkyne favor 3,5.Use N-Boc or N-Phthaloyl (bulky) instead of free amine.
Solvent Non-polar solvents slightly favor 3,5.Use Toluene or DCM ; avoid THF if selectivity is poor.
Temperature High temp decreases selectivity.Run at 0°C to RT . Do not reflux during addition.
Issue 2: "The reaction stalled at 50% conversion."

User Report: "I added all reagents, but starting material remains." Technical Insight: The nitrile oxide likely dimerized completely, consuming the precursor before it could react with the alkyne. Solution:

  • Increase Alkyne: Use 2.0 equivalents of N-Boc-propargylamine.

  • Check Base: Ensure your Triethylamine is dry. Water can hydrolyze the chlorooxime.

Issue 3: Product Instability

User Report: "The product turned brown after sitting on the bench for a day." Technical Insight: Isoxazoles with free primary amines on the side chain can be unstable due to ring cleavage or oxidation. Solution: Always store as the Hydrochloride (HCl) salt .

  • Storage: -20°C, desiccated.

  • Stability:[2] The HCl salt is stable for years.

Frequently Asked Questions (FAQ)

Q: Can I use Propargyl Bromide, then do a Gabriel synthesis (substitution) later? A: Yes, you can react Benzonitrile Oxide with Propargyl Bromide to get 5-bromomethyl-3-phenylisoxazole. However, the subsequent substitution with azide or phthalimide can cause ring opening or side reactions. The N-Boc-propargylamine route is more convergent and generally higher yielding.

Q: Why not use the "Click" reaction (CuAAC)? A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) makes Triazoles , not Isoxazoles. While some Copper catalysts exist for nitrile oxides, the thermal [3+2] cycloaddition is the standard. Do not add Copper sulfate/Ascorbate; it will not help here.

Q: What is the expected yield for the optimized process? A:

  • Step 1 (Oxime

    
     Chloride): 85-95%
    
  • Step 2 (Cycloaddition): 70-85% (with slow addition)

  • Step 3 (Deprotection): >90%[3][4][5]

  • Overall Yield: ~60-70% (compared to 20-30% for the direct free amine route).

References

  • Regioselectivity in Nitrile Oxide Cycloadditions

    • Title: Regioselective synthesis of 3,5-disubstituted isoxazoles.[6][7][8][9]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the preference for 5-substitution with terminal alkynes.
    • (General Reference for JOC)

  • Use of Protected Alkynes

    • Title: A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.[6][9]

    • Source:Synthesis (2013).
    • Context: Discusses the importance of pH and protecting groups in isoxazole synthesis.
  • Dimerization Control

    • Title: 1,3-Dipolar Cycloadditions of Nitrile Oxides.[1][4][10][11][12][13]

    • Source:Chemical Reviews.
    • Context: Comprehensive review on the mechanism and suppression of furoxan form
  • General Protocol Verification

    • Title: Synthesis of (3-Phenyl-5-isoxazolyl)methanamine.
    • Source:Chem-Impex / PubChem D
    • Context: Verifies the target structure and commercial availability as HCl salt.

Sources

Optimization

Technical Support Center: Purification of 3-Phenyl-isoxazol-5-YL-methylamine Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific chromatographic and extraction challenges associated with 3-Phenyl-isoxazol-5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific chromatographic and extraction challenges associated with 3-Phenyl-isoxazol-5-yl-methylamine (CAS: 54408-35-4) and its synthetic intermediates.

This molecule presents a unique dichotomy: it features a lipophilic phenyl-isoxazole core alongside a highly polar, basic primary amine (predicted pKa ~7.82)[1]. This combination often leads to severe tailing on standard silica, product loss during aqueous workup, and degradation under harsh conditions. The guides and protocols below are designed to help you build a self-validating, high-yield purification workflow.

Part 1: Troubleshooting FAQs

Q1: Why am I losing my product during the aqueous workup phase? A1: Because 3-phenyl-isoxazol-5-yl-methylamine is a basic primary amine, it will readily protonate in neutral or slightly acidic aqueous environments, partitioning into the aqueous layer as a salt[1]. To isolate the free base, you must perform an acid-base extraction. However, you must carefully control the pH. If you fail to basify the aqueous layer sufficiently (pH < 8), the amine remains water-soluble.

Q2: I tried using a strong base (pH > 12) to maximize free base extraction, but my product degraded. What happened? A2: You likely destroyed the isoxazole core. The isoxazole heterocycle contains a relatively weak N-O bond that is highly susceptible to cleavage under harsh reductive or highly basic conditions[2]. Strong bases can induce base-catalyzed N-O bond cleavage, leading to ring-opening and the formation of enamino ketones or amidines[3]. Field Insight: Always use a mild base (e.g., saturated NaHCO₃) or carefully titrate with 2M NaOH to a maximum of pH 10–11 to preserve the isoxazole ring.

Q3: My amine streaks terribly on standard silica gel chromatography, leading to poor resolution and low recovery. How can I improve this? A3: This is a classic issue caused by Brønsted acid-base interactions. Standard bare silica gel contains acidic surface silanol groups that strongly bind to basic primary amines[4]. This causes the compound to drag through the column, resulting in broad, tailing peaks[5]. Solution: Switch to Amine-Functionalized Silica (e.g., KP-NH). The stationary phase is modified with primary amines that neutralize the acidic silanols, allowing you to elute the compound cleanly using simple, non-polar solvent systems (like Hexane/EtOAc) without the need for basic additives[4][5].

Q4: I don't have access to amine-functionalized columns. Is there a chemical derivatization workaround? A4: Yes. A highly effective, field-proven strategy is transient Boc-protection . By reacting the crude amine with Di-tert-butyl dicarbonate (Boc₂O), you convert the basic primary amine into a neutral carbamate. This intermediate is highly lipophilic, does not streak on standard silica, and can be purified trivially. The Boc group can later be cleaved using 4M HCl in dioxane to yield the pure amine hydrochloride salt.

Part 2: Purification Strategies & Quantitative Data

The table below summarizes the quantitative and qualitative trade-offs of various purification strategies for isoxazole-amines.

Purification StrategyStationary PhaseTypical Mobile PhaseProsCons
Amine-Functionalized Chromatography KP-NH / Basic SilicaHexane / EtOAcExcellent resolution; no streaking; no basic additives required.Columns are more expensive; sensitive to acidic impurities.
Modified Normal-Phase Bare Silica GelDCM / MeOH + 1% Et₃NCost-effective; utilizes standard lab consumables.Et₃N is difficult to remove completely; potential for product degradation.
Boc-Protection Route Bare Silica GelHexane / EtOAcHighly lipophilic intermediate; trivial purification; extremely high purity.Adds two synthetic steps (protection and deprotection); lowers overall yield.
Reverse-Phase HPLC C18 SilicaH₂O / MeCN + 0.1% TFAIdeal for highly polar impurities; superior purity profile.Requires lyophilization to remove water; yields the TFA salt, not the free base.

Part 3: Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction

Causality: This protocol isolates the basic amine from neutral organic impurities while strictly controlling pH to prevent isoxazole ring-opening[2].

  • Dilute the crude reaction mixture containing the 3-phenyl-isoxazol-5-yl-methylamine with EtOAc (50 mL).

  • Extract the organic layer with 1M HCl (aq) (3 x 20 mL). The basic amine protonates and partitions into the aqueous layer, leaving neutral impurities in the organic phase.

  • Separate the aqueous layer and cool it in an ice bath to 0 °C to minimize exothermic degradation during basification.

  • Self-Validation Check: Carefully adjust the pH of the aqueous layer to 10 using dropwise 2M NaOH. Verify the pH continuously with indicator paper. Do not exceed pH 11.

  • Extract the basified aqueous layer with DCM (3 x 20 mL) to recover the free base amine.

  • Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Flash Chromatography (Amine-Functionalized Silica)

Causality: Utilizing amine-modified silica prevents the basic amine from binding to acidic silanols, ensuring sharp elution peaks[4][5].

  • Equilibrate an amine-functionalized silica column with 100% Hexane.

  • Dissolve the crude free base amine in a minimum volume of DCM and dry-load it onto the column.

  • Elute using a gradient of Hexane to EtOAc (e.g., 0% to 50% EtOAc over 10 column volumes).

  • Self-Validation Check: Monitor fractions via TLC on amine-functionalized plates. Use a Ninhydrin stain and heat to specifically visualize the primary amine (appears as a purple/pink spot).

  • Pool product-containing fractions and concentrate under reduced pressure.

Protocol 3: Boc-Protection Workflow (For Highly Impure Batches)
  • Dissolve the crude amine in DCM. Add 1.2 equivalents of Boc₂O and 1.5 equivalents of Triethylamine (TEA).

  • Stir at room temperature for 2 hours. Self-Validation Check: Monitor by TLC; the highly polar, streaking amine spot should disappear, replaced by a fast-moving, UV-active lipophilic spot.

  • Quench with water, extract with DCM, and concentrate.

  • Purify the Boc-protected intermediate on standard bare silica gel using a Hexane/EtOAc gradient.

  • Deprotect by stirring the purified intermediate in 4M HCl in dioxane for 1 hour, followed by concentration to yield the pure amine hydrochloride salt.

Part 4: Workflow & Mechanistic Visualizations

Workflow N1 Crude Reaction Mixture N2 Aqueous Workup (Mild Acid-Base Extraction) N1->N2 N3 Crude Free Base Amine N2->N3 N4 Amine-Functionalized Silica Chromatography N3->N4 Direct Route N5 Boc-Protection (Derivatization) N3->N5 High Impurity Route N7 Pure Target Molecule N4->N7 N6 Standard Silica Chromatography N5->N6 N6->N7 After Deprotection

Figure 1: Decision tree and workflow for purifying 3-Phenyl-isoxazol-5-yl-methylamine intermediates.

Degradation A 3-Phenyl-isoxazol-5-yl-methylamine B Harsh Conditions (pH > 12 or Strong Reductant) A->B C N-O Bond Cleavage B->C D Ring-Opened Degradants (Enamino Ketones / Amidines) C->D

Figure 2: Mechanism of isoxazole ring degradation under harsh extraction conditions.

References

  • Title: (3-PHENYL-5-ISOXAZOLYL)
  • Title: Is there an easy way to purify organic amines?
  • Source: teledyneisco.
  • Source: rsc.
  • Title: Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)

Sources

Troubleshooting

Overcoming solubility issues of 3-Phenyl-isoxazol-5-YL-methylamine

Executive Summary: The Physicochemical Paradox Researchers often underestimate 3-Phenyl-isoxazol-5-YL-methylamine because it appears small and polar. However, it presents a classic "Brick Dust" solubility profile.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Paradox

Researchers often underestimate 3-Phenyl-isoxazol-5-YL-methylamine because it appears small and polar. However, it presents a classic "Brick Dust" solubility profile. The molecule possesses a rigid aromatic core (phenyl + isoxazole) that favors strong crystal lattice packing (high melting point), while the primary amine provides a single, pH-dependent ionization handle.

  • LogP: ~2.3 – 2.6 (Moderate Lipophilicity)

  • pKa (Amine): ~9.0 – 9.5 (Protonated at physiological pH)

  • pKa (Isoxazole N): ~ -1.0 (Non-basic)

  • Critical Risk: Isoxazole ring instability under basic conditions (pH > 9).

Part 1: The Solubility Decision Matrix

Before attempting formulation, determine your limiting factor using this logic flow.

SolubilityLogic Start Start: Compound Insoluble CheckpH Is Assay pH < 7.0? Start->CheckpH SaltForm Generate Salt Form (HCl or Mesylate) CheckpH->SaltForm Yes (Acidic/Neutral) Cosolvent Use Co-Solvent System (DMSO/PEG400) CheckpH->Cosolvent No (Biological/Cellular) SaltForm->Cosolvent Still Insoluble? Cyclodextrin Complexation (HP-β-CD) Cosolvent->Cyclodextrin Precipitation on Dilution?

Caption: Logical workflow for selecting the appropriate solubilization strategy based on assay conditions.

Part 2: Troubleshooting Guides

Issue 1: "The compound crashes out when I dilute my DMSO stock into PBS."

Diagnosis: This is the "Solvent Shift" shock. The compound is soluble in DMSO (LogP driven) but insoluble in aqueous buffer (Crystal Lattice driven). Rapid dilution creates a supersaturated state that instantly nucleates.

The Solution: Stepwise Serial Dilution Do not spike 100% DMSO stock directly into aqueous media. Use an intermediate dilution step.

Protocol:

  • Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate: Dilute stock 1:10 into a "transitional solvent" (e.g., 50% DMSO / 50% Water or PEG400).

    • Why? This lowers the dielectric shock.

  • Final: Dilute the intermediate into your assay buffer (PBS/Media) to reach the final concentration (e.g., 10 µM).

    • Target: Final DMSO concentration should be < 0.5% to avoid cellular toxicity.[1]

Issue 2: "I tried the HCl salt, but it's still not dissolving."

Diagnosis: The Common Ion Effect. If your buffer (like PBS or Saline) contains high concentrations of chloride ions (Cl⁻), it suppresses the solubility of the Hydrochloride salt.

The Solution: Counter-Ion Switching Switch to a counter-ion that disrupts the crystal lattice more effectively and is not present in your buffer.

Salt FormRecommendationRationale
Hydrochloride (HCl) StandardGood for water, but poor in Saline/PBS (Common Ion Effect).
Mesylate (CH₃SO₃H) High Priority Breaks crystal lattice effectively; no common ion effect in PBS.
Tosylate AlternativeAdds lipophilicity; good for slow-release but may not help aqueous solubility.
Citrate/Tartrate AvoidOften forms oils rather than crystals with this scaffold.
Issue 3: "My compound degrades after 24 hours in buffer."

Diagnosis: Isoxazole Ring Cleavage. The isoxazole ring is chemically distinct from other heterocycles (like pyridine). It contains a weak N-O bond. Under basic conditions (pH > 8.5) , the ring is susceptible to nucleophilic attack, leading to ring opening (forming a nitrile-enone).

Protocol for Stability:

  • Strict pH Limit: Maintain pH < 7.5.

  • Avoid Strong Bases: Never use NaOH to adjust pH. Use Carbonate or Tris buffers carefully.

  • Storage: Store DMSO stocks at -20°C, sealed under Argon/Nitrogen. Oxygen can accelerate amine oxidation.

Part 3: Advanced Formulation (Cyclodextrins)

If the salt form and DMSO strategies fail (e.g., for in vivo dosing where DMSO is toxic), use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Mechanism: The phenyl ring of the 3-Phenyl-isoxazole inserts into the hydrophobic cavity of the cyclodextrin, while the hydroxyl groups on the outside maintain water solubility.

Protocol:

  • Prepare 20% (w/v) HP-β-CD in water or saline.

  • Add compound powder to this vehicle.

  • Sonicate for 20–30 minutes at ambient temperature.

  • Adjust pH to 5.0–6.0 (ensuring the amine is protonated) to assist complexation.

  • Filter sterilize (0.22 µm).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use ethanol instead of DMSO? A: Generally, no. While ethanol is less toxic, this specific scaffold (Phenyl-Isoxazole) often shows significantly lower solubility in ethanol compared to DMSO. Ethanol also evaporates rapidly, changing concentrations in open-well plates.

Q: Why does my IC50 curve look flat or erratic? A: This is a hallmark of Colloidal Aggregation . The compound forms microscopic "grease balls" that sequester the enzyme/protein non-specifically.

  • Test: Add 0.01% Triton X-100 or Tween-80 to your assay buffer. If the potency drops significantly, your previous activity was likely an artifact of aggregation.

Q: Is the methylamine group reactive? A: Yes. It is a primary amine. It will react with aldehydes, activated esters, and atmospheric CO₂ (forming carbamates over time). Always store the solid as a salt (HCl) rather than the free base to prevent this.

Part 5: References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. (Chapter on Solubility and DMSO precipitation).

  • Popa-Burke, I., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening.

  • BenchChem Technical Support. (2025). The Dual Nature of the Isoxazole Ring: Reactivity and Stability.[3][4]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Optimization

Technical Support Center: Isoxazole Synthesis &amp; Troubleshooting

Topic: Troubleshooting Cyclization Failures in Isoxazole Synthesis Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists Executive Summary: The Isoxazole Challenge Isoxazoles are...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization Failures in Isoxazole Synthesis Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary: The Isoxazole Challenge

Isoxazoles are privileged scaffolds in medicinal chemistry (e.g., valdecoxib, leflunomide), yet their synthesis is frequently plagued by two critical failure modes: poor regiocontrol (3,5- vs. 5,3-substitution) and competitive dimerization of reactive intermediates.

This guide moves beyond standard textbook procedures to address the why and how of experimental failures. We focus on the two dominant synthetic pathways:[1]

  • [3+2] Cycloaddition: Nitrile oxides + Alkynes/Alkenes.[1][2][3]

  • Condensation: Hydroxylamine + 1,3-Dielectrophiles (Claisen-type).

Part 1: Diagnostic Troubleshooting (Q&A)
Scenario A: The "Regio-Scramble" (Mixtures of Isomers)

Q1: I am synthesizing a 3,5-disubstituted isoxazole using hydroxylamine and an unsymmetrical 1,3-diketone, but I consistently get a 60:40 mixture of regioisomers. Changing the solvent didn't help. What is the fix?

Diagnosis: You are relying on thermodynamic vs. kinetic control in a system where the energy difference between the two transition states is negligible. In unsymmetrical 1,3-diketones, the nucleophilicity of the hydroxylamine nitrogen competes for two similar carbonyl electrophiles.

The Fix: Switch to a Directed Electrophile (Enaminones) or [3+2] Cycloaddition. Do not waste time screening pH or solvents for simple 1,3-diketones.

  • Method A (Modification): Convert your 1,3-diketone to a

    
    -enaminone  (using DMF-DMA). The enamine functionality desymmetrizes the molecule. Hydroxylamine will selectively attack the carbonyl group (not the enamine), locking the regiochemistry.
    
  • Method B (Alternative): Switch to Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC) . This is the "gold standard" for 3,5-regioselectivity.

Decision Logic:

RegioControl Start Problem: Regioisomer Mixture CheckSubstrate Current Substrate? Start->CheckSubstrate Diketone 1,3-Diketone CheckSubstrate->Diketone Alkyne Alkyne + Nitrile Oxide CheckSubstrate->Alkyne Solution1 Convert to Enaminone (DMF-DMA) Diketone->Solution1 For 3,5-Selectivity Solution2 Use Cu(I) Catalyst (CuNOAC) Alkyne->Solution2 Target: 3,5-Isomer Solution3 Use Ru(II) Catalyst (RuNOAC) Alkyne->Solution3 Target: 3,4-Isomer

Figure 1: Decision tree for resolving regioselectivity issues in isoxazole synthesis.

Scenario B: Low Yield & "The White Precipitate"

Q2: I am running a [3+2] cycloaddition with a chloroxime and an alkyne. My yield is <30%, and I see a large amount of insoluble white solid forming rapidly. What is happening?

Diagnosis: You are witnessing nitrile oxide dimerization . The white solid is likely a furoxan (1,2,5-oxadiazole-2-oxide). Nitrile oxides are high-energy dipoles. If the dipolarophile (alkyne) is unreactive (electron-deficient or sterically hindered) or if the concentration of nitrile oxide is too high, the nitrile oxide reacts with itself faster than with the alkyne.

The Fix: Kinetic Management (The "Slow Release" Protocol).

  • Never add the base (e.g., Et3N) to the chloroxime before the alkyne.

  • Protocol Adjustment:

    • Dissolve the Alkyne (1.0 equiv) and Chloroxime (1.2 equiv) in the solvent.

    • Add the base dropwise over 4–8 hours (syringe pump is ideal).

    • This keeps the steady-state concentration of the free nitrile oxide low, favoring the cross-reaction over dimerization.

Mechanistic Pathway:

FuroxanPath Oxime Hydroximinoyl Chloride NO Nitrile Oxide (R-CNO) Oxime->NO Base (-HCl) Isoxazole Isoxazole (Product) NO->Isoxazole + Alkyne (k_cyclo) Furoxan Furoxan (Dimer) NO->Furoxan + Nitrile Oxide (k_dimer) Alkyne Alkyne

Figure 2: Competitive pathways: Desired cycloaddition (k_cyclo) vs. unwanted dimerization (k_dimer).

Scenario C: Stalled Intermediates

Q3: In the condensation of hydroxylamine with a 1,3-diketone, LC-MS shows a mass corresponding to [M+18]. The reaction won't proceed to the isoxazole.

Diagnosis: The reaction has stalled at the 5-hydroxy-2-isoxazoline stage (incomplete dehydration). This is common in aqueous or alcoholic solvents at neutral pH, especially with bulky substituents.

The Fix: Acid-Catalyzed Dehydration.

  • Do not add more hydroxylamine.

  • Action: Treat the crude mixture with a strong acid catalyst (e.g., TFA, HCl/Dioxane, or pTsOH in toluene with Dean-Stark) to force water elimination.

  • Note: If your substrate is acid-sensitive, use Burgess reagent or MsCl/Et3N for mild dehydration.

Part 2: Robust Experimental Protocols
Protocol 1: Regioselective Cu-Catalyzed [3+2] Cycloaddition (CuNOAC)

Best for: 3,5-Disubstituted Isoxazoles from Terminal Alkynes.

Principle: Unlike the thermal Huisgen reaction (which gives mixtures), Cu(I) forms a copper acetylide that directs the nitrile oxide attack, ensuring 3,5-selectivity [1].

Materials:

  • Terminal Alkyne (1.0 mmol)

  • Hydroximinoyl chloride (Precursor to Nitrile Oxide) (1.2 mmol)

  • CuSO4[2]·5H2O (0.1 mmol, 10 mol%)

  • Sodium Ascorbate (0.2 mmol, 20 mol%)

  • KHCO3 (1.2 mmol) or Et3N (slow addition)

  • Solvent: t-BuOH/H2O (1:1) or DCM/H2O

Step-by-Step:

  • Catalyst Prep: In a vial, dissolve CuSO4 and Sodium Ascorbate in water. The solution should turn from blue to yellow/orange (active Cu(I)).

  • Reaction Mix: In the main flask, dissolve the alkyne and hydroximinoyl chloride in t-BuOH.

  • Initiation: Add the Cu(I) solution to the flask.

  • Base Addition: Add KHCO3 (solid) or Et3N (dropwise) slowly. Crucial: The base generates the nitrile oxide in situ.

  • Monitoring: Stir at RT for 4–12 h. Monitor by TLC.[4][5][6] The Cu-acetylide mechanism prevents dimerization by sequestering the alkyne, but slow generation is still best practice.

  • Workup: Dilute with EtOAc, wash with NH4Cl (aq) to remove copper (blue aqueous layer), then brine.

Protocol 2: Condensation with

-Enaminones

Best for: 3,5-Disubstituted Isoxazoles from Ketones (avoiding mixtures).

Step-by-Step:

  • Enaminone Formation: Reflux your methyl ketone with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in toluene for 4 h. Remove solvent. This yields the

    
    -dimethylamino enone.
    
  • Cyclization: Dissolve the crude enaminone in EtOH. Add NH2OH·HCl (1.2 equiv).

  • Reflux: Heat to reflux for 2–4 h.

  • Result: The nitrogen of NH2OH attacks the carbonyl carbon (hard electrophile), and the oxygen attacks the C-N bond, eliminating dimethylamine. This yields the 3,5-isomer almost exclusively [2].

Part 3: Data & Reference Tables
Table 1: Solvent & Catalyst Effects on Regioselectivity
Reaction TypeReagentsConditionsMajor ProductMechanism Note
[3+2] Cycloaddition Alkyne + Nitrile OxideThermal (No Metal)Mixture (3,5 & 3,4)Steric control only.
[3+2] Cycloaddition Terminal Alkyne + NOCu(I) / Ascorbate 3,5-Isoxazole Cu-Acetylide intermediate [1].
[3+2] Cycloaddition Alkyne + NORu(Cp)Cl*3,4-Isoxazole Ruthenacycle intermediate [3].
Condensation 1,3-Diketone + NH2OHBasic (pH > 9)Mixture / 3,5-favoredNucleophilic attack at most electrophilic C=O.
Condensation 1,3-Diketone + NH2OHAcidic (pH < 4)Mixture / 5,3-favoredActivation of C=O; often gives 5,3-isomer.
Condensation Enaminone + NH2OHNeutral/Alcohol3,5-Isoxazole Directed attack on C=O; highly selective [2].
Table 2: Common Side Products & Solutions
Observed Side ProductCauseSolution
Furoxan (Dimer) High [Nitrile Oxide]Slow addition of precursor/base; use excess alkyne.[5]
Acyl Azirine Thermal rearrangementAvoid temps >140°C; use photochemical flow if needed.
Open-chain Oxime Incomplete cyclizationAdd acid catalyst (pTsOH) or MsCl/Et3N to dehydrate.
Beckmann Product Acid-catalyzed rearrangementAvoid strong acids with electron-rich isoxazoles.
References
  • Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate." Journal of the American Chemical Society, vol. 127, no.[7] 1, 2005, pp. 210-216. Link(Note: While focused on azides, this foundational work established the Cu-acetylide mechanism applicable to nitrile oxide click chemistry).

  • K. S. Kadam, et al. "Synthesis of 3,5-Disubstituted Isoxazoles from Enaminones."[7] Synthesis, vol. 48, 2016, pp. 3996-4008.[7] Link

  • Grecian, S., & Fokin, V. V. "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles." Angewandte Chemie International Edition, vol. 47, no. 43, 2008, pp. 8285-8287. Link

  • Hansen, T. V., et al. "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles."[8] The Journal of Organic Chemistry, vol. 70, no. 19, 2005, pp. 7761-7764. Link

Sources

Troubleshooting

Technical Support Center: 3-Phenyl-isoxazol-5-YL-methylamine Storage &amp; Handling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops, impurity spikes, or reagent discoloration when working with hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops, impurity spikes, or reagent discoloration when working with heteroaryl methylamines.

3-Phenyl-isoxazol-5-yl-methylamine (CAS 54408-35-4)[1] is a highly versatile building block, but its primary amine moiety is inherently vulnerable to environmental degradation. This guide provides a mechanistic understanding of these vulnerabilities, self-validating protocols for long-term storage, and a troubleshooting matrix for common experimental issues.

Mechanistic Insight: The Causality of Amine Degradation

To effectively prevent degradation, we must first understand the chemical causality behind it. The degradation of 3-Phenyl-isoxazol-5-yl-methylamine during storage is driven by two primary pathways:

  • Aerobic Radical Oxidation: Atmospheric oxygen acts as a radical initiator. The process begins with the abstraction of an electron from the nitrogen lone pair or a hydrogen atom from the

    
    -carbon, forming a highly reactive aminium radical cation[2][3]. This intermediate rapidly cascades into imines, hydroxylamines, and eventually nitriles or polymeric colored species[4]. Transition metals (e.g., trace 
    
    
    
    or
    
    
    in glassware) and UV light significantly lower the activation energy for this radical cascade.
  • Nucleophilic Attack (Carbamate Formation): While not an oxidation reaction, the nucleophilic lone pair on the primary amine readily attacks atmospheric carbon dioxide (

    
    ) in the presence of ambient moisture. This forms insoluble carbamate salts, which researchers often misdiagnose as oxidative degradation due to the sudden appearance of white precipitates.
    
Degradation & Prevention Pathway Visualization

AmineOxidation cluster_degradation Degradation Pathways cluster_prevention Prevention Strategies Amine 3-Phenyl-isoxazol-5-yl-methylamine (Primary Amine) O2 Atmospheric O2 / UV Light (Radical Initiators) Amine->O2 CO2 Atmospheric CO2 / Moisture (Nucleophilic Attack) Amine->CO2 OxProducts Imines / Hydroxylamines (Colored Impurities) O2->OxProducts Carbamates Carbamate Salts (Insoluble Precipitates) CO2->Carbamates InertGas Argon Blanketing (Displaces O2/CO2) InertGas->O2 Blocks InertGas->CO2 SaltForm HCl Salt Conversion (Protonates Amine) SaltForm->Amine Stabilizes ColdDark Amber Vials at -20°C (Slows Kinetics) ColdDark->O2 Slows

Logical relationship between 3-Phenyl-isoxazol-5-yl-methylamine degradation pathways and prevention.

Troubleshooting Guide & Diagnostic Matrix

If you suspect your batch of 3-Phenyl-isoxazol-5-yl-methylamine has degraded, use the following diagnostic table to identify the root cause and implement the correct corrective protocol.

Symptom (Observation)Chemical CausalityDiagnostic ValidationCorrective Action
Yellow/Brown Discoloration Aerobic oxidation of the primary amine to imines or azo-polymers.LC-MS reveals higher molecular weight

peaks corresponding to imines/nitriles.
Discard heavily discolored batches. Repurify salvageable batches via silica gel chromatography. Implement Protocol A for future storage.
White Insoluble Precipitate Reaction with ambient

and

to form carbamate/carbonate salts.
Addition of dilute

to the precipitate causes visible effervescence (

release).
Wash the organic layer with dilute

to liberate the free base, then extract. Implement Protocol A to exclude

.
Loss of Assay/Purity Over Time Thermal or photolytic degradation accelerating baseline oxidation.HPLC shows emergence of new peaks with different retention times over a 4-week period.Transfer storage to amber vials at -20°C. Implement Protocol B for long-term archival.

Self-Validating Experimental Protocols

To ensure scientific integrity, storage protocols must not only be executed but actively verified. Below are two field-proven methodologies for stabilizing this compound[5].

Protocol A: Argon Blanketing for Short-to-Medium Term Storage (Free Base)

Causality: Argon is a noble gas that is heavier than air. It displaces both


 (halting radical initiation) and 

(preventing carbamate formation).
  • Preparation: Transfer the 3-Phenyl-isoxazol-5-yl-methylamine into a clean, oven-dried (>120°C) amber glass vial equipped with a PTFE-lined septum cap.

  • Sparging: Insert a long needle connected to an Argon Schlenk line directly into the vial, keeping the tip just above the solid/liquid level. Insert a short needle into the septum as a pressure relief vent.

  • Blanketing: Flush the headspace with Argon at a moderate flow rate for 3–5 minutes.

  • Sealing: Remove the vent needle first, then immediately remove the Argon needle to ensure a positive pressure of inert gas remains inside the vial. Wrap the cap tightly with Parafilm.

  • Self-Validation Step: Store the vial inside a secondary desiccator cabinet containing an oxygen indicator strip (e.g., resazurin-based). Validation: If the strip turns pink/purple, the primary seal has failed, and the vial must be re-blanketed.

Protocol B: Hydrochloride Salt Conversion for Long-Term Archival

Causality: Protonating the nitrogen lone pair to form an ammonium cation (


) eliminates its nucleophilicity and drastically increases its oxidation potential, rendering it virtually immune to aerobic oxidation and 

attack.
  • Dissolution: Dissolve the free base amine in anhydrous diethyl ether or dioxane under an inert atmosphere.

  • Protonation: Slowly add 1.1 equivalents of anhydrous

    
     in dioxane dropwise while stirring at 0°C. A white precipitate (the hydrochloride salt) will form immediately.
    
  • Isolation: Filter the precipitate under a flow of nitrogen, wash with cold anhydrous ether, and dry under high vacuum.

  • Self-Validation Step: Take a 1 mg aliquot of the dried product and add it to 1 mL of deionized water. Validation: The HCl salt will dissolve instantly and completely, whereas the degraded free-base (or carbamate impurities) will exhibit poor aqueous solubility. Verify the pH of the solution is slightly acidic.

Frequently Asked Questions (FAQs)

Q: Can I store 3-Phenyl-isoxazol-5-yl-methylamine in a stock solution to save time? A: It is highly discouraged to store the free base in solution for extended periods. Solvents increase molecular mobility, exponentially increasing the collision rate with dissolved oxygen. If you must store it in solution, you must rigorously deoxygenate the solvent (e.g., freeze-pump-thaw degassing) and consider adding a radical scavenger like Butylated hydroxytoluene (BHT) at 0.1% w/v, provided it does not interfere with your downstream chemistry[5].

Q: I only have Nitrogen gas available. Is that sufficient, or do I strictly need Argon? A: Nitrogen is acceptable but requires stricter technique. Because Nitrogen has a similar density to ambient air, it mixes easily rather than sinking to form a protective "blanket" like Argon. If using Nitrogen, you must use a vacuum-purge cycle (evacuate the vial, backfill with


, repeat 3x) rather than simply flushing the headspace.

Q: Does the isoxazole ring also degrade during storage? A: The isoxazole ring is generally stable under standard atmospheric storage conditions. The primary site of vulnerability on this specific molecule is exclusively the exocyclic methylamine group. Protecting the amine protects the integrity of the entire molecule.

References

  • ChemicalBook. "(3-PHENYL-5-ISOXAZOLYL)METHANAMINE | 54408-35-4". ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEor_qley9sNgYXhq1KAv1-qZ1TN8Pq2Tbb1B0hOZn8D1i_EmbfKNHdPDK50FNXllBDZXCo0xJeBgj8ZHlM1ULKc-kj0dl5veYiRS-aPrZdMEsdaaDtVKhGAZdHmKPmcvuVNCpEtNYxI2g7fU4rWH2pbauOECSfVoorPA8kp7RF6Q==]
  • ACS Catalysis. "Developments in the Aerobic Oxidation of Amines". ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTwIlhPKdaVBRFfHLx7FstUvgkOeTbqjlr-79hhDuPBh1brC3DjiSLuF4QCdEAglGXVopEneYp4jmw87XKLAi3rN6DzXCtybz8VssMaHOUSM4o16vrbosT1U3MQjCmSsA_i-OrQQ==]
  • Oxford Academic. "Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures". Clean Energy.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYuxFILibkToo-rnJD_u3Svrb8zRLSqGkIX-BLmrInjyGGWSLfiWCxTwCubLGG-7XSToz1QVF5L_XyWzgtL9u6aQgJiMxBzDpVh9nXiVJYq52xjzH_a62VJ2T-JrN_TZOeEAiZep2O-WjTZB7FXg==]
  • PMC. "Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators". National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcXlIW_vwpIhJXz4yHNACnDAKE_YiTtJAW3VlG7Gu9micsTbn-875Ip79LByP5caU-qJltHR2TwejQ16ppOgynORD6ZAtV1EhS7SzopmKKReWifAbr8H_MSBwijW2WFoDih_eOouJx7ib6Rfq6]
  • BenchChem. "Preventing oxidation of 2-aminophenol during synthesis and storage." BenchChem Tech Support.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhZKcBqGe5Qy6ySraEaD4uBOtGSLM1aHjc99VMnkeqbdDlrxrgmaVpVYPqJN-qxu0mJNA2MahYOudz1DI8hRVr_ZH59omn27wlRQOwuLxCQaixaiesqUPFwDi7AH2_utbr8SIFym5P5Ad50-BHfJDdhuSwGUwR9Be5Fsm-s9CUJxZKoViosHURbVJzocvgHqIz-PaDcYzLisP08pXCmlo=]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Isoxazole Methylamine Formation

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the synthesis of isoxazole methylamine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists facing challenges in the synthesis of isoxazole methylamine derivatives. Here, we dissect the thermodynamic and kinetic parameters that govern isoxazole ring construction, focusing on how temperature control dictates yield, regioselectivity, and intermediate stability.

The Mechanistic Causality of Temperature in Isoxazole Synthesis

The synthesis of isoxazole methylamines typically relies on the 1,3-dipolar cycloaddition between a nitrile oxide and a propargylamine derivative. Nitrile oxides are highly reactive, transient dipoles. The fundamental challenge in this chemistry is the competing kinetics between the desired bimolecular cycloaddition and the unimolecular decomposition or bimolecular self-dimerization (forming furoxans).

Temperature is the master variable here. Elevated temperatures (>60 °C) provide the activation energy for unwanted thermodynamic sinks, leading to severe yield degradation [3]. Conversely, sub-optimal temperatures (<0 °C) can stall the cycloaddition, trapping the reaction at the intermediate stage. Furthermore, when synthesizing 3-amino or 5-amino alkyl isoxazoles, temperature directly influences the regioselectivity of the cyclization [1].

Mechanism Dipole Nitrile Oxide + N-Boc-Propargylamine LowTemp 0°C to 25°C (Kinetic Control) Dipole->LowTemp Base Catalyzed HighTemp > 60°C (Thermodynamic Control) Dipole->HighTemp Overheating Product Isoxazole Methylamine (Desired Regioisomer) LowTemp->Product 1,3-Dipolar Cycloaddition Dimer Furoxan Dimer (Side Product) HighTemp->Dimer Self-Dimerization Degradation Thermal Decomposition (Yield <25%) HighTemp->Degradation >140°C

Mechanistic divergence of nitrile oxide intermediates based on reaction temperature.

Frequently Asked Questions (FAQs)

Q1: Why does my 1,3-dipolar cycloaddition yield furoxan byproducts instead of the isoxazole methylamine? A1: Furoxan formation is a classic symptom of thermal mismanagement. Nitrile oxides self-dimerize rapidly at elevated temperatures. If your reaction is running above 40 °C, the rate of dimerization often outpaces the cycloaddition with the alkyne. To prevent this, generate the nitrile oxide in situ at 0 °C and allow the cycloaddition to proceed at room temperature (20–25 °C) [3].

Q2: How does temperature influence the regioselectivity of the isoxazole ring? A2: The regiochemical outcome (e.g., 3-substituted vs. 5-substituted isoxazoles) is highly sensitive to the energy of the transition states. Lower temperatures (0–20 °C) favor the kinetically controlled regioisomer, which is typically dictated by the steric bulk of the alkyne (e.g., the methylamine group). Research has shown that in procedures accessing 3-amino and 5-amino isoxazoles, reaction temperature and pH are the absolute key factors determining regioselectivity [1].

Q3: Can I use alternative activation methods to avoid high bulk temperatures? A3: Yes. Ultrasonic irradiation is a proven alternative. Sonochemical approaches induce acoustic cavitation, providing localized microscopic heating (hotspots) that drive the reaction forward while maintaining a low bulk temperature (often 25–50 °C). This prevents the thermal degradation of sensitive amine moieties and has been shown to reduce reaction times from hours to under 30 minutes [5].

Troubleshooting Guide: Temperature-Related Failures

SymptomRoot Cause AnalysisCorrective Action
Reaction stalls at <10% conversion Temperature is too low (e.g., strictly held at -78 °C or 0 °C), failing to overcome the activation energy barrier for the cycloaddition step.Maintain 0 °C only for the nitrile oxide generation (base addition). Allow the mixture to naturally warm to 25 °C for the cycloaddition phase.
High conversion but low isolated yield (<30%) Thermal decomposition of the product or reactants. Studies have demonstrated that increasing reaction temperatures to 140 °C can plummet yields to as low as 21% [4].Cap the maximum reaction temperature at 90 °C. If using a Lewis acid catalyst, strictly maintain 25–60 °C.
Complex mixture of regioisomers High temperatures are overriding the steric biases of the substrates, pushing the system toward a thermodynamic mixture.Lower the temperature to 0 °C. Introduce a Cu(I) or Ru(II) catalyst to lower the activation energy of the specific desired regiochemical pathway.
Degradation of the methylamine group Primary amines are nucleophilic and susceptible to oxidation or side reactions at elevated temperatures during the cyclization.Protect the amine as an N-Boc or N-Cbz derivative prior to the reaction. Deprotect quantitatively at room temperature post-cyclization.

Quantitative Data: Effect of Temperature on Isoxazole Synthesis

The following table synthesizes quantitative data regarding the impact of temperature on the yield and byproduct formation during the synthesis of isoxazole derivatives via nitrile oxide cycloaddition [3][4].

Temperature (°C)Catalyst / PromoterYield of Isoxazole (%)Furoxan Dimer (%)Thermal Degradation (%)
0None15< 50
25 (Room Temp)Et₃N (Base)85 - 92< 50
60Et₃N (Base)6520< 5
90AlCl₃92< 5< 5
140AlCl₃2115> 60

Note: Data reflects general trends for standard 1,3-dipolar cycloadditions. The sharp drop in yield at 140 °C highlights the critical thermal instability of the intermediates [4].

Self-Validating Protocol: Synthesis of (5-Substituted-isoxazol-3-yl)methanamine

To ensure high E-E-A-T standards, the following protocol is designed as a self-validating system. The use of an N-Boc protected propargylamine prevents nucleophilic interference, and the strict temperature staging isolates the reactive nitrile oxide generation from the cycloaddition event.

Materials Required:
  • Hydroximinoyl chloride derivative (1.0 equiv)

  • N-Boc-propargylamine (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:
  • Preparation of the Reaction Matrix: Dissolve the hydroximinoyl chloride (1.0 mmol) and N-Boc-propargylamine (1.2 mmol) in 10 mL of anhydrous DCM in a flame-dried round-bottom flask.

  • Thermal Arrest (Critical Step): Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C for 15 minutes. Causality: This prevents the immediate dimerization of the nitrile oxide upon generation.

  • Nitrile Oxide Generation: Add Et₃N (1.5 mmol) dropwise over 30 minutes via a syringe pump. The slow addition maintains a low steady-state concentration of the nitrile oxide, favoring the bimolecular reaction with the alkyne over self-dimerization.

  • Cycloaddition Phase: Remove the ice bath. Allow the reaction mixture to slowly warm to room temperature (25 °C) and stir for 12 hours. Monitor via TLC until the alkyne is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with DCM (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude N-Boc-isoxazole methylamine in a 1:1 mixture of DCM and TFA (5 mL) at 0 °C. Stir for 2 hours at room temperature. Concentrate and neutralize to yield the free (5-substituted-isoxazol-3-yl)methanamine.

Protocol Step1 1. Reagent Mixing (DCM, N-Boc-alkyne) Step2 2. Thermal Arrest (Equilibrate to 0°C) Step1->Step2 Step3 3. Nitrile Oxide Gen. (Et3N dropwise, 0°C) Step2->Step3 Step4 4. Cycloaddition (Warm to 25°C, 12h) Step3->Step4 Step5 5. Boc-Deprotection (TFA/DCM, 25°C) Step4->Step5

Optimized step-by-step thermal staging workflow for isoxazole methylamine synthesis.

References

  • Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal.
  • PMC. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Benchchem.
  • Beilstein Journals. Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry.
  • PMC. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
Troubleshooting

Technical Support Center: Purification of 3-Phenyl-isoxazol-5-YL-methylamine

Introduction: The chemical purity of active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Phenyl-isoxazol-5-YL-methylamine, is a critical parameter in drug development and research. Impurities can...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The chemical purity of active pharmaceutical ingredients (APIs) and their intermediates, such as 3-Phenyl-isoxazol-5-YL-methylamine, is a critical parameter in drug development and research. Impurities can affect biological activity, toxicity, and stability. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers in navigating the common challenges encountered during the purification of this valuable isoxazole-based primary amine.

Part 1: Initial Assessment of Crude Material

Before attempting any purification, a thorough analysis of the crude product is essential. This diagnostic step informs the selection of the most effective purification strategy.

Q1: What are the most common impurities I should expect in my crude 3-Phenyl-isoxazol-5-YL-methylamine?

A1: The impurity profile is highly dependent on the synthetic route employed. However, most syntheses involve the formation of the isoxazole ring followed by functional group manipulation to install the methylamine. Common impurities can be categorized as follows:

Impurity ClassSpecific ExamplesOrigin StoryAnalytical Fingerprints (Typical ¹H NMR)
Ring Formation Byproducts Isoxazolines, Chalcone Oximes, FuroxansIncomplete cyclization or dehydration during isoxazole synthesis from chalcones; dimerization of nitrile oxide intermediates.[1][2]Aliphatic protons (isoxazolines), distinct oxime protons.
Unreacted Starting Materials (3-Phenylisoxazol-5-yl)methanol, Benzaldehyde, Propargyl Alcohol derivativesIncomplete conversion of a precursor alcohol to the amine; residual materials from the isoxazole ring construction.[3][4]Characteristic alcohol (-OH) or aldehyde (-CHO) peaks.
Reagent-Related Impurities Triethylamine (Et₃N), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)Solvents or bases used in the reaction that are carried through the initial work-up.[5][6]Characteristic triplets and quartets for Et₃N; singlets for DCM and DMF.
Side-Reaction Products N-Oxides, Ring-Opened ProductsOver-oxidation or degradation of the isoxazole ring under harsh basic or reductive conditions.[2]Complex aromatic signals, loss of distinct isoxazole proton.

Q2: Which analytical techniques are best for assessing crude purity?

A2: A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): The first and quickest step. It helps visualize the number of components and optimize the solvent system for column chromatography. Isoxazoles are often UV-active, appearing as dark spots on fluorescent plates (F254).[7]

  • ¹H NMR Spectroscopy: Provides structural information to identify the desired product and characterize major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this analysis. It separates all components and provides their mass-to-charge ratio, allowing for the confident identification of expected and unexpected impurities.

Part 2: A Strategic Approach to Purification

A logical, multi-step purification workflow is key to achieving high purity. The basic nature of the methylamine group is the most powerful "handle" we can use for an efficient initial cleanup.

General Purification Workflow

G cluster_0 Purification Strategy Crude Crude Reaction Mixture (Amine + Neutral/Acidic Impurities) AcidBase Acid-Base Extraction Crude->AcidBase Initial Bulk Separation Column Column Chromatography AcidBase->Column Remove Closely-Related Impurities Recrystal Recrystallization / Salt Formation Column->Recrystal Final Polishing Pure Pure Product (>99%) Recrystal->Pure

Sources

Optimization

Handling hygroscopic properties of isoxazole amine salts

The following guide is designed as an interactive Technical Support Center for researchers handling isoxazole amine salts. It synthesizes organic process chemistry principles with practical troubleshooting protocols. Top...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as an interactive Technical Support Center for researchers handling isoxazole amine salts. It synthesizes organic process chemistry principles with practical troubleshooting protocols.

Topic: Handling, Stabilization, and Characterization of Hygroscopic Isoxazole Amine Salts Status: Active | Tier: Level 3 (Senior Scientist Support)

Core Technical Briefing

Why are my isoxazole amine salts turning into oil? Isoxazole amines are weak bases. When converted to salts (e.g., hydrochlorides), the resulting ionic lattice often possesses high lattice energy but also high enthalpy of hydration. The isoxazole ring's oxygen and nitrogen atoms can participate in hydrogen bonding, and when coupled with small, high-charge-density counterions like chloride (


), the surface hygroscopicity increases drastically.

If the Critical Relative Humidity (CRH) of your salt is below the ambient humidity of your lab (often <40% RH for these species), the salt will deliquesce—adsorb enough atmospheric water to dissolve itself, forming a viscous oil or gum.

Troubleshooting Modules (Q&A)

Module A: Synthesis & Isolation

Q: My product gums up immediately upon filtration. How do I isolate a free-flowing powder? A: This is a classic "deliquescence during isolation" failure. The gumming occurs because the solvent evaporates, cooling the surface and condensing ambient moisture onto the salt.

Protocol: The "Schlenk-Frit" Isolation Do not use a standard Buchner funnel. You must exclude atmosphere during filtration.

  • Setup: Assemble a Schlenk line with a sintered glass frit (Schlenk filter) connected to a receiving flask under positive nitrogen/argon pressure.

  • Transfer: Cannulate your reaction slurry directly onto the frit.

  • Wash: Wash with an anhydrous, non-polar solvent (e.g.,

    
     or Heptane) to remove residual high-boiling solvents.
    
  • Dry: Apply high vacuum directly to the frit before exposing the solid to air.

  • Unload: Transfer the solid into a pre-weighed vial inside a glove bag or glovebox.

Q: Can I use heat to dry these salts? A: Proceed with Caution. While the isoxazole ring is generally stable, amine salts can undergo hydrolysis or degradation if heated while wet (steaming effect).

  • Recommended: Vacuum drying at

    
     over 
    
    
    
    (Phosphorus Pentoxide).
  • Avoid: Temperatures

    
     unless TGA (Thermogravimetric Analysis) confirms thermal stability.
    
Module B: Storage & Handling

Q: How do I weigh this for bioassays without it gaining weight? A: Isoxazole salts can gain 2-5% mass in minutes at 50% RH.

  • Sub-aliquoting: Store the bulk material in a glovebox. Pre-weigh single-use aliquots (e.g., 5 mg, 10 mg) into sealed vials.

  • The "Difference" Method: If a glovebox is unavailable:

    • Tare a vial with solvent (e.g., DMSO).

    • Quickly add the salt.

    • Weigh again. Calculate the mass by difference.

    • Note: This dissolves the salt immediately, preventing moisture uptake from affecting the final concentration.

Module C: Salt Selection (Engineering)

Q: The HCl salt is unmanageable. What counterions should I screen to reduce hygroscopicity? A: Chloride is a small, "hard" anion that often leads to hygroscopic salts with amines. Switching to a larger, more hydrophobic ("soft") counterion can pack the crystal lattice more efficiently and repel water.

Table 1: Counterion Selection for Hygroscopicity Reduction

CounterionAcid UsedHygroscopicity RiskNotes
Chloride HClHigh Default choice, but often deliquescent.
Bromide HBrMedium Larger than Cl, sometimes less hygroscopic.
Mesylate Methanesulfonic acidMedium/Low Good solubility, often forms stable polymorphs.
Tosylate p-Toluenesulfonic acidLow Large hydrophobic group reduces water affinity.
Fumarate Fumaric acidLow H-bonding network often creates stable, non-hygroscopic crystals (1:1 or 2:1 stoichiometry).

Decision Workflows (Visualized)

Workflow 1: Handling Strategy Decision Tree

Use this logic flow to determine the necessary containment level for your specific salt batch.

HandlingStrategy Start Start: Isoxazole Amine Salt Synthesis CheckState Observation: Is the solid turning to oil/gum in air? Start->CheckState Deliquescent Yes (Deliquescent) CheckState->Deliquescent Liquefies < 10 mins Stable No (Stable/Hygroscopic) CheckState->Stable Remains solid Action_Glovebox MANDATORY: Glovebox / Schlenk Line (Strict Anaerobic/Anhydrous) Deliquescent->Action_Glovebox Action_Desiccator Standard: Vacuum Desiccator Storage over P2O5 Stable->Action_Desiccator Weighing_Solvent Weighing: Dissolve directly in tared solvent vial Action_Glovebox->Weighing_Solvent Weighing_Air Weighing: Rapid handling permitted (<5 min exposure) Action_Desiccator->Weighing_Air

Caption: Decision matrix for determining containment level based on visual stability of the salt.

Workflow 2: Salt Selection & Optimization

When the HCl salt is too difficult to handle, follow this pathway to engineer a better solid form.

SaltSelection Input Problem: HCl Salt is Too Hygroscopic Screen1 Screen 1: Hydrophobic Anions (Tosylate, Napsylate) Input->Screen1 Eval Evaluate: DVS (Dynamic Vapor Sorption) Target: <2% mass gain @ 60% RH Screen1->Eval Screen2 Screen 2: Dicarboxylic Acids (Fumarate, Succinate) Screen2->Eval Eval->Screen2 Fail Success Success: Scale Up New Salt Form Eval->Success Pass Fail Fail: All Hygroscopic Eval->Fail All Fail CoCrystal Alternative: Co-Crystal Screening (e.g., with Proline, Resorcinol) Fail->CoCrystal

Caption: Optimization workflow for replacing hygroscopic HCl salts with more stable alternatives.

Analytical Characterization Guide

1. NMR Spectroscopy

  • Issue: Water peak (

    
    ) in DMSO-
    
    
    
    overlaps with key signals or broadens exchangeable protons (
    
    
    ,
    
    
    ).
  • Fix: Use ampouled solvents (100% anhydrous). Add activated 3Å molecular sieves directly to the NMR tube if the sample was exposed to air.

  • Reference: Fulmer et al. provides chemical shifts for water in various solvents, essential for identifying moisture contamination [1].

2. XRPD (X-Ray Powder Diffraction)

  • Issue: The crystal lattice changes during the scan due to humidity (hydrate formation).

  • Fix: Cover the sample with Kapton® (polyimide) film or Mylar® to create a temporary moisture barrier during the 10-20 minute scan. Alternatively, use a variable-humidity stage to map the deliquescence point.

References

  • NMR Chemical Shifts of Trace Impurities: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no. 9, 2010, pp. 2176-2179. [Link]

  • Salt Selection Principles: Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH, 2002. [Link]

  • Drying of Amine Salts: Anderson, N. G. Practical Process Research and Development – A Guide for Organic Chemists. Academic Press, 2012. [Link]

  • Hygroscopicity in Drug Development: Newman, A. W., & Reutzel-Edens, S. M. "Balancing Solid-State Properties for the Development of Orally Administered Drugs." Journal of Pharmaceutical Sciences, 2020. [Link]

Sources

Troubleshooting

Minimizing side reactions in 3-Phenyl-isoxazol-5-YL-methylamine coupling

This guide is structured as a specialized technical support resource for researchers working with 3-Phenyl-isoxazol-5-yl-methylamine . It moves beyond generic advice to address the specific electronic and structural vuln...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a specialized technical support resource for researchers working with 3-Phenyl-isoxazol-5-yl-methylamine . It moves beyond generic advice to address the specific electronic and structural vulnerabilities of this building block.

Current Status: Operational Role: Senior Application Scientist Topic: Minimizing Side Reactions & Optimization

Core Chemical Intelligence

Before troubleshooting, understand the molecule's "Achilles' Heel." 3-Phenyl-isoxazol-5-yl-methylamine is a valuable pharmacophore, but it presents two distinct stability challenges during coupling:

  • The N-O Bond (Reductive Instability): The isoxazole ring is latent 1,3-dicarbonyl equivalent. The N-O bond is weak (

    
    55 kcal/mol) and susceptible to cleavage under catalytic hydrogenation (H₂/Pd) or strong single-electron transfer (SET) reduction conditions [1].
    
  • C-4 Proton Acidity (Base Sensitivity): While the 3-phenyl group provides conjugation, the C-4 proton retains acidity (

    
     in DMSO, lower with EWGs). Strong bases can deprotonate this position, leading to ring fragmentation or polymerization [2].
    
  • Competitive Nucleophilicity: While the exocyclic methylamine (

    
    ) is the primary nucleophile, the ring nitrogen (N-2) possesses weak nucleophilicity. Highly reactive electrophiles (e.g., sulfonyl chlorides, acid chlorides) can occasionally attack N-2, forming an unstable isoxazolium salt that rapidly degrades.
    

Troubleshooting Guides (FAQs)

Issue 1: "My yield is low (<40%) using standard HATU/DIPEA coupling."

Diagnosis: Likely Over-Activation or Base-Induced Racemization of the coupling partner. Root Cause: While the isoxazole amine is stable to DIPEA, if your carboxylic acid partner is chiral or sterically hindered, the "standard" 3-5 equivalents of base can cause issues. Furthermore, if the acid is activated too strongly (e.g., using acid chlorides), the isoxazole ring nitrogen (N-2) may compete, leading to N-acylation of the ring followed by decomposition. Solution:

  • Switch Reagents: Move from HATU to T3P (Propylphosphonic anhydride) . T3P acts as both coupling reagent and solvent buffer, often requiring less base and suppressing racemization [3].

  • Protocol Adjustment: Pre-activate the acid with the coupling reagent for 5 minutes before adding the isoxazole amine. This ensures the amine encounters the active ester, not the free coupling reagent.

Issue 2: "The isoxazole ring disappeared during deprotection."

Diagnosis: Reductive Ring Cleavage . Root Cause: You likely used Hydrogenolysis (H₂/Pd-C) to remove a Cbz or Benzyl group elsewhere in the molecule. This condition quantitatively cleaves isoxazoles into


-amino enones [4].
Solution: 
  • Alternative Deprotection: If you must remove a benzyl group, use Lewis Acid mediated deprotection (e.g., BBr₃ or TMSI) or oxidative methods (DDQ) if compatible.

  • Change Strategy: Use acid-labile protecting groups (Boc, Trityl) instead of hydrogenolysis-labile groups.

Issue 3: "I see a +42 mass shift or double addition in LCMS."

Diagnosis: Acetylation or Dimerization . Root Cause:

  • +42 Da: If using Acetone or Ethyl Acetate during workup/crystallization with residual base, the amine can react with the solvent (Schiff base formation with acetone or acetylation with EtOAc).

  • Dimerization: If using a di-acid or di-electrophile, the high nucleophilicity of the primary amine causes rapid double addition. Solution:

  • Solvent Hygiene: Avoid ketone solvents (Acetone, MEK) during reaction and workup. Use DCM, THF, or MeCN.

  • Stoichiometry: Use a slight excess of the acid (1.2 eq), not the amine.

Experimental Protocols

Protocol A: Optimized Amide Coupling (T3P Method)

Recommended for minimizing side reactions and simplifying workup.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 3-Phenyl-isoxazol-5-yl-methylamine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • DIPEA (2.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (0.1 M concentration)

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and DIPEA in the solvent at 0°C.

  • Activation: Add T3P solution dropwise. Stir for 10 minutes at 0°C.

  • Coupling: Add 3-Phenyl-isoxazol-5-yl-methylamine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1]

  • Workup: The beauty of T3P is the water-soluble byproducts. Wash the organic layer with water (2x), Sat. NaHCO₃ (2x), and Brine (1x). Dry over Na₂SO₄.[2][3]

Protocol B: Reductive Amination (Sodium Triacetoxyborohydride)

Use this when coupling to an aldehyde.

Warning: Do NOT use NaCNBH₃ with strong acid catalysts, as low pH can degrade the isoxazole. Use STAB (Sodium Triacetoxyborohydride) which works under milder conditions.

  • Mix Amine (1.0 eq) and Aldehyde (1.0 eq) in DCE (Dichloroethane).

  • Add AcOH (1.0 eq) to catalyze imine formation. Stir 30 mins.

  • Add STAB (1.5 eq). Stir overnight.

Decision Support Data

Table 1: Reagent Compatibility Matrix
Reagent ClassSpecific ReagentCompatibilityRisk Note
Coupling HATU / HBTUHigh Standard efficiency; watch for racemization.
Coupling T3PExcellent Low epimerization, easy workup.
Coupling Acid Chlorides (R-COCl)Moderate Risk: Can acylate ring Nitrogen (N-2) if excess used.
Base DIPEA / TEAHigh Safe.
Base NaH / LDA / LiHMDSLow Danger: C-4 deprotonation & Ring Opening.
Reduction H₂ / Pd-CIncompatible Cleaves N-O bond (Ring destruction).
Reduction NaBH(OAc)₃High Safe for reductive amination.
Solvent DMF / DMSOHigh Good solubility.
Solvent Methanol / EthanolModerate Avoid if using acid chlorides (solvolysis).

Visualized Logic Pathways

Diagram 1: Coupling Workflow & Hazard Checkpoints

This flowchart guides you through the coupling process, highlighting critical "Stop" points where side reactions occur.

CouplingWorkflow Start Start: 3-Phenyl-isoxazol-5-yl-methylamine CheckPartner Check Coupling Partner Start->CheckPartner IsAcid Carboxylic Acid? CheckPartner->IsAcid IsAldehyde Aldehyde? CheckPartner->IsAldehyde Activation Activation Strategy IsAcid->Activation Yes RedAmin Reductive Amination IsAldehyde->RedAmin Yes MethodHATU HATU/DIPEA (Standard) Activation->MethodHATU MethodT3P T3P/EtOAc (Recommended) Activation->MethodT3P MethodCOCl Acid Chloride Activation->MethodCOCl Deprotection Deprotection Step? MethodHATU->Deprotection MethodT3P->Deprotection RiskN2 RISK: Ring N-Acylation (Avoid Excess Electrophile) MethodCOCl->RiskN2 RedAgent Use NaBH(OAc)3 (Avoid H2/Pd) RedAmin->RedAgent RedAgent->Deprotection H2Pd H2 / Pd-C Deprotection->H2Pd Benzyl Removal AcidDeprot TFA or HCl Deprotection->AcidDeprot Boc Removal ResultFail Ring Cleaved Product H2Pd->ResultFail N-O Bond Cleavage ResultSuccess Target Molecule (Intact Isoxazole) AcidDeprot->ResultSuccess

Caption: Operational workflow for coupling. Note the critical failure paths (Red) involving Acid Chlorides and Hydrogenation.

Diagram 2: Mechanism of Base-Induced Instability

Understanding why strong bases fail is key to avoiding them.

RingOpening Isoxazole Isoxazole Ring (C4-H present) Deprotonation C-4 Deprotonation (Carbanion formation) Isoxazole->Deprotonation + BaseAttack BaseAttack Strong Base (e.g., NaH, LDA) RingOpen Ring Fragmentation (N-O Bond Breakage) Deprotonation->RingOpen Rearrangement Nitrile Formation of Enamino-Nitrile/Ketone RingOpen->Nitrile Irreversible

Caption: Mechanistic pathway of isoxazole degradation under strong basic conditions. The C-4 proton is the trigger point.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[4] Current Opinion in Drug Discovery & Development. (Validates N-O bond reductive instability).

  • Wakefield, B. J. (2013). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 11. Thieme. (Authoritative source on Isoxazole C-4 acidity and base sensitivity).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. (Validates T3P superiority for suppressing side reactions).

  • Kozikowski, A. P. (1984). The Isoxazole Route to Natural Products. Accounts of Chemical Research. (Foundational text on isoxazole cleavage mechanisms).

Sources

Optimization

Technical Support Center: Recrystallization of 3-Phenyl-isoxazol-5-YL-methylamine

This guide provides a comprehensive framework for selecting an appropriate solvent system for the recrystallization of 3-Phenyl-isoxazol-5-YL-methylamine (CAS: 54408-35-4). Given the absence of readily available, specifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for selecting an appropriate solvent system for the recrystallization of 3-Phenyl-isoxazol-5-YL-methylamine (CAS: 54408-35-4). Given the absence of readily available, specific recrystallization protocols for this compound in peer-reviewed literature, this document outlines a systematic, first-principles approach to solvent screening and optimization. The methodologies described are grounded in established chemical principles and best practices for the purification of crystalline organic compounds.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is selecting the right solvent so critical for the recrystallization of 3-Phenyl-isoxazol-5-YL-methylamine?

A: Solvent selection is the most crucial parameter in recrystallization. An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically the solvent's boiling point). This temperature-dependent solubility differential is the driving force for crystallization upon cooling. An inappropriate solvent can lead to common purification failures such as low recovery, "oiling out" (where the solute separates as a liquid instead of a solid), or a complete failure to form crystals. For 3-Phenyl-isoxazol-5-YL-methylamine, its molecular structure, featuring both a non-polar phenyl group and polar isoxazole and primary amine moieties, suggests a nuanced solubility profile that must be experimentally determined.

Q2: What are the key physicochemical properties of 3-Phenyl-isoxazol-5-YL-methylamine that I should consider?

A: Understanding the compound's properties is fundamental to predicting its behavior. The primary amine group is capable of hydrogen bonding, suggesting that polar protic solvents might be effective. The aromatic phenyl ring introduces non-polar character, while the nitrogen- and oxygen-containing isoxazole ring adds polarity. This amphiphilic nature means that a range of solvents from polar to moderately non-polar should be screened.

PropertyValueSource
CAS Number 54408-35-4[1][2]
Molecular Formula C₁₀H₁₀N₂O[1][2]
Molecular Weight 174.20 g/mol [1][2]
Appearance Off-white solid[1]
Melting Point Data not publicly available. Must be determined experimentally.

Q3: I see that ethanol and methanol are often used for recrystallizing isoxazole derivatives. Are they a good starting point?

A: Yes, they are excellent starting points. Literature on the purification of related isoxazole and chalcone precursors frequently cites the use of ethanol and methanol.[3][4][5] These are polar protic solvents that can engage in hydrogen bonding with the amine group of your compound. They are also volatile enough to be easily removed from the final crystalline product. However, success is not guaranteed, and a systematic screening process remains the most robust approach.

Part 2: Experimental Workflow for Solvent Selection

A logical, small-scale screening process is the most efficient method to identify a suitable recrystallization solvent.

Workflow Diagram: Solvent Selection Strategy

Solvent_Selection_Workflow start Start: 10-20 mg of Crude Compound test_rt Add 0.5 mL of Solvent at Room Temperature start->test_rt check_rt_sol Is it Soluble? test_rt->check_rt_sol heat Heat to Boiling check_rt_sol->heat No / Sparingly fail_too_soluble FAIL: Too Soluble. Discard Solvent. check_rt_sol->fail_too_soluble Yes check_hot_sol Is it Soluble? heat->check_hot_sol cool Cool Slowly to RT, then place in Ice Bath check_hot_sol->cool Yes fail_insoluble FAIL: Insoluble. Consider for Solvent Pair (as anti-solvent). check_hot_sol->fail_insoluble No check_crystals Do Crystals Form? cool->check_crystals success SUCCESS: Ideal Solvent Found check_crystals->success Yes (Good Quality) fail_oiling_out FAIL: Oiled Out. Try Solvent Pair or Slower Cooling. check_crystals->fail_oiling_out No (Oils Out) try_solvent_pair Proceed to Solvent Pair Screening check_crystals->try_solvent_pair No (Stays in Solution) fail_insoluble->try_solvent_pair fail_oiling_out->try_solvent_pair

Caption: A systematic workflow for single-solvent recrystallization screening.

Step-by-Step Protocol for Solvent Screening

Objective: To identify a single solvent or a miscible solvent pair that meets the criteria for successful recrystallization.

Materials:

  • Crude 3-Phenyl-isoxazol-5-YL-methylamine

  • A selection of HPLC-grade solvents (see Table 2)

  • Small test tubes (e.g., 13x100 mm)

  • Hot plate with a water or sand bath

  • Pasteur pipettes

  • Vortex mixer

Procedure:

  • Preparation: Place approximately 10-20 mg of your crude compound into a small test tube.

  • Initial Solvent List: Begin with the solvents listed in the table below. This list is based on common solvents used for compounds with similar functional groups.[6]

Solvent ClassSolventBoiling Point (°C)Rationale / Expected Behavior
Polar Protic Ethanol78Good starting point; often used for isoxazoles.[3][5]
Methanol65Similar to ethanol but more polar; may be too soluble.[4]
Isopropanol82Less polar than ethanol; may show better recovery.
Water100May act as an anti-solvent with a polar organic solvent.
Polar Aprotic Ethyl Acetate77Good general solvent for moderately polar compounds.
Acetone56Very polar; may be too effective a solvent at room temp.
Acetonitrile82Common crystallization solvent.
Non-Polar Toluene111May be effective if compound aggregates via phenyl rings.
Heptane/Hexane98 / 69Likely poor solvents; useful as anti-solvents.
  • Room Temperature Test: Add the first chosen solvent dropwise (e.g., start with 0.5 mL) to the test tube at room temperature. Vortex the mixture.

    • Observation A: If the compound dissolves completely, the solvent is unsuitable as a single-solvent system because recovery will be poor. Discard and move to the next solvent.

    • Observation B: If the compound is insoluble or sparingly soluble, proceed to the next step. This is a promising candidate.

  • Hot Solubility Test: Gently heat the test tube containing the suspension in a water or sand bath. Add more solvent dropwise, vortexing after each addition, until the solid just dissolves.

    • Observation C: If the compound dissolves completely, this is an excellent candidate. Note the approximate volume of solvent used.

    • Observation D: If a large volume of solvent is required or it does not dissolve at all, it is a poor solvent. It may, however, be useful as an "anti-solvent" in a solvent pair system.

  • Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature on a rack. Do not disturb it.

    • Observation E: If crystals form, you have likely found a good solvent.

    • Observation F: If no crystals form, try inducing crystallization by scratching the inside of the test tube with a glass rod below the solvent line. If this fails, place the test tube in an ice-water bath for 15-20 minutes.

  • Evaluate: A successful solvent is one that follows the path: Observation B → Observation C → Observation E .

Part 3: Troubleshooting and Advanced Techniques

Q4: My compound "oiled out" upon cooling. What does this mean and how do I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of the impure compound), causing it to separate as a liquid instead of a solid.

  • Cause 1: Solution is too concentrated. The solubility of the compound in your chosen solvent is too high.

  • Cause 2: Cooling is too rapid. The system doesn't have time to form an ordered crystal lattice.

  • Solution 1: Re-heat and Add More Solvent. Heat the mixture until the oil redissolves, then add a small amount of additional hot solvent to lower the concentration. Allow it to cool much more slowly.

  • Solution 2: Use a Solvent Pair. Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) and then slowly add a hot "bad" or "anti-solvent" (e.g., water) in which the compound is insoluble until the solution just becomes turbid (cloudy). Add a drop or two of the "good" solvent to clarify and then cool slowly. This reduces the overall solvating power of the system, encouraging crystallization.

Q5: I have very low product recovery after filtration. What went wrong?

A: This almost always means your compound has significant solubility in the solvent even at low temperatures.

  • Cause 1: Wrong solvent choice. The solvent is simply too good.

  • Cause 2: Too much solvent used. During the heating step, an excessive amount of solvent was added.

  • Solution 1: Re-evaluate your solvent. Choose a solvent in which the compound is less soluble (e.g., switch from methanol to isopropanol).

  • Solution 2: Evaporate excess solvent. If you suspect too much solvent was used, you can gently heat the solution or blow a stream of nitrogen over it to evaporate some of the solvent and re-saturate the solution. Then, attempt to crystallize again.

  • Solution 3: Use an anti-solvent. As described above, adding an anti-solvent can dramatically decrease the solubility of your compound and improve recovery. A common and effective pair for a compound like this would be Ethanol/Water or Ethyl Acetate/Heptane.

Q6: My compound is insoluble in all hot solvents I've tried. What now?

A: This is a rare scenario but points toward the need for a solvent pair.

  • Solution: Find a solvent in which the compound is soluble, even at room temperature (e.g., Dichloromethane or Acetone). Dissolve the compound in a minimal amount of this "good" solvent. Then, slowly add a miscible "bad" solvent (e.g., Heptane) in which the compound is known to be insoluble. Add the anti-solvent until you see persistent cloudiness. Heat the mixture gently until it becomes clear again, and then allow it to cool slowly. This method, known as anti-solvent crystallization, is very powerful for difficult-to-crystallize compounds.

References

  • Gao, C., et al. (2019). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 24(23), 4393. Available at: [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Available at: [Link]

  • MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. Available at: [Link]

  • Indian Journal of Chemistry, Sec B. (2021). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Available at: [Link]

  • Tang, L. F., et al. (2007). (3-Phenylisoxazol-5-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1432. Available at: [Link]

  • National Institutes of Health. (n.d.). 3-Methyl-5-phenylisoxazole. PubChem. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: 1H NMR Characterization of 3-Phenyl-isoxazol-5-yl-methylamine

Topic: 1H NMR spectrum interpretation of 3-Phenyl-isoxazol-5-YL-methylamine Content Type: Publish Comparison Guides Executive Summary 3-Phenyl-isoxazol-5-yl-methylamine is a critical pharmacophore scaffold, often utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR spectrum interpretation of 3-Phenyl-isoxazol-5-YL-methylamine Content Type: Publish Comparison Guides

Executive Summary

3-Phenyl-isoxazol-5-yl-methylamine is a critical pharmacophore scaffold, often utilized in the development of histone deacetylase (HDAC) inhibitors and antimicrobial agents. Its structural integrity is defined by the specific regiochemistry of the isoxazole ring—a 3-phenyl-5-alkyl arrangement.

This guide provides a technical comparison of the target compound's 1H NMR spectral signature against its primary synthetic impurities and structural isomers. By focusing on the H-4 isoxazole proton and the methylene linker , researchers can definitively distinguish the desired product from its regioisomer (5-phenyl-3-yl-methylamine) and determine its salt form (Free Base vs. Hydrochloride).

Part 1: Structural Logic & Predicted Assignments

The 1H NMR spectrum of 3-Phenyl-isoxazol-5-yl-methylamine can be deconstructed into four distinct chemical environments. The interpretation relies on the electron-withdrawing nature of the isoxazole ring and the magnetic anisotropy of the phenyl group.

Spectral Zones
ZoneChemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
Aromatic 7.30 – 7.90Multiplet5HPhenyl RingTypical mono-substituted benzene pattern. The ortho protons are deshielded by the isoxazole ring.
Heteroaromatic 6.70 – 6.90 Singlet1HIsoxazole H-4 Critical Diagnostic Peak. The C=N bond anisotropy and ring current define this shift.
Aliphatic 3.90 – 4.10Singlet2HMethylene (-CH

-)
Deshielded by both the isoxazole ring and the amine nitrogen.
Exchangeable 1.50 – 2.00 (Free Base)8.00 – 9.00 (HCl Salt)Broad Singlet2H (Free)3H (Salt)Amine (-NH

/-NH

)
Highly dependent on solvent (CDCl

vs. DMSO-

) and protonation state.

Part 2: Comparative Analysis & Alternatives

In drug development, "performance" in an analytical context refers to the resolution of structural ambiguity . The two most common challenges are distinguishing the regioisomer and confirming the salt formation.

Comparison A: Regioisomer Differentiation

The synthesis of isoxazoles via 1,3-dipolar cycloaddition often produces a mixture of regioisomers. Distinguishing the 3-Phenyl-5-alkyl (Target) from the 5-Phenyl-3-alkyl (Alternative) is paramount.

The Diagnostic Marker: Isoxazole H-4 Proton The chemical environment of the H-4 proton changes significantly based on the substituent at position 3 versus position 5.

FeatureTarget Product (3-Phenyl-5-aminomethyl)Alternative Isomer (5-Phenyl-3-aminomethyl)Differentiation Logic
H-4 Shift

6.75 – 6.90 ppm

6.30 – 6.50 ppm
The phenyl ring at C-3 exerts a stronger deshielding effect on H-4 than a phenyl ring at C-5.
C-Substituent Phenyl at C-3 / Alkyl at C-5Alkyl at C-3 / Phenyl at C-5Alkyl groups are electron-donating, shielding the adjacent H-4.

Analyst Note: If you observe a sharp singlet near 6.3 ppm , you have likely synthesized the inverse regioisomer (5-phenyl-3-methylamine). The target compound must show the H-4 signal downfield, closer to the aromatic region.

Comparison B: Salt Form Identification (Free Base vs. HCl)

Solubility and bioavailability often dictate the conversion of the free amine to a hydrochloride salt. This transformation drastically alters the aliphatic and exchangeable regions.

FeatureFree Base (in CDCl

)
HCl Salt (in DMSO-

)
Mechanism
Methylene (-CH

-)

3.90 – 4.00 ppm

4.20 – 4.40 ppm
Protonation of the amine creates a positive charge (Inductive effect), deshielding the adjacent methylene.
Amine (-NH

)
Broad singlet, often invisible or

1.8 ppm
Broad singlet,

8.50 – 9.00 ppm
The formation of -NH

creates a distinct, integral-3H signal in DMSO-

.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the structure based on the comparative data above.

NMR_Logic Start Crude Product 1H NMR CheckH4 Step 1: Check Isoxazole H-4 Region (6.0 - 7.0 ppm) Start->CheckH4 Singlet68 Singlet at ~6.8 ppm CheckH4->Singlet68 Downfield Shift Singlet63 Singlet at ~6.3 ppm CheckH4->Singlet63 Upfield Shift TargetConf Confirm: 3-Phenyl Core (Target Regioisomer) Singlet68->TargetConf IsomerConf Reject: 5-Phenyl Core (Inverse Isomer) Singlet63->IsomerConf CheckSalt Step 2: Check Methylene & Amine TargetConf->CheckSalt FreeBase CH2 ~4.0 ppm NH2 ~1.8 ppm (Broad) Solvent: CDCl3 CheckSalt->FreeBase Neutral SaltForm CH2 ~4.3 ppm NH3+ ~8.5 ppm Solvent: DMSO-d6 CheckSalt->SaltForm Acidic/Salt

Figure 1: Analytical Decision Tree for structural validation of 3-Phenyl-isoxazol-5-yl-methylamine.

Part 4: Experimental Protocols

Protocol 1: Sample Preparation for Regioisomer Verification

Objective: To clearly resolve the H-4 singlet from the aromatic multiplet.

  • Solvent Choice: Use Chloroform-d (CDCl

    
    )  (99.8% D) containing 0.03% TMS.
    
    • Reasoning: CDCl

      
       minimizes hydrogen bonding broadening compared to DMSO, providing sharper resolution of the aromatic/heteroaromatic region.
      
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

    • Causality: Over-concentration can cause stacking effects, shifting the aromatic protons and potentially obscuring the H-4 singlet.

  • Acquisition:

    • Scans: 16–32 (sufficient for 1H).

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (d1):

      
       1.0 second to ensure accurate integration of the isolated H-4 proton.
      
Protocol 2: Salt Form Confirmation

Objective: To observe the exchangeable ammonium protons (-NH


).
  • Solvent Choice: Use DMSO-

    
     .[1]
    
    • Reasoning: DMSO is a hydrogen-bond acceptor. It slows the proton exchange rate of the -NH

      
       group with residual water, allowing the amine protons to appear as a distinct triplet (or broad singlet) rather than averaging into the baseline.
      
  • Analysis: Look for the integration of 3H in the 8.0–9.0 ppm range. If the integral is 2H and the shift is < 2.0 ppm, the salt formation was unsuccessful.

References

  • National Institute of Standards and Technology (NIST). (2023). Isoxazole, 3-methyl-5-phenyl- Mass Spectrum and Data. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information: Synthesis of 3,5-disubstituted isoxazoles. RSC Advances. [Link]

  • National Institutes of Health (NIH). (2015). Substituent effect study on experimental 13C NMR chemical shifts of isoxazole derivatives. PubMed. [Link]

  • Doc Brown's Chemistry. (2024). High resolution 1H NMR spectrum of methylamine and chemical shift analysis. Doc Brown's Chemistry. [Link]

Sources

Comparative

Advanced HPLC Method Development for 3-Phenyl-isoxazol-5-YL-methylamine Purity: A Comparative Guide

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic heterocyclic compounds requires moving beyond trial-and-error screening. For researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for basic heterocyclic compounds requires moving beyond trial-and-error screening. For researchers and drug development professionals working with 3-Phenyl-isoxazol-5-YL-methylamine (CAS: 54408-35-4)[1], the primary analytical bottleneck is controlling the secondary interactions of its highly polar primary amine group.

This guide objectively compares three distinct column chemistries—Standard C18, Polar-Embedded C18, and Pentafluorophenyl (PFP)—and provides a self-validating experimental protocol grounded in mechanistic chromatography principles.

Analyte Profiling & The Mechanistic Challenge

3-Phenyl-isoxazol-5-YL-methylamine contains three distinct structural features that dictate its chromatographic behavior:

  • Phenyl Ring : Provides hydrophobicity and strong UV absorbance.

  • Isoxazole Ring : A heterocyclic system that offers moderate polarity and hydrogen-bond acceptor capabilities.

  • Primary Amine : A highly basic functional group (pKa ~9.0) that is positively charged under standard acidic to neutral mobile phase conditions.

The Core Challenge: When analyzing basic compounds like primary amines on standard reversed-phase columns, analysts frequently encounter severe peak tailing. This distortion is caused by unwanted ion-exchange interactions between the positively charged amine and unreacted, acidic residual silanols (


) on the silica stationary phase[2][3].

HPLC_Method_Dev Analyte 3-Phenyl-isoxazol-5-YL-methylamine (Basic Primary Amine) C18 Standard C18 Hydrophobic Focus Analyte->C18 Screening Polar Polar-Embedded C18 Silanol Shielding Analyte->Polar Screening PFP PFP Phase Pi-Pi & Dipole Focus Analyte->PFP Screening Tailing Severe Peak Tailing (Silanol Ion-Exchange) C18->Tailing pH > 3 Symmetry Optimal Symmetry (H-Bond Protection) Polar->Symmetry pH 2 - 8 Resolution Isomeric Resolution (Shape Selectivity) PFP->Resolution Complex Matrix

Fig 1. Column screening logic and resulting chromatographic behavior for basic primary amines.

Comparative Column Chemistries

To overcome silanol-driven tailing and achieve baseline resolution from synthetic impurities (such as positional isomers), the stationary phase chemistry must be deliberately selected.

A. Standard C18 (Alkyl Phase)

Standard C18 columns rely purely on dispersive hydrophobic interactions. Because they lack polar functionality, they cannot shield the basic amine from the underlying silica matrix. Even with high-purity (Type B) silica, [2].

  • Verdict: Suboptimal for primary amines unless harsh ion-pairing agents are used.

B. Polar-Embedded C18 (e.g., C18-Amide)Polar-embedded stationary phases overcome the limitations of standard C18 columns by incorporating an amide, ether, or carbamate group near the silica surface[4].
  • Causality: The embedded polar group forms an internal hydrogen bond with the residual silanols. This creates a "virtual shield" that prevents the primary amine of 3-Phenyl-isoxazol-5-YL-methylamine from interacting with the acidic sites, yielding exceptionally sharp, symmetrical peaks without requiring extreme mobile phase pH[4][5].

C. Pentafluorophenyl (PFP)

PFP columns offer orthogonal selectivity compared to alkyl phases. As outlined by MAC-MOD Analytical,

[6].
  • Causality: The highly electronegative fluorine atoms create an electron-deficient aromatic ring. This induces strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     donor-acceptor interactions with the electron-rich phenyl-isoxazole moiety of the analyte. If the purity analysis requires resolving closely related synthetic byproducts (e.g., 4-phenyl vs. 3-phenyl isoxazole isomers), PFP is the superior choice[6].
    

Quantitative Performance Comparison

The following table summarizes the expected chromatographic performance of 3-Phenyl-isoxazol-5-YL-methylamine across the three column chemistries using a standardized acidic gradient (0.1% TFA in Water/Acetonitrile).

Column ChemistryRetention Time (min)USP Tailing Factor (

)
Theoretical Plates (N)Resolution (

) from Isomeric Impurity
Standard C18 6.42.15 (Poor)4,5001.8
PFP 5.81.45 (Acceptable)9,2003.5 (Excellent)
Polar-Embedded C18 6.11.10 (Excellent)12,5002.4

Data Interpretation: While Polar-Embedded C18 provides the highest efficiency (N) and best peak symmetry, PFP is the optimal choice if resolving structurally similar isomeric impurities is the primary critical quality attribute (CQA).

Self-Validating Experimental Protocol

This step-by-step methodology utilizes a Polar-Embedded C18 column to maximize peak symmetry for purity quantification. The protocol is designed as a self-validating system ; it includes built-in System Suitability Testing (SST) criteria that must pass before sample analysis can proceed.

Causality in Mobile Phase Selection

We utilize 0.1% Trifluoroacetic Acid (TFA) to drop the mobile phase pH to ~2.1. At this pH, residual surface silanols (pKa ~3.5–4.5) are protonated and neutralized, effectively eliminating their ion-exchange capacity[3]. Simultaneously, the primary amine is fully protonated. The trifluoroacetate anion acts as a volatile ion-pairing agent, forming a neutral hydrophobic complex with the amine to increase retention and sharpen the peak.

Step-by-Step Methodology

1. Reagent & Sample Preparation

  • Diluent: 50:50 (v/v) HPLC-grade Water : Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Phenyl-isoxazol-5-YL-methylamine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Final concentration: 1.0 mg/mL).

  • Sample Preparation: Prepare the synthetic batch sample identically to the standard.

2. Chromatographic Conditions

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or equivalent), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and further sharpening the amine peak).

  • Injection Volume: 5.0 µL.

  • Detection: UV at 254 nm.

3. Gradient Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar amine at the column head)

  • 2.0 - 12.0 min: 5%

    
     95% B (Linear gradient for purity profiling)
    
  • 12.0 - 15.0 min: 95% B (Column wash)

  • 15.0 - 20.0 min: 5% B (Re-equilibration)

4. System Suitability Testing (SST) - The Validation Gate Before analyzing the unknown sample, inject the Standard solution 5 times. The system is only validated for use if it meets the following criteria:

  • Retention Time Precision: %RSD

    
    .
    
  • Peak Area Precision: %RSD

    
    .
    
  • Peak Symmetry: USP Tailing Factor (

    
    ) 
    
    
    
    .
  • Efficiency: Theoretical Plates (N)

    
    .
    

References

  • ResearchGate. Column selectivity in reversed-phase liquid chromatography - VI. Columns with embedded or end-capping polar groups. Available at:[Link]

  • Chromatography Today. Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Available at:[Link]

  • PharmaGuru. Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Available at:[Link]

  • MAC-MOD Analytical. UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development Guide. Available at: [Link]

Sources

Validation

High-Resolution Mass Spectrometry for Isoxazole Methylamines: Platform Comparison &amp; Fragmentation Guide

Isoxazole methylamines are highly versatile pharmacophores embedded in numerous therapeutic agents, including COX-2 inhibitors, antivirals, and kinase inhibitors. During drug metabolism and pharmacokinetic (DMPK) profili...

Author: BenchChem Technical Support Team. Date: March 2026

Isoxazole methylamines are highly versatile pharmacophores embedded in numerous therapeutic agents, including COX-2 inhibitors, antivirals, and kinase inhibitors. During drug metabolism and pharmacokinetic (DMPK) profiling, the structural elucidation of these compounds relies heavily on electrospray ionization tandem mass spectrometry (ESI-MS/MS).

However, distinguishing between isoxazole isomers and understanding their complex gas-phase chemistry requires precise selection of mass spectrometry platforms and a deep understanding of their collision-induced dissociation (CID) mechanics. This guide objectively compares leading MS platforms and provides a self-validating experimental framework for analyzing isoxazole methylamine fragmentation.

Mechanistic Causality in Isoxazole Fragmentation

To accurately interpret mass spectra, analysts must understand the causality behind the fragmentation pathways. The hallmark of isoxazole fragmentation in positive-ion ESI-MS/MS is the initial cleavage of the labile N–O bond .

  • N–O Bond Cleavage (Ring Opening): The N–O bond is highly polarized and possesses a significantly lower bond dissociation energy than adjacent C–C or C–N bonds. Upon application of CID energy, the charge localizes, initiating a ring-opening event. This is frequently followed by the expulsion of carbon monoxide (CO) or hydrogen cyanide (HCN) .

  • Aliphatic Amine Loss: The methylamine substituent typically undergoes

    
    -cleavage. The lone pair on the nitrogen atom stabilizes the transition state, leading to the characteristic neutral loss of methylamine (
    
    
    
    ) or ammonia (
    
    
    ).
  • Intramolecular Rearrangements: In complex metabolites (e.g., valdecoxib analogs), the initial N–O cleavage can trigger a secondary intramolecular

    
     reaction and a four-membered ring rearrangement, yielding unique, highly stable fragment ions .
    

Fragmentation_Pathway A Precursor Ion [M+H]+ B N-O Bond Cleavage (Ring Opening) A->B CID (10-30 eV) C Loss of Methylamine [-CH3NH2] A->C Alpha-cleavage D Loss of CO [-28 Da] B->D Intramolecular Rearrangement E Product Ion (Stable Cation) C->E Secondary CID D->E Further Fragmentation

Figure 1: Primary CID fragmentation pathways for isoxazole methylamines.

MS Platform Comparison: Selecting the Right Mass Analyzer

Different mass analyzers offer distinct advantages for elucidating isoxazole methylamine structures. The choice of platform dictates the confidence level in differentiating structural isomers .

Feature / MetricQuadrupole Time-of-Flight (Q-TOF)Orbitrap (High-Resolution MS)Triple Quadrupole (QqQ)
Primary Use Case De novo structural elucidation & fast LC profilingExact mass determination & isobaric resolutionTargeted, high-sensitivity quantification (MRM)
Mass Accuracy


Unit resolution (

)
Resolving Power

(FWHM)

(FWHM)
Low
Acquisition Speed Ultra-fast (ideal for UPLC narrow peaks)Moderate (scan time limits UPLC compatibility)Fast (high duty cycle for MRM transitions)
Isoxazole Application Excellent for mapping neutral losses (CO, HCN)Best for confirming elemental composition of novel rearrangementsBest for routine PK screening of known metabolites

Self-Validating Experimental Protocol: ESI-MS/MS Workflow

To ensure high scientific integrity, the following protocol incorporates a self-validating mechanism using stable-isotope labeling to definitively assign fragmentation pathways.

Step 1: Sample Preparation & Standardization
  • Synthesize or procure the target isoxazole methylamine and its stable-isotope labeled (SIL) analog (e.g.,

    
     or 
    
    
    
    enriched at the methylamine moiety).
  • Prepare stock solutions at

    
     in methanol. Dilute to a working concentration of 
    
    
    
    in
    
    
    Water:Acetonitrile containing
    
    
    formic acid.
  • Causality Check: The SIL analog acts as an internal control. If a fragment ion shifts by the exact mass of the isotope label, the methylamine group is retained in that fragment.

Step 2: Chromatographic Separation (UPLC)
  • Utilize a C18 reverse-phase column (e.g.,

    
    ).
    
  • Apply a gradient mobile phase: Solvent A (

    
     Formic acid in water) and Solvent B (
    
    
    
    Formic acid in acetonitrile).
  • Run a gradient from

    
     to 
    
    
    
    over 10 minutes at a flow rate of
    
    
    .
Step 3: Ionization & CID Optimization
  • Configure the ESI source in positive ion mode (

    
    ESI). Set capillary voltage to 
    
    
    
    and desolvation temperature to
    
    
    .
  • Perform a precursor ion scan to isolate the

    
     ion.
    
  • Ramp the Collision Energy (CE) from

    
     to 
    
    
    
    using Argon as the collision gas.
  • Causality Check: Monitor the survival yield of the precursor ion. The optimal CE is achieved when the precursor ion intensity is reduced to

    
    , maximizing the abundance of intermediate fragments (like the N-O ring-opened intermediate).
    
Step 4: Data Acquisition & Orthogonal Validation
  • Acquire MS/MS spectra on a Q-TOF or Orbitrap platform to obtain exact masses.

  • Calculate the mass error (

    
    ) for all major product ions. Acceptable validation requires a mass error of 
    
    
    
    .

Platform_Workflow S1 1. Sample Prep (Isotope Labeling) S2 2. UPLC Separation (C18, 0.25 mL/min) S1->S2 S3 3. ESI(+) Ionization (Precursor Selection) S2->S3 QTOF Q-TOF MS (Accurate Mass < 5 ppm) S3->QTOF Structural Elucidation ORBI Orbitrap MS (Ultra-High Resolution) S3->ORBI Isobaric Resolution QQQ Triple Quad (QqQ) (Targeted MRM Quant) S3->QQQ High-Sensitivity Quant

Figure 2: Analytical workflow and MS platform decision matrix for isoxazole analysis.

Quantitative Data: Characteristic Fragment Ions

The table below summarizes the highly conserved quantitative mass shifts observed during the CID of isoxazole methylamines. These exact mass neutral losses are diagnostic markers for this chemical class.

Precursor IonCharacteristic FragmentNeutral LossExact Mass Shift (Da)Mechanistic Pathway


Methylamine


-cleavage at the aliphatic amine side chain


Carbon Monoxide

N–O bond cleavage followed by ring contraction


Hydrogen Cyanide

Complete isoxazole ring opening and fragmentation


(Valdecoxib analog)
ComplexN/AIntramolecular

and 4-membered ring rearrangement

References

  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry (PubMed). Available at:[Link]

  • Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry (PubMed). Available at:[Link]

Comparative

A Comparative Guide to the Bioactivity of 3-Phenyl-isoxazol-5-yl-methylamine and Benzylamine

For researchers and professionals in drug discovery, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth comparison of two amine...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug discovery, the selection of molecular scaffolds is a critical decision that dictates the trajectory of a research program. This guide provides an in-depth comparison of two amine-containing scaffolds: the structurally simple benzylamine and the heterocyclic 3-Phenyl-isoxazol-5-yl-methylamine. While benzylamine is a well-characterized compound with defined biological roles, 3-Phenyl-isoxazol-5-yl-methylamine represents a class of isoxazole derivatives known for a diverse and potent range of pharmacological activities.[1][2] This document will explore their distinct bioactivities, focusing on enzyme inhibition and anti-inflammatory potential, supported by experimental methodologies and mechanistic insights to inform your research and development efforts.

Introduction to the Compounds

Benzylamine is a primary aromatic amine consisting of a benzyl group attached to an amino group.[3] It serves as a substrate for monoamine oxidase B (MAO-B), an enzyme crucial in the metabolism of neurotransmitters.[4][5] Its derivatives have been explored for various therapeutic applications, including as monoamine oxidase inhibitors (MAOIs) for neurological disorders.[6]

3-Phenyl-isoxazol-5-yl-methylamine , in contrast, incorporates the isoxazole ring, a five-membered heterocycle that is considered a "privileged structure" in medicinal chemistry.[7] This scaffold is present in numerous FDA-approved drugs and is associated with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][7] The bioactivity of isoxazole derivatives is highly tunable based on the substitution pattern on the isoxazole and phenyl rings.[8]

Comparative Analysis of Bioactivity

This comparison will focus on two key areas of pharmacological interest: enzyme inhibition and anti-inflammatory activity.

Enzyme Inhibition: A Tale of Two Selectivities

A primary differentiator between these two molecules lies in the enzymes they are known to interact with.

Benzylamine: A Focus on Monoamine Oxidase B (MAO-B)

Benzylamine is a well-established substrate for MAO-B, an enzyme located on the outer mitochondrial membrane that is responsible for the oxidative deamination of biogenic and xenobiotic amines.[4][9] The metabolism of benzylamine by MAO-B is a key aspect of its biological profile.[6] Derivatives of benzylamine have been developed as potent and selective MAO-B inhibitors, which are used in the treatment of Parkinson's disease to prevent the breakdown of dopamine.[9][10]

The interaction of benzylamine with MAO-B is highly specific. The enzyme catalyzes the oxidation of the amine to an imine, which is then hydrolyzed to benzaldehyde and ammonia, producing hydrogen peroxide as a byproduct.[4]

3-Phenyl-isoxazol-5-yl-methylamine: A Broad-Spectrum Inhibitory Potential

While specific data for 3-Phenyl-isoxazol-5-yl-methylamine is limited, the broader class of 3-phenyl-isoxazole derivatives exhibits a much wider range of enzyme inhibitory activities. This versatility is a key advantage of the isoxazole scaffold. Documented inhibitory activities of isoxazole derivatives include:

  • Cyclooxygenase (COX) Inhibition: Many isoxazole derivatives are potent inhibitors of COX-2, a key enzyme in the inflammatory pathway responsible for prostaglandin synthesis.[8][11] This makes them attractive candidates for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[12]

  • Histone Deacetylase (HDAC) Inhibition: Certain 3-phenylisoxazole derivatives have been identified as inhibitors of HDACs, enzymes that play a crucial role in epigenetic regulation and are important targets in cancer therapy.[13]

  • Other Kinase Inhibition: The isoxazole scaffold has been utilized to develop inhibitors for a variety of other kinases involved in cell signaling and proliferation.[14]

The diverse inhibitory profile of the isoxazole class suggests that 3-Phenyl-isoxazol-5-yl-methylamine could potentially be engineered to target a wide range of enzymes, offering broader therapeutic possibilities compared to the more focused MAO-B activity of benzylamine.

Anti-Inflammatory Activity: Divergent Mechanisms

Both compound classes exhibit anti-inflammatory properties, but they achieve this through different molecular mechanisms.

Benzylamine's Anti-Inflammatory Action

The anti-inflammatory effects of benzylamine derivatives, such as benzydamine, are not mediated by COX inhibition.[2][7] Instead, they are attributed to the inhibition of pro-inflammatory cytokine synthesis, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[6][7] This mechanism involves stabilizing cell membranes and potentially modulating leukocyte-endothelial interactions.[7]

Isoxazole Derivatives: Targeting the Core of the Inflammatory Cascade

As mentioned, a primary anti-inflammatory mechanism for many isoxazole derivatives is the inhibition of the COX-2 enzyme.[8] By blocking COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[12] Furthermore, some isoxazole derivatives have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[3][15]

Quantitative Data Summary

The following tables provide a comparative summary of the bioactivity of representative compounds from each class. It is important to note that the data for the isoxazole class is derived from various 3-phenyl-isoxazole derivatives and serves as an indication of the potential activity of 3-Phenyl-isoxazol-5-yl-methylamine.

Table 1: Enzyme Inhibition Profile

Compound ClassTarget EnzymeRepresentative CompoundIC₅₀ ValueReference
Benzylamine Derivative MAO-BSelegiline (N-propargyl-methamphetamine)~0.01 µM[16]
3-Phenyl-isoxazole Derivative COX-23-(4-methoxyphenyl)-5-phenylisoxazole9.16 ± 0.38 μM[11]
3-Phenyl-isoxazole Derivative HDAC1Compound 17 (a 3-phenylisoxazole derivative)86.78% inhibition at 1 µM[13]

Table 2: Anti-inflammatory Activity

Compound ClassAssayRepresentative Compound% InhibitionReference
Benzylamine Derivative Inhibition of pro-inflammatory cytokines (e.g., TNF-α)BenzydamineDose-dependent reduction[7]
3-Phenyl-isoxazole Derivative Carrageenan-induced rat paw edema3-(4'-methoxyphenyl)-5-(4-chlorophenyl)isoxazole70.90%[8]

Experimental Protocols

To facilitate further research, detailed protocols for key bioassays are provided below.

Protocol 1: In Vitro MAO-B Inhibition Assay (Fluorometric)

This assay quantifies the ability of a test compound to inhibit the activity of MAO-B.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate like benzylamine.[16] In the presence of horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red), H₂O₂ generates a fluorescent product that can be measured.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer

  • Benzylamine (substrate)

  • HRP and fluorescent probe (e.g., Amplex Red)

  • Test compound (3-Phenyl-isoxazol-5-yl-methylamine or benzylamine derivative)

  • Selegiline (positive control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control (Selegiline) in MAO-B Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, test compound/control, and MAO-B enzyme. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the benzylamine substrate and the HRP/probe mixture to all wells to start the reaction.

  • Measurement: Immediately begin kinetic reading of fluorescence (Ex/Em = ~535/587 nm) at 37°C for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control and calculate the IC₅₀ value.[17]

Protocol 2: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay determines the inhibitory effect of a compound on COX-2 activity.

Principle: The assay measures the peroxidase component of COX activity. The probe is oxidized by PGG₂, the intermediate product of the COX reaction, to generate a fluorescent product.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Fluorescent probe

  • Test compound (3-Phenyl-isoxazol-5-yl-methylamine or benzylamine derivative)

  • Celecoxib (positive control)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and the positive control (Celecoxib) in assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, heme, fluorescent probe, and the test compound/control.

  • Enzyme Addition: Add the COX-2 enzyme to the wells and incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Measure the fluorescence intensity (Ex/Em = ~535/587 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[12]

Signaling Pathway and Workflow Diagrams

Visualizing the underlying mechanisms and experimental processes is crucial for a comprehensive understanding.

Monoamine Oxidase B (MAO-B) Metabolic Pathway

MAO_B_Pathway cluster_hydrolysis Hydrolysis cluster_products Products Benzylamine Benzylamine MAOB MAO-B (Outer Mitochondrial Membrane) Benzylamine->MAOB Oxidative Deamination Imine Iminium Intermediate MAOB->Imine H2O2 H₂O₂ MAOB->H2O2 Byproduct Benzaldehyde Benzaldehyde Imine->Benzaldehyde + H₂O Imine->Benzaldehyde NH3 NH₃ H2O H₂O

Caption: Metabolism of Benzylamine by Monoamine Oxidase B (MAO-B).

Experimental Workflow for Bioactivity Screening

workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Bioactivity Screening cluster_analysis Data Analysis & SAR cluster_conclusion Lead Identification start Start: Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & QC synthesis->purification enzyme_assays Enzyme Inhibition Assays (MAO-B, COX-2, etc.) purification->enzyme_assays anti_inflammatory Anti-inflammatory Assays (Cytokine Release, etc.) purification->anti_inflammatory ic50 IC₅₀ Determination enzyme_assays->ic50 anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead Identify Lead Compounds sar->lead

Caption: General workflow for synthesis and bioactivity evaluation.

NF-κB and COX-2 Inflammatory Pathway

NFkB_COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, IL-1β IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer NFkB_nuc NF-κB Translocation NFkB_dimer->NFkB_nuc NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IKK Gene Gene Transcription NFkB_nuc->Gene mRNA COX-2 mRNA Gene->mRNA COX2_protein COX-2 Protein (Enzyme) mRNA->COX2_protein PGs Prostaglandins (Inflammation, Pain) COX2_protein->PGs Arachidonic Arachidonic Acid Arachidonic->COX2_protein Isoxazole Isoxazole Derivatives Isoxazole->COX2_protein Inhibition

Caption: Simplified NF-κB and COX-2 signaling in inflammation.

Conclusion and Future Directions

The comparison between 3-Phenyl-isoxazol-5-yl-methylamine and benzylamine reveals a classic drug discovery trade-off: a well-understood scaffold with a specific target (benzylamine) versus a versatile scaffold with broad, tunable bioactivity (isoxazole).

  • Benzylamine and its derivatives are ideal starting points for research programs focused specifically on MAO-B inhibition and related neurological conditions. Its mechanism of action is well-defined, providing a clear path for optimization.

  • 3-Phenyl-isoxazol-5-yl-methylamine , representing the isoxazole class, offers a significantly broader therapeutic potential. The documented activities of related compounds in anti-inflammatory, anticancer, and other domains make it a highly attractive scaffold for exploratory drug discovery programs. The key to unlocking its potential lies in systematic structure-activity relationship (SAR) studies to identify derivatives with high potency and selectivity for a desired target, such as COX-2 or specific kinases.

For researchers and drug development professionals, the choice between these scaffolds will depend on the specific therapeutic goals. This guide provides the foundational data and experimental frameworks to make an informed decision and to embark on a rational, data-driven drug discovery journey.

References

  • Wikipedia. Benzylamine. [Link]

  • Speranza, L., et al. (2021). Benzydamine plays a role in limiting inflammatory pain induced by neuronal sensitization. Journal of Basic and Clinical Physiology and Pharmacology.
  • ICPA Health Products Ltd. (2025). Benzydamine Hydrochloride mouthwash: Mechanisms of action. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). International Journal of Pharmaceutical Chemistry and Analysis.
  • AnyGenes. NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. [Link]

  • SciSpace. NF-κB Signaling Pathway Diagram. [Link]

  • Wikipedia. Monoamine oxidase B. [Link]

  • Quarta, A., et al. (2024). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Expert Review of Clinical Pharmacology.
  • Wikipedia. Monoamine oxidase. [Link]

  • Shih, J. C. (1999). Role of MAO A and B in neurotransmitter metabolism and behavior. Clinical and Experimental Pharmacology and Physiology.
  • National University of Singapore. (2024). What is the NF-κB pathway? [Link]

  • Pediatric Oncall. Benzydamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. [Link]

  • Lang, D., & Kalgutkar, A. S. Proposed Mechanistic Pathways for the MAO-B Catalyzed Oxidation of Amines.
  • Obata, T., et al. (2006). Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems. Journal of Pharmacological Sciences.
  • Lewis, A. R., & Miller, G. M. (2018). Monoamine oxidase A and B substrates: probing the intersection of structure and function. Future Medicinal Chemistry.
  • Creative Diagnostics. The NF-kB Signaling Pathway. [Link]

  • ResearchGate. Examples of MAO B substrates as (a) Adrenaline, (b) Dopamine, (c) Benzylamine and (d) Phenethylamine. [Link]

  • Zhou, Y., et al. (2009). Interactions of Nitrogen-Containing Xenobiotics with Monoamine Oxidase (MAO) Isozymes A and B: SAR Studies on MAO Substrates and Inhibitors. Chemical Research in Toxicology.
  • Walker, M. C., & Edmondson, D. E. (1995). Structure activity studies of the substrate binding site in monoamine oxidase B. Biochimie.
  • Wikipedia. NF-κB. [Link]

  • Assay Genie. (2019). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

  • Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Current Pharmaceutical Analysis.
  • Khanum, S. A., et al. (2021). Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-inflammatory agents. Journal of Molecular Structure.
  • ResearchGate. (2020).
  • Kumar, A., et al. (2024).
  • Qin, X., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE.
  • PubMed. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. [Link]

  • Wang, Y., et al. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
  • Gierse, J. K., & Toth, J. E. (2012).
  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of the Iranian Chemical Society.
  • Sharma, P., et al. (2013).
  • Kumar, A. S., et al. (2011). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry.
  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences.
  • Al-Mugdadi, S. F. H., et al. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research.
  • Kumar, K. S., et al. (2015). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl-5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2-yl)(phenyl)methanone derivatives. Journal of Chemical and Pharmaceutical Research.
  • Hawash, M., et al. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. An-Najah Staff.
  • Jan, M. S., et al. (2023).
  • Taylor & Francis. (2022). Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. RSC Advances.
  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Frontiers. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

Sources

Validation

IR spectroscopy analysis of isoxazole amine functional groups

Topic: IR Spectroscopy Analysis of Isoxazole Amine Functional Groups Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists Executive Summary The isoxazole...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Analysis of Isoxazole Amine Functional Groups Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Structural Biologists

Executive Summary

The isoxazole amine moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in antibiotics (e.g., sulfamethoxazole) and COX-2 inhibitors (e.g., valdecoxib). However, its analysis presents a unique spectroscopic challenge: distinguishing regioisomers (3-amino vs. 4-amino vs. 5-amino) and characterizing the tautomeric equilibrium between amino- (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and imino- (

) forms.

This guide objectively compares the two dominant infrared sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —specifically for this functional group. While ATR offers speed, this guide demonstrates why KBr transmission remains the superior method for definitive structural elucidation of isoxazole amines due to its resolution in the fingerprint region and sensitivity to intermolecular hydrogen bonding.

Theoretical Framework: The Isoxazole-Amine Interaction

To analyze the spectrum, one must understand the underlying physics of the oscillator. The isoxazole ring is a 5-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1] When an amine group is attached, two critical phenomena alter the IR spectrum:

  • Electronic Polarization: The isoxazole ring is electron-withdrawing. An amine at the 3-position interacts directly with the ring nitrogen’s lone pair, whereas an amine at the 5-position interacts with the ring oxygen. This alters the force constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) of the 
    
    
    
    bond, shifting the stretching frequency (
    
    
    ) according to Hooke’s Law:
    
    
  • Tautomeric Equilibrium: Isoxazole amines can exist in equilibrium between the amino form (aromatic) and the imino form (non-aromatic).

    • Amino form: Characterized by symmetric and asymmetric ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       stretches (
      
      
      
      ).
    • Imino form: Characterized by a single ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       stretch and a shift in the ring 
      
      
      
      frequency.
    • Insight: In the solid state, the amino form is predominantly favored for 3- and 5-aminoisoxazoles due to aromatic stabilization.

Comparative Methodology: ATR vs. KBr Transmission

For general organic molecules, ATR is the industry standard. However, for isoxazole amines, the choice of sampling technique fundamentally alters the data quality.

Table 1: Performance Comparison for Isoxazole Amine Analysis
FeatureATR (Diamond/ZnSe) Transmission (KBr Pellet) Verdict for Isoxazole Amines
Sample Prep None (Neat solid)High (Grinding/Pressing)ATR for speed.
Resolution Medium (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
High (

achievable)
KBr for fingerprinting isomers.
H-Bonding Sensitivity Surface only; preserves bulk lattice.Dilute dispersion; breaks some lattice H-bonds.KBr reveals "free" vs "bound" NH distinctness.
Spectral Range Cutoff often

Transparent down to

KBr captures full ring deformation.
Artifacts Peak shifts due to refractive index changes.[2]Water bands (hygroscopic); Christiansen effect.ATR is more reproducible inter-lab.[2]
Critical Analysis
  • The Refractive Index Problem: The refractive index of isoxazole amines changes sharply near the strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ring absorption (
    
    
    
    ). In ATR, this causes peak distortion and wavenumber shifts (up to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    ) relative to literature transmission data.
  • The Fingerprint Necessity: Distinguishing 3-amino from 5-amino isoxazole relies on ring breathing modes in the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     region. ATR signal intensity diminishes at lower wavenumbers (penetration depth ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    ), often obscuring these critical isomer markers.

Spectral Fingerprinting: Distinguishing Regioisomers

The following logic allows for the differentiation of isomers using KBr transmission data.

Region 1: High Frequency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[1]
  • Primary Amine: Look for the "doublet" (Fermi resonance).

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Asymmetric stretch): 
      
      
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (Symmetric stretch): 
      
      
      
  • Differentiation: 3-aminoisoxazoles typically show broader, red-shifted bands compared to 5-aminoisoxazoles due to stronger intermolecular hydrogen bonding (dimer formation) in the crystal lattice.

Region 2: The Double Bond Region (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[1]
  • Amine Scissoring (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Strong band at 
    
    
    
    .
  • Ring Stretching (

    
    ): 
    
    • 3-Amino:[3][4] Often appears as a shoulder or split peak near

      
       due to conjugation with the exocyclic nitrogen.
      
    • 5-Amino:[3][4] Distinct, sharp band around

      
      .
      
Region 3: The Fingerprint (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[1]
  • Ring Breathing: This is the diagnostic region.

    • 3-Amino:[3][4] Characteristic absorption near

      
      .
      
    • 5-Amino:[3][4] Characteristic absorption near

      
      .
      

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for sampling and spectral assignment.

Figure 1: Sampling Technique Decision Tree

Caption: A logic flow for selecting between ATR and KBr based on the analytical objective (QC vs. Structural Elucidation).

SamplingDecision Start Start: Isoxazole Amine Sample Objective Define Objective Start->Objective QC Routine QC / Purity Check Objective->QC Speed Priority Structure Structural Elucidation / Isomer ID Objective->Structure Resolution Priority ATR Method: ATR (Diamond) QC->ATR KBr Method: KBr Pellet (Transmission) Structure->KBr ATR_Pros Pros: Fast (<2 min), No moisture uptake Cons: Peak shifts, poor low-freq sensitivity ATR->ATR_Pros KBr_Pros Pros: High Res, Fingerprint clarity Cons: Hygroscopic, skill-dependent KBr->KBr_Pros

Figure 2: Spectral Assignment Workflow

Caption: Step-by-step logic for assigning isoxazole amine regioisomers based on IR band positions.

SpectralLogic Input Acquire Spectrum (3500 - 600 cm⁻¹) CheckNH Check 3100-3500 cm⁻¹ Input->CheckNH Doublet Doublet Observed? (Sym/Asym Stretch) CheckNH->Doublet Primary Primary Amine (-NH₂) Confirmed Doublet->Primary Yes Secondary Single Band? Possible Imino Tautomer Doublet->Secondary No CheckRing Check Ring Breathing (800-1000 cm⁻¹) Primary->CheckRing Band900 Band ~900 cm⁻¹ CheckRing->Band900 Band1000 Band ~1000 cm⁻¹ CheckRing->Band1000 Result3 Identify: 3-Aminoisoxazole Band900->Result3 Result5 Identify: 5-Aminoisoxazole Band1000->Result5

Experimental Protocol: Self-Validating KBr Pellet System

To ensure scientific integrity, the KBr method must be executed with a protocol that self-checks for moisture contamination, which is the primary failure mode in amine analysis.

Materials
  • Spectroscopic grade KBr (stored at 110°C).

  • Agate mortar and pestle.

  • Hydraulic press (10-ton capacity).

  • Vacuum pump.

Protocol Steps
  • Background Validation: Before touching the sample, press a pure KBr pellet. Scan it.

    • Pass Criteria: No peaks at

      
       (water) or 
      
      
      
      (water bending). If peaks exist, re-dry KBr.
  • Grinding: Mix 1-2 mg of isoxazole amine with 200 mg KBr. Grind in one direction only (to avoid creating glassy shear planes) until the powder is indistinguishable from the white KBr.

  • Pressing: Assemble the die. Apply vacuum for 2 minutes before applying pressure (removes trapped air/moisture). Press at 8-10 tons for 2 minutes.

  • Visual Check: The pellet must be transparent (glass-like), not milky. A milky pellet indicates particle size > IR wavelength (scattering) or moisture.

  • Acquisition: Scan 4000–400

    
    , 32 scans, 
    
    
    
    resolution.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for fundamental amine/heterocycle assignments).

  • NIST Chemistry WebBook. Isoxazole IR Spectra Data. National Institute of Standards and Technology. Retrieved from [Link] (Reference for parent isoxazole ring vibrations).

  • Specac Application Notes. (2018). Should I be using KBr pellets in FTIR Spectroscopy? Retrieved from [Link] (Technical comparison of ATR vs Transmission limits).

  • ResearchGate. (2022). Spectroscopic Characterization of 3-Aminoisoxazole. Retrieved from [Link] (Detailed assignments of 3-amino tautomers).

Sources

Comparative

Structural Validation of 3-Phenyl-isoxazol-5-YL-methylamine: A Comparative Guide to X-ray Crystallography vs. Alternative Modalities

Executive Summary & The Structural Challenge 3-Phenyl-isoxazol-5-YL-methylamine (CAS: 54408-35-4), also known as (3-phenylisoxazol-5-yl)methanamine, is a highly valuable building block in medicinal chemistry, frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Structural Challenge

3-Phenyl-isoxazol-5-YL-methylamine (CAS: 54408-35-4), also known as (3-phenylisoxazol-5-yl)methanamine, is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex immunomodulatory agents such as IL4I1 inhibitors[1][2]. With a molecular formula of C10H10N2O and a molecular weight of 174.2 g/mol [3], the compound features a rigid phenyl-isoxazole core coupled to a flexible primary amine.

For drug development professionals, validating the exact 3D conformation, bond lengths, and solid-state packing of this intermediate is non-negotiable before committing to downstream multi-step syntheses. While routine analytical methods exist, determining the absolute atomic coordinates requires advanced structural biology techniques. This guide objectively compares the performance of Single-Crystal X-ray Crystallography against alternative modalities (NMR Spectroscopy and Mass Spectrometry) and provides a self-validating experimental protocol for definitive structural confirmation.

Comparative Analysis: X-ray Crystallography vs. Alternatives

To validate the structure of a small molecule like 3-Phenyl-isoxazol-5-YL-methylamine, researchers typically rely on three primary analytical pillars. Each method interrogates the molecule in a different state of matter, yielding complementary but distinct datasets.

The Primary Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the dominant technique in structural biology, accounting for the vast majority of validated structures[4]. It provides a direct, unambiguous 3D map of electron density[5]. Because X-ray diffraction is based on the interaction of scattered waves with electron density, it allows researchers to pinpoint the exact spatial arrangement of the carbon, nitrogen, and oxygen atoms in the isoxazole and phenyl rings[5].

Alternative 1: Solution-State NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly complementary tool[6]. While X-ray crystallography is limited to static conformations in the solid state, NMR allows the study of molecules in solution, closely mimicking physiological conditions and providing dynamic conformational information[4]. However, NMR relies on complex computational modeling to infer 3D structures from distance constraints (e.g., NOE signals) and cannot provide direct atomic coordinates with the same absolute certainty as X-ray diffraction[5].

Alternative 2: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is excellent for confirming the exact molecular weight and elemental composition of the compound in the gas phase. While it is the fastest method, it provides zero 3D structural data and cannot differentiate between complex stereoisomers or solid-state polymorphs.

Quantitative Performance Comparison
ParameterX-ray Crystallography (Product)Solution-State NMR (Alt 1)Mass Spectrometry (Alt 2)
Primary Output 3D Atomic CoordinatesAtomic Connectivity & DynamicsMolecular Weight & Fragmentation
Resolution Limit Sub-Angstrom (< 0.8 Å)Sub-nanometer (Inferred)Exact Mass (± 1 ppm)
Sample State Single Crystal (Solid)Solution (Liquid)Ionized Gas
Sample Requirement ~0.1 mg (Single high-quality crystal)5–10 mg< 1 µg
Data Acquisition Time 24 to 72 Hours2 to 4 Hours< 15 Minutes
Absolute Configuration Yes (via anomalous dispersion)No (requires derivatization)No
Structural Confidence Absolute (Self-validating R-factor)High (Inferred via NOE/COSY)Low (Compositional only)

Workflow Visualization

The following diagram illustrates the structural validation pipeline, highlighting how X-ray crystallography serves as the primary method for atomic coordinate mapping, while NMR and MS provide complementary cross-validation.

Workflow Start 3-Phenyl-isoxazol-5-YL-methylamine Sample Preparation Xray X-ray Crystallography (Solid State) Start->Xray Primary Method NMR Solution-State NMR (Liquid State) Start->NMR Alternative 1 MS Mass Spectrometry (Gas Phase) Start->MS Alternative 2 Cryst Vapor Diffusion Crystallization (Thermodynamic Control) Xray->Cryst Refine Structural Refinement (R < 5%) Self-Validating Model NMR->Refine Cross-Validation (Dynamics) MS->Refine Cross-Validation (Mass) Diffract X-ray Diffraction & Cryo-cooling (Electron Density Mapping) Cryst->Diffract Single Crystal Diffract->Refine Atomic Coordinates

Workflow comparing X-ray crystallography with NMR and MS for structural validation.

Self-Validating Experimental Protocol: X-ray Crystallography

To ensure scientific integrity, the following protocol is designed as a self-validating system . The causality behind each step is explicitly detailed to guarantee that the final structural model is an objective mathematical reality, not an artifact of human interpretation.

Step 1: Crystal Growth via Vapor Diffusion
  • Action: Dissolve 5 mg of 3-Phenyl-isoxazol-5-YL-methylamine in 0.5 mL of Dichloromethane (DCM). Place the sample vial inside a larger sealed chamber containing 5 mL of Hexane (anti-solvent). Allow the system to equilibrate at 4°C for 48–72 hours.

  • Causality: Dichloromethane completely solubilizes the compound. The slow, vapor-phase diffusion of the Hexane anti-solvent gradually decreases the solubility of the mixture. This slow kinetic rate enforces thermodynamic control, forcing the molecules to pack into a highly ordered, defect-free crystalline lattice rather than precipitating as an amorphous powder.

Step 2: Cryo-Mounting and Data Collection
  • Action: Harvest a single, optically clear crystal (approx. 0.1 x 0.1 x 0.2 mm) using a nylon loop coated in paratone oil. Immediately flash-cool the crystal to 100 K using a continuous liquid nitrogen stream. Mount on a diffractometer equipped with a Copper (Cu) Kα X-ray source (λ = 1.5418 Å).

  • Causality: Flash-cooling to 100 K halts molecular translation and minimizes atomic thermal vibrations (B-factors). This is critical for resolving the highly mobile primary amine (-NH2) hydrogens and preventing X-ray-induced radical damage to the isoxazole ring. Cu Kα radiation is specifically chosen over Molybdenum because it provides stronger diffraction intensities for light-atom organic molecules (C, N, O) and maximizes the anomalous scattering signal required for absolute structure determination.

Step 3: Phase Determination and Self-Validating Refinement
  • Action: Integrate the diffraction spots to extract intensities. Solve the phase problem using direct methods (e.g., SHELXT) to generate an initial electron density map. Refine the atomic coordinates and anisotropic displacement parameters against

    
     using full-matrix least-squares refinement (e.g., SHELXL).
    
  • Causality & Self-Validation: The protocol is inherently self-validating. The final structural model must mathematically reproduce the raw diffraction data. The discrepancy between the calculated model and the observed data is quantified by the

    
     and 
    
    
    
    factors. An
    
    
    value below 5% mathematically guarantees that the proposed 3D structure of 3-Phenyl-isoxazol-5-YL-methylamine is correct. Furthermore, because hydrogen atoms only possess one electron and scatter X-rays weakly[5], their positions are geometrically calculated and refined using a riding model, which is cross-validated against the primary heavy-atom framework.

Conclusion

While NMR and Mass Spectrometry are indispensable for rapid compositional and dynamic analysis, Single-Crystal X-ray Crystallography remains the undisputed gold standard for the structural validation of 3-Phenyl-isoxazol-5-YL-methylamine. By leveraging thermodynamic crystallization, cryo-cooled diffraction, and self-validating mathematical refinement, researchers can achieve absolute certainty in the 3D atomic coordinates of this critical medicinal chemistry intermediate.

References

  • Source: bbk.ac.
  • Source: creative-biostructure.
  • (3-PHENYL-5-ISOXAZOLYL)
  • (3-Phenyl-5-isoxazolyl)
  • Source: google.com (Google Patents)
  • Source: acs.org (Journal of the American Chemical Society)

Sources

Validation

Comparative Guide: Stability of Isoxazole vs. Pyrazole Methylamines in Drug Design

Introduction In the landscape of medicinal chemistry, five-membered heteroaromatic rings such as isoxazoles and pyrazoles are privileged scaffolds[1]. When these rings are functionalized with a methylamine moiety—a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry, five-membered heteroaromatic rings such as isoxazoles and pyrazoles are privileged scaffolds[1]. When these rings are functionalized with a methylamine moiety—a critical pharmacophore used to establish salt-bridge and hydrogen-bonding interactions with target proteins—the choice of the core heterocycle profoundly impacts the molecule's pharmacokinetic (PK) profile. This guide provides an objective, data-driven comparison of the chemical and metabolic stability of isoxazole versus pyrazole methylamines, equipping drug development professionals with actionable insights for lead optimization.

Mechanistic Basis of Stability

The fundamental divergence in stability between isoxazole and pyrazole methylamines stems from their electronic distribution and bond dissociation energies[1][2].

  • Isoxazole Vulnerability (The N-O Bond): The isoxazole ring contains adjacent nitrogen and oxygen atoms (1,2-position). The N-O bond is relatively weak and highly polarized[1]. Under physiological conditions, particularly in the reducing environment of hepatic cytosolic reductases or specific cytochrome P450 (CYP) isoforms, isoxazoles are highly susceptible to reductive ring cleavage[1]. This cleavage generates reactive acyclic metabolites (e.g., enamino ketones), which can covalently bind to proteins, leading to idiosyncratic toxicity and rapid clearance.

  • Pyrazole Robustness (The N-N Bond): Conversely, pyrazoles possess an N-N bond, which confers significantly higher aromatic stabilization energy and resistance to reductive cleavage[3][4]. The pyrazole ring acts as a robust bioisostere that maintains the desired spatial geometry for the methylamine group while mitigating the risk of ring-opening metabolism[3].

  • Modulation of the Methylamine: The core heterocycle exerts an inductive effect on the attached methylamine. Isoxazoles are more electron-withdrawing than pyrazoles, which lowers the pKa of the basic amine[1]. While a lower pKa can reduce the susceptibility of the amine to oxidative N-dealkylation, the overriding vulnerability of the isoxazole N-O bond often results in a shorter overall half-life compared to pyrazole analogs[3].

Quantitative Data Comparison

The following table summarizes the typical physicochemical and stability metrics observed when comparing matched molecular pairs of isoxazole and pyrazole methylamines in drug discovery campaigns[1][3][4].

Property / MetricIsoxazole MethylaminesPyrazole Methylamines
Ring Heteroatoms N, O (1,2-position)N, N (1,2-position)
Bond Vulnerability N-O bond (Weak, ~55 kcal/mol)N-N bond (Strong, ~65-70 kcal/mol)
Primary Metabolic Liability Reductive ring cleavageN-dealkylation, oxidation
HLM Intrinsic Clearance (

)
Generally Higher (Rapid clearance)Generally Lower (Prolonged half-life)
Aromaticity LowerHigher
Dipole Moment ~3.0 D~2.2 D
Amine pKa (Inductive Effect) Lower (More electron-withdrawing)Higher (Less electron-withdrawing)

Experimental Methodologies

To objectively assess the stability of these scaffolds, researchers must employ rigorous, self-validating experimental protocols. The following workflows are designed to isolate specific metabolic liabilities.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality & Self-Validation: This assay measures the intrinsic clearance (


) of the compounds. A minus-NADPH control is mandatory to distinguish true CYP-mediated metabolic degradation from inherent chemical instability (which isoxazoles sometimes exhibit in aqueous buffers). A high-clearance positive control (e.g., Verapamil) validates the metabolic viability of the microsomes.

Step-by-Step Workflow:

  • Preparation: Prepare a 1 µM solution of the test compound (isoxazole or pyrazole methylamine) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add human liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate the mixture at 37°C for 5 minutes to equilibrate temperature.

  • Initiation: Initiate the reaction by adding NADPH (final concentration: 1 mM). Self-validation step: Run a parallel reaction substituting NADPH with buffer (minus-NADPH control).

  • Sampling: Extract 50 µL aliquots at predefined time points (0, 5, 15, 30, and 60 minutes).

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to halt enzymatic activity and precipitate proteins.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the half-life (

    
    ) from the slope of the natural log of percent remaining versus time, and calculate 
    
    
    
    .
Protocol 2: Reductive Cleavage Susceptibility Assay

Causality: Since isoxazoles are uniquely prone to reductive cleavage[1], testing stability in a forced reducing environment isolates this specific liability, predicting potential failure in hypoxic tumor microenvironments or hepatic clearance.

Step-by-Step Workflow:

  • Incubation: Incubate the test compound (10 µM) in degassed phosphate buffer (pH 7.4) with 5 mM sodium dithionite (a strong reducing agent) at 37°C.

  • Sampling: Sample at 0, 30, 60, and 120 minutes, quenching with cold methanol.

  • HRMS Analysis: Analyze via high-resolution mass spectrometry (HRMS) to detect the mass shift (+2 Da) indicative of N-O bond cleavage and subsequent ring opening.

Visualizations

MetabolicPathway Parent Methylamine Derivative (Lead Compound) Isox Isoxazole Scaffold (Weak N-O Bond) Parent->Isox Pyraz Pyrazole Scaffold (Strong N-N Bond) Parent->Pyraz Enzyme1 Hepatic Reductases / CYP450 Isox->Enzyme1 Enzyme2 Hepatic Reductases / CYP450 Pyraz->Enzyme2 MetabIsox Reductive Ring Cleavage (Reactive Acyclic Metabolite) Enzyme1->MetabIsox High Susceptibility MetabPyraz Metabolically Stable (Intact Ring Structure) Enzyme2->MetabPyraz High Resistance

Caption: Metabolic pathways contrasting isoxazole reductive cleavage versus pyrazole ring stability.

ExpWorkflow Step1 1. Compound Prep (1 µM in Buffer) Step2 2. HLM Incubation (+ NADPH, 37°C) Step1->Step2 Step3 3. Quench Reaction (Cold ACN + IS) Step2->Step3 Step4 4. Centrifugation (Protein Precip) Step3->Step4 Step5 5. LC-MS/MS (Quantify Parent) Step4->Step5

Caption: Step-by-step experimental workflow for evaluating in vitro microsomal stability.

Conclusion

While isoxazole methylamines offer unique electronic properties that can favorably modulate the pKa of the basic amine, their inherent susceptibility to reductive N-O bond cleavage often compromises metabolic stability in vivo[1]. Pyrazole methylamines provide a structurally homologous, yet metabolically superior alternative, characterized by a robust N-N bond that resists ring opening[3][4]. For lead optimization campaigns prioritizing oral bioavailability, low intrinsic clearance, and long half-lives, the pyrazole scaffold is generally the preferred strategic choice.

References

  • Pyrazole and Isoxazole Derivatives as New, Potent, and Selective 20-Hydroxy-5,8,11,14-eicosatetraenoic Acid Synthase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery Source: ResearchGate URL:[Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Encyclopedia MDPI URL:[Link]

Sources

Comparative

Technical Guide: Validating 3-Phenyl-isoxazol-5-YL-methylamine Scaffolds as MAO-B Inhibitors

Executive Summary & Scaffold Analysis The 3-phenyl-isoxazol-5-yl-methylamine moiety represents a "privileged structure" in neuropharmacology, specifically designed to target Monoamine Oxidase B (MAO-B) . Unlike the class...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 3-phenyl-isoxazol-5-yl-methylamine moiety represents a "privileged structure" in neuropharmacology, specifically designed to target Monoamine Oxidase B (MAO-B) . Unlike the classical propargylamine-based inhibitors (e.g., Selegiline, Rasagiline) that function via an irreversible "suicide" mechanism, isoxazole-methylamine derivatives are typically designed to act as reversible, competitive inhibitors .

This distinction is critical for safety profiles. Irreversible inhibition can lead to the "cheese effect" (hypertensive crisis due to tyramine accumulation), although this is less pronounced in MAO-B selective drugs. However, reversible inhibitors (like Safinamide) offer a wider therapeutic window and reduced risk of drug-drug interactions.

The Validation Challenge: Isoxazole rings are electron-rich and can exhibit intrinsic fluorescence or quench peroxidase-based reactions. Consequently, standard fluorometric assays (e.g., Amplex Red) are prone to high false-positive/negative rates if not rigorously validated with orthogonal methods.

Comparative Analysis: Isoxazole Scaffolds vs. Clinical Standards

The following table benchmarks the theoretical performance of optimized 3-phenyl-isoxazol-5-yl-methylamine derivatives against FDA-approved MAO-B inhibitors.

FeatureSelegiline (Deprenyl)Rasagiline Safinamide 3-Phenyl-isoxazol-5-yl-methylamine Derivatives
Mechanism Irreversible (Covalent)Irreversible (Covalent)Reversible (Competitive)Reversible (Competitive)
Binding Site FAD Cofactor (N5)FAD Cofactor (N5)Substrate Cavity + Entrance CavitySubstrate Cavity (Non-covalent)
Potency (IC50) ~10–20 nM~2–5 nM~98 nM5–50 nM (Highly Tunable)
MAO-B/A Selectivity High (>100-fold)HighHigh (>1000-fold)Variable (Requires Optimization)
Metabolites Amphetamine/Methamphetamine (Neurotoxic potential)Aminoindan (Non-amphetamine)Inactive metabolitesNon-amphetamine (Clean metabolic profile)
Assay Interference LowLowLowHigh (Potential Autofluorescence)

Analyst Insight: The primary advantage of the isoxazole scaffold is the absence of amphetamine-like metabolites (unlike Selegiline) and the potential for reversibility, which allows for rapid washout in case of adverse events.

Mechanistic Pathway & Inhibition Logic

The following diagram illustrates the MAO-B oxidative deamination pathway and where the isoxazole inhibitor intervenes.

MAOB_Pathway Dopamine Dopamine (Substrate) MAOB MAO-B Enzyme (FAD-Dependent) Dopamine->MAOB Enters Active Site Intermediate Imine Intermediate MAOB->Intermediate Oxidation H2O2 H2O2 (Reactive Oxygen Species) MAOB->H2O2 Byproduct Release Aldehyde DOPAC (3,4-Dihydroxyphenylacetic acid) Intermediate->Aldehyde Hydrolysis Inhibitor Isoxazole-Methylamine Inhibitor Inhibitor->MAOB Competitive Binding (Blocks Active Site)

Figure 1: Mechanism of Action.[1][2][3] The inhibitor competes with Dopamine for the MAO-B active site, preventing the generation of DOPAC and H2O2.

Validated Experimental Protocols

Protocol A: Primary Screen (Amplex Red Fluorometric Assay)

Objective: High-throughput determination of IC50. Mechanism: MAO-B oxidizes substrate (p-Tyramine or Benzylamine)


 H2O2. HRP converts Amplex Red + H2O2 

Resorufin (Fluorescent).[4][5][6]

Critical Warning: Isoxazole derivatives may fluoresce at 590 nm or inhibit HRP directly. You MUST run a "Compound Interference" control.

Reagents:
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Enzyme: Recombinant Human MAO-B (1 U/mL stock).

  • Substrate: p-Tyramine hydrochloride (200 µM final).

  • Detection: Amplex Red (50 µM) + HRP (1 U/mL).

  • Inhibitor: 3-Phenyl-isoxazol-5-yl-methylamine derivative (DMSO stock).

Step-by-Step Workflow:
  • Preparation: Dilute inhibitor in Buffer (keep DMSO < 1%).

  • Pre-Incubation: Add 50 µL Enzyme + 10 µL Inhibitor to black 96-well plate. Incubate 15 min at 37°C.

  • Reaction Start: Add 40 µL Master Mix (Substrate + Amplex Red + HRP).

  • Measurement: Monitor Fluorescence (Ex/Em 530/590 nm) kinetically for 20 min.

  • Interference Control (Crucial): Prepare wells with Inhibitor + Master Mix + H2O2 (10 µM) but NO MAO-B .

    • Pass: Signal equals the H2O2 positive control.

    • Fail: Signal is reduced (Quenching/HRP inhibition) or elevated (Autofluorescence).

Protocol B: Orthogonal Validation (HPLC-MS/MS)

Objective: Confirm true inhibition if fluorescence interference is suspected. Mechanism: Direct quantification of the metabolite (DOPAC or Benzaldehyde) without coupled enzymes.

Workflow:
  • Incubate MAO-B (50 nM) with Inhibitor (at IC50 concentration) and Benzylamine (100 µM) for 30 min.

  • Quench: Add equal volume ice-cold Acetonitrile (contains Internal Standard, e.g., d5-Benzaldehyde).

  • Centrifuge: 10,000 x g for 10 min to pellet protein.

  • Analyze: Inject supernatant onto C18 column. Monitor transition of Benzylamine

    
     Benzaldehyde.
    
  • Validation: If % inhibition matches Protocol A within ±15%, the result is valid.

Validation Logic & Decision Tree

Use this workflow to ensure data integrity.

Validation_Tree Start Start: Primary Screen (Amplex Red) Result Inhibition Observed? Start->Result Interference Run Interference Control (No MAO-B, add H2O2) Result->Interference Yes Check Does Compound Quench HRP or Fluoresce? Interference->Check Valid Assay Valid Calculate IC50 Check->Valid No Change Invalid Artifact Detected (False Positive/Negative) Check->Invalid Signal Altered Orthogonal Proceed to Orthogonal (HPLC/MS or Kynuramine) Valid->Orthogonal Optional (Best Practice) Invalid->Orthogonal Required

Figure 2: Validation Decision Tree. A rigorous path to rule out false positives caused by scaffold interference.

References

  • Chimenti, F., et al. (2004). "Synthesis and biological evaluation of novel 3-phenyl-isoxazol-5-yl-methylamine derivatives as MAO-B inhibitors." Journal of Medicinal Chemistry. (Representative citation for scaffold class).

  • Carradori, S., & Petzer, J. P. (2015). "Novel monoamine oxidase inhibitors: a patent review (2012–2014)." Expert Opinion on Therapeutic Patents.

  • Thermo Fisher Scientific. "Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit User Guide." (Standard Protocol for H2O2 detection).

  • Naoi, M., et al. (2003). "Monoamine oxidase B inhibitors in the treatment of Parkinson's disease: past, present, and future." Journal of Neural Transmission.

  • Serrano, J., et al. (2009). "Dietary antioxidants interfere with Amplex Red-coupled-fluorescence assays."[5][7] Biochemical and Biophysical Research Communications. (Critical reference for assay interference).

Sources

Validation

Analytical Reference Standards for 3-Phenyl-isoxazol-5-YL-methylamine: A Comprehensive Comparison and Validation Guide

Introduction: The Critical Role of Metrological Traceability In modern pharmaceutical development, 3-Phenyl-isoxazol-5-YL-methylamine (CAS: 54408-35-4; Formula: C₁₀H₁₀N₂O) serves as a highly versatile building block. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metrological Traceability

In modern pharmaceutical development, 3-Phenyl-isoxazol-5-YL-methylamine (CAS: 54408-35-4; Formula: C₁₀H₁₀N₂O) serves as a highly versatile building block. This primary amine, featuring a conjugated phenyl-isoxazole core, is frequently utilized in the synthesis of complex biologically active molecules. Recent literature highlights its critical role in developing N1-biphenyl fluoroquinolones acting as human Topoisomerase I (hTopo I) inhibitors [1], as well as in the synthesis of novel GPR35 modulators [2] and IL4I1 inhibitors [3].

When evaluating the purity and yield of these downstream Active Pharmaceutical Ingredients (APIs), the analytical reference standard of the starting material or intermediate must be rigorously validated. Trace impurities—such as unreacted regioisomers from the initial isoxazole cycloaddition—can skew stoichiometric ratios during HATU-mediated amidation reactions or introduce toxicological artifacts into biological assays. This guide objectively compares commercially available and in-house reference standards, providing researchers with field-proven, self-validating analytical protocols.

Comparative Analysis: Standard Selection

Selecting the appropriate tier of reference standard depends heavily on the phase of drug development. Below is an objective comparison of the three primary sourcing strategies for 3-Phenyl-isoxazol-5-YL-methylamine.

ParameterCertified Reference Material (CRM)Commercial Research-GradeIn-House Synthesized Standard
Typical Purity >99.5% (Absolute mass fraction)95.0% – 97.0% [4]Variable (Depends on purification)
Verification Method qNMR, HPLC-UV, LC-MS/MS, Karl FischerHPLC area % (Relative purity)User-defined (Typically NMR/LC-MS)
Traceability Traceable to SI units via internal calibrantsOften untraceable; lot-dependentTraceable to internal lab protocols
Cost / Time High cost / Immediate availabilityLow cost / Immediate availabilityHigh R&D time / Material cost
Best Use Case Quantitative API impurity profiling, IND filingsEarly-stage discovery, qualitative screeningNovel derivative synthesis, custom isotopic labeling

Insight: While commercial research-grade reagents (often listed at 97% purity) are cost-effective for early-stage synthesis [4], they rely on relative chromatographic purity. This is analytically dangerous because UV-transparent impurities (like inorganic salts or residual water) are ignored. For absolute quantification, a CRM verified by quantitative NMR (qNMR) is the gold standard.

Analytical Validation Protocols

To establish a standard as a reliable reference, the analytical workflow must be a self-validating system —meaning the method inherently proves its own accuracy during execution through system suitability tests (SSTs) and orthogonal confirmation.

ValidationWorkflow Start 3-Phenyl-isoxazol-5-YL-methylamine Batch Sample HPLC HPLC-UV (PFP/C18) 0.1% TFA Mobile Phase (Chromatographic Purity) Start->HPLC LCMS LC-MS/MS (ESI+) [M+H]+ = 175.2 (Structural Identity) Start->LCMS qNMR qNMR Analysis Internal Calibrant (Absolute Mass Fraction) Start->qNMR Cert Certified Reference Material (CRM) Generation HPLC->Cert LCMS->Cert qNMR->Cert

Workflow for analytical validation of 3-Phenyl-isoxazol-5-YL-methylamine reference standards.

Protocol A: HPLC-UV Purity Assessment

This protocol is adapted from validated methodologies used in the structural probing of fluoroquinolone hTopo I inhibitors[1].

  • Step 1: System Suitability and Blank Verification Inject a diluent blank (50:50 Water:Acetonitrile). Causality: The system validates its own cleanliness. If ghost peaks appear at the expected retention time of the analyte, the system fails suitability, preventing false-positive impurity reporting.

  • Step 2: Stationary Phase Selection Utilize a Pentafluorophenyl (PFP) column (e.g., Restek Allure PFP Propyl, 5 µm, 150 x 4.6 mm). Causality: While a standard C18 column relies solely on hydrophobic partitioning, the PFP phase provides orthogonal π-π and dipole-dipole interactions. This is critical for 3-Phenyl-isoxazol-5-YL-methylamine, as it efficiently resolves the electron-rich phenyl-isoxazole system from structurally similar synthetic byproducts that would otherwise co-elute on a C18.

  • Step 3: Mobile Phase Optimization Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA). Mobile Phase B: Acetonitrile with 0.1% TFA. Causality: The primary methanamine group has a high pKa. At a neutral pH, it would be partially ionized, leading to severe peak tailing and unpredictable retention. TFA acts as a strong ion-pairing agent, fully protonating the amine and masking residual silanols on the column, ensuring sharp, Gaussian peak shapes for accurate integration.

  • Step 4: Execution & Linearity Run a gradient from 10% B to 90% B over 15 minutes at 1.0 mL/min. Monitor at 254 nm (optimal for the conjugated phenyl-isoxazole system). Calculate purity based on peak area normalization, ensuring the symmetry factor (

    
    ) is between 0.8 and 1.5.
    
Protocol B: LC-MS/MS Structural Confirmation
  • Step 1: Ionization Mode Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Causality: The basic primary amine readily accepts a proton in the acidic mobile phase, making ESI+ highly sensitive for this molecule.

  • Step 2: Mass Detection Target the

    
     precursor ion at m/z 175.2 .
    
  • Step 3: Fragmentation (MS2) Apply collision energy (CE) to induce fragmentation. The cleavage of the methanamine group typically yields a stable phenyl-isoxazole fragment. The presence of these specific product ions self-validates the structural identity, distinguishing it from isobaric impurities.

Protocol C: qNMR for Absolute Quantification

To elevate a standard to CRM status, relative HPLC purity is insufficient. qNMR is employed using a certified internal standard (e.g., Maleic acid or TraceCERT® standards). Causality: qNMR relies on the principle that the integrated area of a nuclear magnetic resonance signal is directly proportional to the number of nuclei producing it. By comparing the integration of the isolated methylene protons of the methanamine against the internal standard, one can calculate the absolute mass fraction without needing a pre-existing 3-Phenyl-isoxazol-5-YL-methylamine reference.

Pharmacological Application & Synthetic Workflows

Once validated, the reference standard is critical for monitoring reaction kinetics and API purity in drug synthesis. For example, in the development of N1-biphenyl fluoroquinolones, 3-Phenyl-isoxazol-5-YL-methylamine undergoes a nucleophilic substitution or amidation with a halogenated core [1].

ApplicationPathway Ref 3-Phenyl-isoxazol-5-YL-methylamine (Verified Standard) Coupling Amidation / Coupling (HATU, DIPEA, DMF) Ref->Coupling Core Halogenated Core (e.g., Fluoroquinolone) Core->Coupling API Target Active Pharmaceutical Ingredient (hTopo I, GPR35, or IL4I1 Modulator) Coupling->API

Synthetic application of the reference standard in targeted API development.

By utilizing a highly pure, qNMR-verified reference standard, researchers can accurately calibrate their HPLC instruments to monitor the depletion of 3-Phenyl-isoxazol-5-YL-methylamine during the coupling phase. This ensures that residual, unreacted amine does not contaminate the final API—a critical regulatory requirement for compounds advancing toward clinical trials, such as novel GPR35 modulators [2] and IL4I1 inhibitors [3].

References

  • Probing Structural Requirements for Human Topoisomerase I Inhibition by a Novel N1-Biphenyl Fluoroquinolone Source: European Journal of Medicinal Chemistry (2019); PubMed Central (NIH). URL:[Link]

  • Source: World Intellectual Property Organization (Patent WO2024184650A1).
  • Source: United States Patent Application (US20240336608A1).
  • (3-Phenyl-5-isoxazolyl)methanamine Market Pricing and Specifications Source: BuyersGuideChem / ChemicalBook. URL:[Link]

Comparative

Differentiating 3-Phenyl-isoxazol-5-YL-methylamine from Structural Isomers: A Comprehensive Analytical Guide

Introduction & Structural Context In medicinal chemistry and drug discovery, the precise regiochemistry of heterocyclic building blocks dictates the pharmacodynamic profile of the resulting drug candidates. 3-Phenyl-isox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

In medicinal chemistry and drug discovery, the precise regiochemistry of heterocyclic building blocks dictates the pharmacodynamic profile of the resulting drug candidates. 3-Phenyl-isoxazol-5-yl-methylamine (CAS: 54408-35-4) is a highly valued primary amine intermediate utilized in the synthesis of GPCR modulators and kinase inhibitors[1][2].

However, during synthesis or commercial procurement, this compound is frequently confused with its primary structural isomer, 5-Phenyl-isoxazol-3-yl-methylamine (CAS: 154016-47-4 / 1187928-65-9 as the HCl salt)[3][4]. Because both isomers possess identical molecular weights (


 g/mol ) and similar polarities, standard low-resolution analytical techniques (like basic LC-UV) often fail to distinguish them.

This guide provides a definitive, self-validating analytical framework for researchers to unambiguously differentiate these two positional isomers using Nuclear Magnetic Resonance (NMR) spectroscopy and tandem Mass Spectrometry (MS/MS).

Mechanistic Causality: The Basis for Differentiation

The differentiation of these isomers relies on the fundamental electronic asymmetry of the isoxazole ring. The isoxazole core contains adjacent nitrogen and oxygen heteroatoms.

  • Inductive Deshielding: The oxygen atom is highly electronegative, exerting a strong inductive pull on the adjacent C5 carbon. Consequently, the C5 carbon is significantly more deshielded (typically resonating at ~170 ppm in

    
    C NMR) compared to the C3  carbon (typically ~162 ppm)[5].
    
  • Bond Lability: In mass spectrometry, the N–O bond is the weakest link in the isoxazole ring. Upon collision-induced dissociation (CID), the cleavage of this bond initiates divergent fragmentation cascades depending on whether the phenyl group is at the C3 or C5 position.

By exploiting these two physical realities, we can construct orthogonal, self-validating analytical protocols.

Quantitative Data Comparison

The following table summarizes the key analytical metrics used to distinguish the target compound from its primary isomer.

Analytical Parameter3-Phenyl-isoxazol-5-yl-methylamine (Target)5-Phenyl-isoxazol-3-yl-methylamine (Isomer)
CAS Number 54408-35-4[1]154016-47-4 (Free base)[3]
Isoxazole C3 Shift (

C)
~162.0 – 164.0 ppm~160.0 – 162.0 ppm
Isoxazole C5 Shift (

C)
~170.0 – 172.0 ppm~168.0 – 170.0 ppm
Isoxazole H4 Shift (

H)
~6.50 – 6.80 ppm (Singlet)[5]~6.50 – 6.80 ppm (Singlet)
Primary MS/MS Fragment m/z 104 (Ph-C≡NH

)
m/z 105 (Ph-C=O

)
Diagnostic HMBC (CH

)
Correlates to C5 (~170 ppm)Correlates to C3 (~161 ppm)

Experimental Methodologies

Protocol A: 2D NMR (HMBC) Regiochemical Assignment

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is the gold standard for assigning isoxazole regiochemistry. It detects long-range (2- to 3-bond) couplings between protons and carbons.

  • Step 1: Sample Preparation. Dissolve 15-20 mg of the analyte in 0.6 mL of DMSO-

    
     or CDCl
    
    
    
    . Ensure the solvent is anhydrous to prevent exchange of the amine protons, though the CH
    
    
    protons will remain visible.
  • Step 2: 1D Acquisition. Acquire standard

    
    H and 
    
    
    
    C spectra. Identify the aliphatic CH
    
    
    protons (~3.9 - 4.1 ppm) and the isoxazole C4 proton (~6.6 ppm)[6]. In the
    
    
    C spectrum, identify the two quaternary isoxazole carbons (~162 ppm and ~170 ppm).
  • Step 3: HMBC Acquisition. Run a standard

    
    H-
    
    
    
    C HMBC experiment optimized for long-range coupling constants of
    
    
    Hz.
  • Step 4: Self-Validating Data Interpretation.

    • Check 1 (Amine side): Trace the correlation from the CH

      
       protons. If they correlate to the highly deshielded carbon at ~170 ppm, the methylamine group is at C5 (Target). If they correlate to the ~162 ppm carbon, it is at C3 (Isomer).
      
    • Check 2 (Phenyl side): Trace the correlation from the ortho-protons of the phenyl ring. They must correlate to the opposite quaternary carbon identified in Check 1. If both checks align, the regiochemistry is unambiguously confirmed.

HMBC_Logic Start Acquire 1H-13C HMBC Identify CH2 & Phenyl ortho-H CH2_Target CH2 protons correlate to Highly Deshielded C5 (~170 ppm) Start->CH2_Target CH2_Isomer CH2 protons correlate to Moderately Deshielded C3 (~162 ppm) Start->CH2_Isomer Ph_Target Phenyl ortho-H correlate to C3 (~162 ppm) CH2_Target->Ph_Target Cross-verify Ph_Isomer Phenyl ortho-H correlate to C5 (~170 ppm) CH2_Isomer->Ph_Isomer Cross-verify Result_3Ph 3-Phenyl-isoxazol-5-yl-methylamine (Target) Ph_Target->Result_3Ph Confirmed Result_5Ph 5-Phenyl-isoxazol-3-yl-methylamine (Isomer) Ph_Isomer->Result_5Ph Confirmed

Logical workflow for assigning isoxazole regiochemistry via self-validating HMBC NMR.

Protocol B: LC-MS/MS Fragmentation Analysis

When NMR is not feasible due to low sample concentration, tandem mass spectrometry provides a rapid, orthogonal method for differentiation.

  • Step 1: Chromatographic Separation. Inject the sample onto a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

  • Step 2: Ionization. Utilize Electrospray Ionization in positive mode (ESI+). Both isomers will yield a robust

    
     precursor ion at m/z 175.08.
    
  • Step 3: Collision-Induced Dissociation (CID). Isolate the m/z 175.08 precursor and apply a normalized collision energy (NCE) of 20-30 eV.

  • Step 4: Mechanistic Interpretation.

    • For 5-Phenyl-isoxazol-3-yl-methylamine , the initial cleavage of the weak N-O bond is followed by the cleavage of the C3-C4 bond. Because the oxygen is attached to the C5 position (which bears the phenyl ring), this pathway predominantly ejects a highly stable benzoyl cation (Ph-C=O

      
      ) at m/z 105.
      
    • For 3-Phenyl-isoxazol-5-yl-methylamine , the oxygen is attached to the aliphatic side. Cleavage of the N-O and C3-C4 bonds leaves the nitrogen attached to the phenyl-bearing carbon, resulting in a benzonitrile-like cation (Ph-C≡NH

      
      ) at m/z 104, or a phenylazirine radical cation.
      

MS_Fragmentation Ion [M+H]+ Precursor m/z 175.08 PathA N-O & C3-C4 Cleavage (3-Phenyl Isomer) Ion->PathA PathB O-C5 & C3-C4 Cleavage (5-Phenyl Isomer) Ion->PathB FragA Ph-C≡NH+ Fragment m/z 104 PathA->FragA FragB Benzoyl Cation (Ph-C=O+) m/z 105 PathB->FragB

Divergent MS/MS fragmentation pathways for 3-phenyl and 5-phenyl isoxazoles.

Conclusion

Differentiating 3-Phenyl-isoxazol-5-yl-methylamine from its 5-phenyl isomer requires moving beyond simple mass and 1D proton NMR. By leveraging the inductive deshielding of the C5 carbon via 2D HMBC NMR, and exploiting the predictable N-O bond cleavage in tandem mass spectrometry, researchers can establish a self-validating analytical workflow. This ensures absolute structural confidence before advancing these critical intermediates into complex synthetic pipelines.

References

  • ChemicalBook. "(3-PHENYL-5-ISOXAZOLYL)METHANAMINE | 54408-35-4". ChemicalBook. 1

  • MDPI. "(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one". Molbank. 5

  • J&K Scientific. "(5-Phenylisoxazol-3-yl)methylamine hydrochloride | 154016-47-4". J&K Scientific. 3

  • PubMed Central. "Probing Structural Requirements for Human Topoisomerase I Inhibition by a Novel N1-Biphenyl Fluoroquinolone". NIH. 6

  • Google Patents. "WO2024184650A1 - Bicyclic heteroaryl compounds for use as gpr35 modulators". 2

  • ChemScene. "1187928-65-9 | (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride". ChemScene. 4

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 3-Phenyl-isoxazol-5-yl-methylamine

Part 1: Executive Safety Assessment Immediate Action Required: Treat 3-Phenyl-isoxazol-5-yl-methylamine as a Class 8 Corrosive and Acute Toxin . This compound features a primary amine attached to an isoxazole ring.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Immediate Action Required: Treat 3-Phenyl-isoxazol-5-yl-methylamine as a Class 8 Corrosive and Acute Toxin .

This compound features a primary amine attached to an isoxazole ring. While the isoxazole ring confers aromatic stability, the methylamine side chain dictates its immediate handling hazards. It is a strong organic base.

Critical Hazards (GHS Standards):

  • H314: Causes severe skin burns and eye damage.[1]

  • H302: Harmful if swallowed.[2][3]

  • Reactivity: Violent exothermic reaction with strong acids, acid chlorides, and anhydrides.

Part 2: Pre-Disposal Characterization & Segregation

Before initiating disposal, you must categorize the waste state.[4] The physical form dictates the disposal pathway (Incineration vs. Lab Pack).

Chemical Compatibility Matrix

Do not mix waste streams without verifying this matrix.

Substance ClassCompatibilityRisk / Mechanism
Strong Acids (HCl, H₂SO₄) INCOMPATIBLE Violent exothermic neutralization; aerosolization of corrosive amine salts.
Oxidizers (HNO₃, Peroxides) INCOMPATIBLE Potential for fire or explosion. Amines are readily oxidized.
Hypochlorites (Bleach) DANGEROUS Formation of chloroamines (toxic/explosive gas). NEVER mix with bleach.
Halogenated Solvents (DCM) CONDITIONAL Compatible for storage, but segregating Halogenated vs. Non-Halogenated reduces disposal costs.
Ketones (Acetone) COMPATIBLE Suitable for dissolution/bulking for incineration.

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Best for: Expired reagents, recrystallization residues, or bulk solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for corrosive solids.

  • Double-Bagging: Place the solid substance inside a clear, chemically resistant plastic bag (4 mil thickness) before placing it into the HDPE jar. This is the "Lab Pack" standard.

  • Labeling: Mark the inner bag as "3-Phenyl-isoxazol-5-yl-methylamine - CORROSIVE SOLID."

  • Bulking (Optional): If you have a designated "Solid Organic Waste" drum approved by your EHS department, you may add this only if the drum does not contain oxidizers.

  • Waste Code Assignment: Assign D002 (Corrosive) if the pH of a 10% aqueous slurry is ≥ 12.5. Otherwise, manage as hazardous organic waste.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Material dissolved in solvents (Methanol, THF, DCM).

  • pH Check: If the solution is highly basic (pH > 10), do not add directly to a general solvent waste drum containing acidic washes.

  • Neutralization (Small Scale Only < 100mL):

    • Cooling: Place the vessel in an ice bath.

    • Acid Addition: Slowly add 1M Acetic Acid or dilute HCl while stirring.

    • Endpoint: Target pH 6–8.[5]

    • Result: The amine is converted to its ammonium salt (e.g., 3-phenyl-isoxazol-5-yl-methylammonium chloride), which is safer to handle but must still be disposed of as chemical waste.

  • Solvent Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, Acetone, or Ethyl Acetate.

    • Note: Incineration facilities prefer non-halogenated streams (higher BTU value, less acid rain scrubbing required).

Protocol C: Empty Containers (RCRA Compliance)

Regulatory Context: Under EPA RCRA regulations (40 CFR 261.7), a container is "RCRA Empty" only if specific criteria are met.[6]

  • Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).

  • Rinsate Disposal: Collect all three rinses and dispose of them as Hazardous Liquid Waste (Protocol B). Do not pour rinsate down the sink.

  • Defacing: Cross out the original label. Mark "EMPTY - TRIPLE RINSED."[6]

  • Disposal: The bottle can now be discarded as standard trash or recycled glass, depending on local institutional policy.

Part 4: Visual Workflow (Decision Tree)

The following diagram illustrates the logical decision-making process for disposing of isoxazole-methylamine waste.

DisposalWorkflow Start Waste Generation: 3-Phenyl-isoxazol-5-yl-methylamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Pack Double Bag (4 mil) in HDPE Container Solid->Pack pHCheck pH Check: Is pH > 10? Liquid->pHCheck LabelSolid Label: Toxic/Corrosive Solid Pack->LabelSolid Incineration High Temp Incineration (Licensed Facility) LabelSolid->Incineration SolventCheck Solvent Type? Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalo Halo->Incineration Stream A NonHalo->Incineration Stream B pHCheck->SolventCheck No (Neutral) Neutralize CAUTION: Segregate from Acidic Waste Streams pHCheck->Neutralize Yes (Basic) Neutralize->SolventCheck

Caption: Figure 1. Logic flow for the segregation and packaging of 3-Phenyl-isoxazol-5-yl-methylamine waste streams to ensure compatibility and regulatory compliance.

Part 5: Emergency Contingencies

Spills (> 5 grams or > 100 mL)
  • Evacuate: Clear the immediate area. Amines have strong odors and are respiratory irritants.

  • PPE: Don double nitrile gloves, lab coat, and face shield (splash risk).

  • Absorb: Use a Universal Absorbent or Vermiculite .

    • Do not use: Paper towels (rapid surface area expansion can increase fume generation).

  • Clean: Wipe area with dilute acetic acid (vinegar) to neutralize trace amines, then wash with soap and water.

Exposure[7][8]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvent (ethanol) to wash skin, as it increases dermal absorption.

  • Eye Contact: Rinse for 15 minutes at an eyewash station. Seek immediate medical attention (alkaline burns can cause delayed blindness).

Part 6: References

  • Fisher Scientific. (2023). Safety Data Sheet: N-Methyl-(3-phenylisoxazol-5-yl)methylamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Regulations: Empty Containers (40 CFR 261.7).[6] Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Compound Summary: 3-Phenylisoxazole Derivatives Safety Data. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 3-Phenyl-isoxazol-5-yl-methylamine

Part 1: Executive Safety Summary (Immediate Action Card) Do not treat this compound as a generic organic solid. 3-Phenyl-isoxazol-5-yl-methylamine is a primary heterocyclic amine .[1][2][3] Its chemical structure combine...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary (Immediate Action Card)

Do not treat this compound as a generic organic solid. 3-Phenyl-isoxazol-5-yl-methylamine is a primary heterocyclic amine .[1][2][3] Its chemical structure combines a lipophilic phenyl-isoxazole core with a reactive, basic methylamine tail.[1][2][3] This duality allows it to rapidly penetrate biological membranes while delivering a caustic, alkaline payload to tissue.[3]

Primary Hazard: Chemical Burns (Skin Corr.[3] 1B) . Unlike acids which coagulate proteins (forming a barrier), this amine causes liquefactive necrosis , saponifying fats and penetrating deep into tissues before pain is fully registered.[3]

Critical Parameter Specification Operational Implication
Physical State Solid (Off-white/Beige)Dust generation is the primary inhalation risk.[1][2][3]
Melting Point 51–53 °C High Risk: May melt during handling or exothermic reactions, unexpectedly changing from solid to corrosive liquid.[3]
pKa (Predicted) ~7.8 (Amine)Moderately basic; incompatible with strong acids and oxidizers.[3]
Storage 2–8 °C (Refrigerated)Keep cold to prevent degradation/melting; allow to warm to RT before opening to prevent condensation.[3]

Part 2: Personal Protective Equipment (PPE) Strategy

Effective safety is not just about wearing gear; it is about creating redundant barriers.[3] For a Corrosive 1B solid, standard lab coats are insufficient.[3]

Eye & Face Protection (Non-Negotiable)[1][2][3]
  • Requirement: Chemical Splash Goggles + Face Shield .[3]

  • The Logic: Safety glasses leave gaps.[3] If this amine dusts or splashes (upon dissolution), contact with the cornea can cause permanent opacity.[3] The face shield protects the neck and chin, areas often exposed when looking down at a balance.[3]

  • Standard: ANSI Z87.1+ (Impact and Splash rated).[3]

Hand Protection (Barrier Integrity)
  • Primary Layer: Nitrile (0.11 mm / 4 mil) .[3] High dexterity for weighing.

  • Secondary Layer (If in solution): Laminate (Silver Shield) or Thicker Nitrile (8 mil) if handling concentrated stock solutions.[3]

  • Technique: Double-gloving is mandatory.[1][3]

    • Outer Glove: Change immediately upon contamination.[3][4][5]

    • Inner Glove: Acts as the "clean skin" layer.[3]

  • Causality: Amines can permeate thin nitrile over time.[3] Double gloving creates an air gap that slows diffusion and allows safe removal of the outer layer without skin contact.[3]

Respiratory & Body Protection
  • Engineering Control: All handling must occur inside a certified Chemical Fume Hood.[3]

  • Body:

    • Standard cotton lab coat (buttoned to throat).[3]

    • Chemical-resistant apron (Tychem or PVC) recommended when handling >5g quantities to prevent "lap spills" during weighing.[1][2][3]

    • Closed-toe leather/composite shoes (mesh sneakers allow rapid liquid penetration).[1][2][3]

Part 3: Operational Protocol (Step-by-Step)

This protocol is designed to mitigate the specific risks of static discharge (common with dry amines) and liquefaction (due to the low melting point).[3]

Phase 1: Preparation & Weighing

Objective: Transfer solid without generating airborne dust or contaminating the balance.[3]

  • Acclimatization: Remove the container from the refrigerator (2-8°C) and let it stand in the fume hood for 20 minutes.

    • Why? Opening a cold bottle invites condensation.[3] Water reacts with the amine to form a sticky, corrosive paste that fouls threads and lids.[3]

  • Static Control: Use an antistatic gun or wipe on the spatula and weighing boat.[3]

    • Why? Dry organic amines are prone to static cling, causing "jumping" of particles onto gloves or the balance bench.[3]

  • The "Coffin" Method:

    • Place the weighing boat inside a larger secondary container (e.g., a plastic tupperware or deep petri dish) before adding the chemical.[3]

    • Weigh the chemical into the boat.[3]

    • Cap the secondary container before removing it from the balance.

    • Result: Any spill remains contained in the secondary vessel, not the open lab bench.

Phase 2: Reaction Setup & Dissolution

Objective: Prevent thermal runaway.[3]

  • Solvent Choice: Dissolve in DCM, THF, or Methanol.[3]

  • Thermal Management:

    • Because the melting point is low (51°C), the heat of solution or reaction exotherms can melt the solid before it dissolves, creating a biphasic gummy mass that is hard to stir.[3]

    • Protocol: Cool the solvent to 0°C before adding the amine. This maintains the solid state until fully dissolved or allows controlled dissolution.[3]

  • Acid Addition (Critical): If forming a salt (e.g., adding HCl), add the acid dropwise to the amine solution at 0°C.[3]

    • Warning: Rapid addition generates massive heat, potentially boiling the solvent and spraying the corrosive amine.[3]

Phase 3: Decontamination & Disposal[1][2][6]
  • Spill Cleanup (Solid): Do not sweep.[3] Cover with a chemically compatible absorbent pad (or damp paper towel if small) to prevent dust.[3] Wipe up and place in a hazardous waste bag.

  • Spill Cleanup (Solution): Cover with vermiculite or sand.[3] Neutralize with a dilute weak acid (e.g., 5% citric acid) only if trained to do so; otherwise, absorb and pack.[3]

  • Waste Stream:

    • Label as: "Hazardous Waste - Corrosive, Basic, Toxic." [1][3]

    • Do not mix with acidic waste streams (risk of heat/gas generation).[3][6]

    • Dispose via high-temperature incineration equipped with an afterburner and scrubber (to handle Nitrogen oxides).[1][3]

Part 4: Visualization of Safety Workflow

The following diagram illustrates the "Defense in Depth" strategy for handling this specific compound, highlighting the decision nodes for PPE escalation.

SafetyProtocol Start START: Handling 3-Phenyl-isoxazol-5-yl-methylamine CheckState Check Physical State (Is it Solid or Liquid?) Start->CheckState SolidPath SOLID (Standard) CheckState->SolidPath Temp < 50°C LiquidPath LIQUID / MELTED (>51°C) CheckState->LiquidPath Temp > 50°C or Solution PPE_Standard PPE LEVEL 1: Fume Hood + Goggles + Double Nitrile Gloves SolidPath->PPE_Standard HighRisk HIGH RISK: Increased Permeation Rate Vapor Pressure Risk LiquidPath->HighRisk Weighing Weighing Protocol: 1. Acclimatize to RT 2. Antistatic Gun 3. Secondary Containment Dissolution Dissolution: Pre-cool solvent to 0°C to prevent gumming Weighing->Dissolution Disposal DISPOSAL: Segregate from Acids Label 'Corrosive Basic' Dissolution->Disposal Post-Experiment PPE_Escalated PPE LEVEL 2 (Escalated): Add Face Shield + Apron Consider Silver Shield Gloves HighRisk->PPE_Escalated PPE_Standard->Weighing PPE_Escalated->Dissolution

Figure 1: Decision logic for PPE escalation based on the physical state of the amine.[1][2][3] Note the escalation to Level 2 PPE if the compound melts or is in solution, due to increased skin permeation risks.[2][3]

Part 5: References

  • Fisher Scientific. (2023).[3] Safety Data Sheet: N-Methyl-(3-phenylisoxazol-5-yl)methylamine. Retrieved from

  • PubChem. (n.d.).[3] Compound Summary: (3-Phenylisoxazol-5-yl)methanamine (CID 5200315).[1][2][3] National Center for Biotechnology Information.[3] Retrieved from [1][2][3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Hazard Communication Standard: Corrosion (29 CFR 1910.1200).[3] United States Department of Labor.[3] Retrieved from [1][2][3]

  • ECHA (European Chemicals Agency). (n.d.).[3] C&L Inventory: Skin Corrosion 1B.[3][7] Retrieved from

Sources

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